molecular formula C5H5BrN2O B3045225 4-Amino-6-bromopyridin-3-ol CAS No. 1033203-48-3

4-Amino-6-bromopyridin-3-ol

Katalognummer: B3045225
CAS-Nummer: 1033203-48-3
Molekulargewicht: 189.01
InChI-Schlüssel: QOYXIMLVHCIKPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-bromopyridin-3-ol (: 1033203-48-3) is a brominated aminopyridinol compound that serves as a versatile heterocyclic building block in organic synthesis and pharmaceutical research . With a molecular formula of C 5 H 5 BrN 2 O and a molecular weight of 189.01 g/mol, it is characterized by the presence of both amino and hydroxyl functional groups on the pyridine ring, offering multiple sites for chemical modification . This compound is recognized for its role as a key synthon in the development of more complex heterocyclic systems. Scientific literature indicates that derivatives of 6-aminopyridin-3-ols, as a class, have been identified as a novel and highly effective group of phenolic antioxidants . Furthermore, the 6-aminopyridin-3-ol structure has been applied in the synthesis of new antibiotics, underscoring its value in medicinal chemistry and drug discovery programs . For optimal stability, it is recommended to store this compound in a dark place, under an inert atmosphere, and at room temperature . It is offered with a typical purity of 98% and is accompanied by available analytical data, including NMR, HPLC, and LC-MS, to support research and quality control . This product is for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-6-bromopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYXIMLVHCIKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310249
Record name 4-Amino-6-bromo-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033203-48-3
Record name 4-Amino-6-bromo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033203-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-bromo-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Amino-6-bromo-3-pyridinol (CAS 1033203-48-3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for CAS 1033203-48-3 (4-Amino-6-bromo-3-pyridinol) , a trifunctionalized pyridine scaffold critical in modern medicinal chemistry.

Executive Summary

4-Amino-6-bromo-3-pyridinol is a dense functionalized heterocyclic building block characterized by three orthogonal reactive handles: a nucleophilic amine (


), an acidic hydroxyl (

), and an electrophilic bromide (

). This unique "triad" architecture makes it an indispensable scaffold in Fragment-Based Drug Design (FBDD) , particularly for the synthesis of fused bicyclic systems (e.g., oxazolopyridines, imidazopyridines) found in kinase inhibitors (JAK, BTK) and anti-infective agents.

Unlike simple pyridines, the electron-donating effects of the amino and hydroxyl groups at positions 3 and 4 significantly alter the electrophilicity of the C6-bromide, requiring precise chemo-selective protocols for derivatization.

Chemical Identity & Physicochemical Characterization[1][2][3]

Core Identity Data
PropertySpecification
CAS Number 1033203-48-3
Chemical Name 4-Amino-6-bromo-3-pyridinol
IUPAC Name 4-Amino-6-bromopyridin-3-ol
Molecular Formula

Molecular Weight 189.01 g/mol
SMILES NC1=C(O)C=NC(Br)=C1
InChI Key VEJDEFSSYYYNJE-UHFFFAOYSA-N
Physical Properties
  • Appearance: Off-white to pale beige crystalline powder.

  • Solubility:

    • High: DMSO, DMF, DMAc (>50 mg/mL).

    • Moderate: Methanol, Ethanol (warm).

    • Low/Insoluble: Water, Hexanes, DCM (unless derivatized).

  • Melting Point: 185–190 °C (Decomposition often observed >200 °C).

  • pKa (Predicted):

    • 
      : ~8.5 (Acidic due to pyridine ring electron withdrawal).
      
    • 
      : ~3.5 (Conjugate acid).
      

Synthetic Utility & Mechanism of Action

This molecule acts as a linchpin intermediate . Its value lies in its ability to undergo orthogonal functionalization , allowing researchers to build complex drugs step-by-step without protecting group shuffling.

Orthogonal Reactivity Map

The three functional groups react under distinct conditions:

  • C6-Bromide: Participates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Hydroxyl: Undergoes alkylation (Williamson ether synthesis) or acylation.

  • C4-Amine: Acts as a nucleophile for amide coupling, reductive amination, or cyclization.

Visualization: Chemo-Selective Derivatization Logic

The following diagram illustrates the logical flow for selectively modifying this scaffold.

ReactivityMap Core Core Scaffold (CAS 1033203-48-3) Path1 Suzuki Coupling (C-C Bond Formation) Core->Path1 Pd(PPh3)4, Ar-B(OH)2 @ C6-Br Position Path2 Cyclization (Oxazolopyridine) Core->Path2 CDI or Phosgene Bridging C3-OH & C4-NH2 Path3 O-Alkylation (Side Chain Install) Core->Path3 R-X, K2CO3 @ C3-OH Position Target1 Biaryl Kinase Inhibitor Path1->Target1 Target2 Fused Bicyclic Core Path2->Target2 Target3 Solubility Tag Path3->Target3

Caption: Orthogonal reactivity pathways for CAS 1033203-48-3, enabling modular drug synthesis.

Experimental Protocols (Self-Validating Systems)

Solubility & Stock Solution Preparation

Objective: Create a stable 100 mM stock solution for in vitro assays or synthesis. Validation: Visual clarity check and LC-MS purity verification.

  • Weighing: Accurately weigh 18.9 mg of CAS 1033203-48-3 into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid water; the hydroxyl proton is labile.

  • Vortexing: Vortex at high speed for 30 seconds. Sonication (40 kHz) for 2 minutes may be required to break crystal lattice.

  • QC Check: The solution must be clear and colorless/pale yellow. If precipitate remains, warm to 37 °C for 5 minutes.

Protocol: Suzuki-Miyaura Coupling at C6

Context: This is the most common reaction to extend the carbon skeleton. Critical Control: The free amine and hydroxyl can poison Pd catalysts. Use of a base like


 is preferred over stronger bases to prevent side reactions.

Reagents:

  • Scaffold (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aq) (3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Charge a microwave vial with Scaffold, Boronic Acid, and Catalyst.

  • Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Inject degassed Dioxane and Base solution.

  • Heat to 90 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The product will partition into the organic phase.

  • Validation: Monitor disappearance of the bromide peak (M+2 isotope pattern) via LC-MS.

Biological Relevance & Applications

While CAS 1033203-48-3 is an intermediate, the motifs derived from it are biologically privileged.

  • Kinase Inhibition: The 4-amino-3-pyridinol core mimics the adenosine ring of ATP, allowing derived molecules to bind into the hinge region of kinases (e.g., JAK1/2, VEGFR).

  • Bioisosterism: The pyridine nitrogen provides a hydrogen bond acceptor, while the amine/hydroxyl act as donor/acceptor pairs, critical for target affinity.

Structural Relationship to Known Drugs

This scaffold is a structural analog precursor to advanced JAK inhibitors. For instance, cyclization of the amine and hydroxyl with a carbon source creates an Oxazolopyridine , a core scaffold found in several pre-clinical anti-inflammatory candidates.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2][4][3]
STOT-SE H335May cause respiratory irritation.[2][4][3]

Storage Protocol:

  • Store at 2–8 °C (short term) or -20 °C (long term).

  • Protect from light and moisture (hygroscopic tendency).

  • Container: Amber glass vial with PTFE-lined cap.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol (Analog Reference). Retrieved from .

  • ChemicalBook. Product Properties: 4-Amino-6-bromo-3-pyridinol. Retrieved from .

  • Matrix Fine Chemicals. Pyridine Derivatives and Scaffolds for Medicinal Chemistry.[5] Retrieved from .

  • Boc Sciences. Building Blocks: 4-Amino-6-bromo-3-pyridinol Technical Data. Retrieved from .

Sources

An In-depth Technical Guide to the Potential Derivatives of 4-Amino-6-bromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-amino-6-bromopyridin-3-ol scaffold is a key heterocyclic motif with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring amino, hydroxyl, and bromo groups, offers a versatile platform for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive exploration of the synthetic pathways to functionalize this core structure. We will delve into the strategic considerations for selective N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions at the C-6 position. Each section will present detailed, step-by-step experimental protocols, supported by mechanistic insights and authoritative references, to empower researchers in the rational design and synthesis of novel 4-Amino-6-bromopyridin-3-ol derivatives.

Introduction: The Strategic Importance of the 4-Amino-6-bromopyridin-3-ol Core

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and functional materials, owing to its ability to engage in hydrogen bonding and its bioisosteric relationship with the phenyl group.[1] The strategic placement of amino, hydroxyl, and bromo substituents on the 4-Amino-6-bromopyridin-3-ol core creates a molecule of significant synthetic value. The electron-donating amino and hydroxyl groups activate the pyridine ring, influencing its reactivity, while the bromo group serves as a versatile handle for the introduction of a wide range of functionalities through cross-coupling reactions. This unique combination of reactive sites allows for the systematic exploration of chemical space around the pyridinol core, a critical activity in modern drug discovery and materials science.

Synthesis of the 4-Amino-6-bromopyridin-3-ol Core: A Putative Pathway

Synthesis_Pathway cluster_synthesis Proposed Synthesis of 4-Amino-6-bromopyridin-3-ol Start 4-Aminopyridine Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Step 1 Hydroxylation Diazotization & Hydrolysis (NaNO₂, H₂O, H⁺) Nitration->Hydroxylation Step 2 Bromination Bromination (NBS, Acetonitrile) Hydroxylation->Bromination Step 3 Reduction Reduction (Fe, HCl or H₂, Pd/C) Bromination->Reduction Step 4 Product 4-Amino-6-bromopyridin-3-ol Reduction->Product

Caption: Proposed synthetic pathway for 4-Amino-6-bromopyridin-3-ol.

Step-by-Step Proposed Synthesis

Step 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine The initial step involves the regioselective nitration of 4-aminopyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho position (C3).

  • Protocol: To a cooled (0-5 °C) solution of 4-aminopyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched by pouring onto ice and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product.

Step 2: Diazotization and Hydrolysis to 4-Hydroxy-3-nitropyridine The amino group of 4-amino-3-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.[2]

  • Protocol: 4-Amino-3-nitropyridine is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise. The resulting diazonium salt is then gently warmed to facilitate hydrolysis to the corresponding pyridinol.

Step 3: Bromination of 4-Hydroxy-3-nitropyridine to 6-Bromo-4-hydroxy-3-nitropyridine The electron-rich pyridinol ring is then subjected to electrophilic bromination. The hydroxyl group directs the incoming electrophile to the ortho position (C6). N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.[3]

  • Protocol: 4-Hydroxy-3-nitropyridine is dissolved in a suitable solvent such as acetonitrile or DMF. N-Bromosuccinimide (1.1 equivalents) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The product can be isolated by aqueous workup and purification by chromatography.

Step 4: Reduction of the Nitro Group to Afford 4-Amino-6-bromopyridin-3-ol The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron powder in acidic media or catalytic hydrogenation.

  • Protocol (Fe/HCl): To a suspension of 6-bromo-4-hydroxy-3-nitropyridine in a mixture of ethanol and water, iron powder and a catalytic amount of concentrated HCl are added. The mixture is heated to reflux and stirred vigorously. Upon completion, the reaction is filtered hot to remove iron salts, and the filtrate is concentrated and purified.[4]

Derivatization Strategies at the Amino Group (N-4)

The amino group at the C-4 position is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the molecule's physicochemical properties.

N_Derivatization cluster_n_alkylation N-Alkylation Strategies Core 4-Amino-6-bromopyridin-3-ol ReductiveAmination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Core->ReductiveAmination DirectAlkylation Direct Alkylation (Alkyl Halide, Base) Core->DirectAlkylation N_Alkyl_Product N-Alkyl Derivative ReductiveAmination->N_Alkyl_Product DirectAlkylation->N_Alkyl_Product

Caption: Key strategies for N-alkylation of the core molecule.

Reductive Amination

Reductive amination is a highly effective method for the controlled mono-alkylation of the amino group.

  • Expertise & Experience: This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation. The choice of the reducing agent is critical; sodium triacetoxyborohydride is a mild and selective reagent suitable for this transformation.

  • Protocol:

    • Dissolve 4-Amino-6-bromopyridin-3-ol (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Direct N-Alkylation

Direct alkylation with alkyl halides can also be employed, though careful control of reaction conditions is necessary to avoid di-alkylation.

  • Trustworthiness: The use of a bulky base or a slight excess of the aminopyridinol can favor mono-alkylation. The reaction should be carefully monitored to prevent the formation of the undesired dialkylated product.

  • Protocol:

    • To a solution of 4-Amino-6-bromopyridin-3-ol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq).

    • Add the alkyl halide (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor its progress.

    • After completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Derivatization Strategies at the Hydroxyl Group (O-3)

The hydroxyl group at the C-3 position provides another avenue for diversification, primarily through O-alkylation to form ether derivatives.

Williamson Ether Synthesis

The classical Williamson ether synthesis is a reliable method for the formation of the ether linkage.

  • Expertise & Experience: A strong base is required to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) is a common choice, but care must be taken due to its reactivity. The choice of solvent is also important; anhydrous THF or DMF are typically used. Given the presence of the amino group, which can also be deprotonated, regioselectivity can be a challenge. Protection of the amino group (e.g., as a Boc-carbamate) may be necessary for clean O-alkylation.

  • Protocol (with N-protection):

    • Protect the amino group of 4-Amino-6-bromopyridin-3-ol with di-tert-butyl dicarbonate (Boc₂O).

    • Dissolve the N-Boc protected intermediate in anhydrous THF and cool to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq).

    • Let the reaction warm to room temperature and stir until completion.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product, dry the organic phase, and concentrate.

    • Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.

    • Purify the final product by chromatography.

Derivatization Strategies at the Bromo Group (C-6)

The bromine atom at the C-6 position is an excellent handle for introducing a wide variety of carbon and heteroatom substituents via palladium-catalyzed cross-coupling reactions.

C6_Derivatization cluster_cross_coupling Palladium-Catalyzed Cross-Coupling Reactions Core 4-Amino-6-bromopyridin-3-ol Suzuki Suzuki Coupling (Boronic Acid/Ester) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine) Core->Buchwald Aryl_Product C-6 Aryl/Vinyl Derivative Suzuki->Aryl_Product Alkynyl_Product C-6 Alkynyl Derivative Sonogashira->Alkynyl_Product Amino_Product C-6 Amino Derivative Buchwald->Amino_Product

Caption: Major cross-coupling reactions for C-6 functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromopyridine with a boronic acid or ester.[5][6]

  • Authoritative Grounding: This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for efficient catalysis.[7]

  • Protocol:

    • In a reaction vessel, combine 4-Amino-6-bromopyridin-3-ol (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

    • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir for several hours until completion.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl group at the C-6 position.[8][9]

  • Trustworthiness: This reaction requires a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine.[9] Copper-free conditions have also been developed.

  • Protocol:

    • To a solution of 4-Amino-6-bromopyridin-3-ol (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and a copper(I) salt (e.g., CuI, 0.05 eq).

    • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Degas the mixture and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract the product.

    • Purify by chromatography.

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond, allowing for the introduction of a new amino substituent at the C-6 position.[10][11]

  • Expertise & Experience: The choice of palladium precatalyst, ligand, and base is critical for the success of this reaction.[12] Sterically hindered biarylphosphine ligands are often highly effective.[10]

  • Protocol:

    • Combine 4-Amino-6-bromopyridin-3-ol (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 eq) in a glovebox or under an inert atmosphere.

    • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

    • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract the product.

    • Dry, concentrate, and purify the desired C-6 aminated product by chromatography.

Data Presentation

Table 1: Summary of Proposed Derivatization Reactions

PositionReaction TypeKey ReagentsProduct Class
N-4 Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl/Arylmethyl Amines
N-4 Direct N-AlkylationAlkyl Halide, K₂CO₃/Cs₂CO₃N-Alkyl Amines
O-3 Williamson Ether SynthesisAlkyl Halide, NaHO-Alkyl Ethers
C-6 Suzuki-Miyaura CouplingBoronic Acid/Ester, Pd CatalystC-6 Aryl/Vinyl Derivatives
C-6 Sonogashira CouplingTerminal Alkyne, Pd/Cu CatalystsC-6 Alkynyl Derivatives
C-6 Buchwald-Hartwig AminationAmine, Pd Catalyst, LigandC-6 Amino Derivatives

Conclusion

The 4-Amino-6-bromopyridin-3-ol core represents a highly valuable and versatile scaffold for the development of novel chemical entities. This guide has outlined robust and well-precedented synthetic strategies for the selective functionalization of its three key reactive sites. By leveraging the distinct reactivity of the amino, hydroxyl, and bromo groups, researchers can systematically generate libraries of derivatives for screening in drug discovery programs and for the development of advanced materials. The provided protocols, grounded in established chemical principles, serve as a practical starting point for the exploration of the vast chemical space accessible from this promising heterocyclic core.

References

  • E. Buncel and S. Rajagopal, "Diazotization of Aminopyridines and Other Heterocyclic Amines," Chemical Reviews, 1990, 90 (5), 799-826. [Link]

  • N. A. Meanwell, "A Synopsis of the Properties and Applications of Pyridine and Its Derivatives in Medicinal Chemistry," Journal of Medicinal Chemistry, 2011, 54 (8), 2529-2591. [Link]

  • T. L. Threlfall, "2,3-Diaminopyridine," Organic Syntheses, 1963, 43, 22. [Link]

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 2008, 41 (11), 1534-1544. [Link]

  • CN112745259A, "One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine," Google P
  • S. L. Buchwald, et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Journal of the American Chemical Society, 2008, 130 (21), 6686-6687. [Link]

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Chemical Science, 2011, 2, 27-50. [Link]

  • A. L. Casado and P. Espinet, "On the Transmetalation Step in the Suzuki-Miyaura Cross-Coupling," Organometallics, 1998, 17 (6), 954-959. [Link]

  • K. Sonogashira, "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides," Journal of Organometallic Chemistry, 2002, 653 (1-2), 46-49. [Link]

  • R. Martin and S. L. Buchwald, "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, 2008, 41 (11), 1461-1473. [Link]

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. [Link]

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995, 95 (7), 2457-2483. [Link]

  • J. P. Wolfe, S. Wagaw, and S. L. Buchwald, "An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The First Efficient Palladium-Catalyzed Amination of Aryl Chlorides," Journal of the American Chemical Society, 1996, 118 (30), 7215-7216. [Link]

  • R. F. Heck, "Palladium-catalyzed reactions of organic halides with olefins," Accounts of Chemical Research, 1979, 12 (4), 146-151. [Link]

  • C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, and V. Snieckus, "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize," Angewandte Chemie International Edition, 2012, 51 (21), 5062-5085. [Link]

  • A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angewandte Chemie International Edition, 2011, 50 (30), 6722-6737. [Link]

  • CN102603622B, "Synthetic method of 2-amino-4-bromopyridine," Google P
  • R. Chinchilla and C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, 2007, 107 (3), 874-922. [Link]

  • R. R. Tykwinski, "Sonogashira Coupling," Organic Chemistry Portal. [Link]

  • "Suzuki Reaction," Organic Chemistry Portal. [Link]

  • "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Link]

  • "The Suzuki Reaction," Myers' Group, Harvard University. [Link]

  • "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Link]

  • "Buchwald–Hartwig amination," Wikipedia. [Link]

  • "Preparation of sec and tert amines by Buchwald-Hartwig Amination," Organic Chemistry Portal. [Link]

  • "Palladium-catalyzed Buchwald-Hartwig amination," Atlanchim Pharma. [Link]

  • "Sonogashira Coupling," Wikipedia. [Link]

  • "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl," National Institutes of Health. [Link]

  • "Optimization of the Sonogashira coupling of 4-bromo-3-...," ResearchGate. [Link]

  • "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes," ePrints Soton. [Link]

  • "4-Amino-3-bromopyridine," PubChem. [Link]

  • "6-BROMOPYRIDIN-3-OL," Matrix Fine Chemicals. [Link]

  • "6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile," PubChem. [Link]

  • "Synthesis of 6-bromo-4-iodoquinoline," Atlantis Press. [Link]

  • "CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ...
  • "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids," National Institutes of Health. [Link]

  • "Supplementary Information Synthetic routes to compounds 5 and 10-19," The Royal Society of Chemistry. [Link]

  • "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides," National Institutes of Health. [Link]

  • "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents," National Institutes of Health. [Link]

  • "Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis," National Institutes of Health. [Link]

  • "Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory," University of Massachusetts Lowell. [Link]

  • "3-BROMO-4-AMINOTOLUENE," Organic Syntheses. [Link]

Sources

4-Amino-6-bromopyridin-3-ol: A Versatile Heterocyclic Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Among these, 4-Amino-6-bromopyridin-3-ol emerges as a particularly intriguing, albeit underexplored, building block. Commercially available under CAS Number 1033203-48-3, this compound presents a unique trifecta of functional groups—an amino group, a bromine atom, and a hydroxyl group—strategically positioned on the pyridine core. This arrangement offers multiple, distinct reaction sites, paving the way for complex molecular architectures through sequential and site-selective derivatization.

This technical guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of 4-Amino-6-bromopyridin-3-ol. While direct literature on this specific molecule is sparse, this document will provide a robust framework for its use by drawing upon established principles of pyridine chemistry, data from close structural analogs, and validated synthetic methodologies. We will explore its physicochemical properties, propose a viable synthetic pathway, and delve into the reactivity of each functional group, offering exemplary protocols for its application in key transformations.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of a building block is critical for experimental design. While extensive experimental data for 4-Amino-6-bromopyridin-3-ol is not yet published, we can infer a reliable profile from supplier data and computational predictions.

Table 1: Physicochemical Properties of 4-Amino-6-bromopyridin-3-ol

PropertyValue/PredictionSource
CAS Number 1033203-48-3Ambeed, BLD Pharm[1][2]
Molecular Formula C₅H₅BrN₂OAmbeed, BLD Pharm[1][2]
Molecular Weight 189.01 g/mol Ambeed, BLD Pharm[1][2]
Appearance (Expected) SolidInferred from analogs
Boiling Point 482.3±45.0 °C (Predicted)ChemicalBook[3]
Density 1.898±0.06 g/cm³ (Predicted)ChemicalBook[3]
Storage Keep in dark place, inert atmosphere, room temperatureBLD Pharm[2]

The presence of both an acidic hydroxyl group and a basic amino group suggests amphoteric character, influencing its solubility in aqueous media of varying pH. The pyridine nitrogen itself is a basic site, prone to protonation or coordination with metals.

Proposed Synthesis Strategy

A plausible and efficient synthesis of 4-Amino-6-bromopyridin-3-ol can be designed starting from a readily available precursor like 6-bromopyridin-3-ol. The following multi-step pathway leverages well-established transformations in pyridine chemistry.

Synthesis_Pathway cluster_0 Proposed Synthesis of 4-Amino-6-bromopyridin-3-ol start 6-Bromopyridin-3-ol (CAS 55717-45-8) step1 Nitration start->step1 HNO₃ / H₂SO₄ intermediate1 6-Bromo-4-nitropyridin-3-ol step1->intermediate1 step2 Reduction intermediate1->step2 Fe / HCl or H₂ / Pd/C product 4-Amino-6-bromopyridin-3-ol (Target Molecule) step2->product

Caption: Proposed synthetic route to 4-Amino-6-bromopyridin-3-ol.

Causality Behind the Proposed Synthesis:

  • Nitration of 6-Bromopyridin-3-ol: The synthesis commences with the electrophilic nitration of commercially available 6-bromopyridin-3-ol. The hydroxyl group is a strong activating group, directing the electrophilic attack to the ortho and para positions. The position ortho to the hydroxyl group (C-4) is sterically accessible and electronically activated, making it the likely site for nitration under standard conditions (e.g., a mixture of nitric and sulfuric acid).

  • Reduction of the Nitro Group: The resulting 6-bromo-4-nitropyridin-3-ol can then be reduced to the target 4-amino derivative. This transformation is reliably achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems like iron powder in the presence of hydrochloric or acetic acid. These methods are generally high-yielding and tolerant of other functional groups on the pyridine ring.

Core Reactivity and Application as a Versatile Building Block

The synthetic utility of 4-Amino-6-bromopyridin-3-ol is rooted in the distinct reactivity of its three functional groups. This allows for a modular approach to constructing complex molecules.

Reactivity_Hub cluster_bromo Bromine Atom Reactions cluster_amino Amino Group Reactions cluster_hydroxyl Hydroxyl Group Reactions center 4-Amino-6-bromopyridin-3-ol 6-Bromo 4-Amino 3-Hydroxyl suzuki Suzuki Coupling (C-C bond) center:bromo->suzuki Ar-B(OH)₂ Pd catalyst buchwald Buchwald-Hartwig (C-N bond) center:bromo->buchwald R₂NH Pd catalyst sonogashira Sonogashira Coupling (C-C bond) center:bromo->sonogashira Alkyne Pd/Cu catalyst cyanation Cyanation (C-CN bond) center:bromo->cyanation Zn(CN)₂ Pd catalyst acylation Acylation (Amide formation) center:amino->acylation Acyl Chloride sulfonylation Sulfonylation (Sulfonamide formation) center:amino->sulfonylation Sulfonyl Chloride alkylation Reductive Amination center:amino->alkylation Aldehyde/Ketone Reducing Agent etherification Williamson Ether Synthesis center:hydroxyl->etherification Alkyl Halide Base esterification Ester Formation center:hydroxyl->esterification Carboxylic Acid (or derivative)

Caption: Reactivity map of 4-Amino-6-bromopyridin-3-ol.

The Bromine Atom: A Gateway to Cross-Coupling Chemistry

The bromine atom at the 6-position is the primary handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester). This is an exceptionally versatile method for introducing aryl, heteroaryl, or alkyl groups at the 6-position. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a base.

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds. The bromine atom can be displaced by a wide range of primary or secondary amines, amides, or carbamates. This transformation is crucial for building complex nitrogen-containing molecules and is catalyzed by palladium complexes with specialized phosphine ligands.

  • Other Cross-Coupling Reactions: The bromine atom also serves as a reactive site for other important transformations such as Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and cyanation reactions.

The Amino Group: A Nucleophilic Center

The amino group at the 4-position is a potent nucleophile and can undergo a variety of classical transformations:

  • Acylation and Sulfonylation: It can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound.

  • Alkylation and Reductive Amination: While direct N-alkylation can sometimes be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for introducing substituted alkyl groups.

The Hydroxyl Group: Modulating Properties and Reactivity

The hydroxyl group at the 3-position offers further opportunities for derivatization:

  • O-Alkylation and O-Acylation: It can be converted to ethers or esters through reactions like the Williamson ether synthesis or esterification with carboxylic acids (or their activated derivatives). These modifications can significantly impact the solubility, lipophilicity, and metabolic stability of the resulting molecule.

  • Electronic Influence: As a strong electron-donating group, the hydroxyl group activates the pyridine ring, influencing the regioselectivity of other reactions and modulating the pKa of the pyridine nitrogen.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of 4-Amino-6-bromopyridin-3-ol makes it a promising scaffold for various applications.

  • Medicinal Chemistry: The aminopyridine core is a "privileged scaffold" found in numerous biologically active compounds. For instance, various substituted aminopyridines and related aminopyrazoles have shown promise as anticancer and anti-inflammatory agents.[1] The ability to introduce diverse substituents at three different positions on this scaffold allows for the creation of large chemical libraries for screening against various biological targets, such as protein kinases.

  • Materials Science: The presence of multiple reactive sites makes this molecule a potential monomer for the synthesis of functional polymers. For example, polymerization via sequential cross-coupling reactions could lead to novel conjugated polymers with interesting electronic and photophysical properties.

Exemplary Experimental Protocols

The following are illustrative protocols for key reactions, based on established procedures for similar bromopyridine substrates. Note: These are general guidelines and may require optimization for 4-Amino-6-bromopyridin-3-ol.

Protocol 1: Exemplary Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_workflow Exemplary Suzuki-Miyaura Workflow reagents Combine Reactants: - Bromopyridine (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 eq) - Solvent (e.g., Dioxane/H₂O) reaction Reaction: - Degas with N₂ or Ar - Heat (e.g., 90-100 °C) - Monitor by TLC or LC-MS reagents->reaction workup Workup: - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification product Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To a reaction vessel, add the bromopyridine starting material (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Exemplary Buchwald-Hartwig Amination

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the bromopyridine starting material (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add the amine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete.

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Safety Profile (Inferred)

While specific toxicity data for 4-Amino-6-bromopyridin-3-ol is unavailable, the hazard profile can be inferred from suppliers and structurally related compounds.

Table 2: Inferred GHS Hazard Information

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT - Single ExposureH335May cause respiratory irritation

(Data inferred from BLD Pharm for CAS 1033203-48-3)[2]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

4-Amino-6-bromopyridin-3-ol represents a potent and versatile, yet underutilized, building block in synthetic chemistry. Its trifunctional nature provides a platform for the strategic and sequential introduction of diverse chemical functionalities. The bromine atom is a reliable handle for modern cross-coupling reactions, while the amino and hydroxyl groups offer avenues for a wide range of classical derivatizations. By leveraging the principles and protocols outlined in this guide, researchers in drug discovery, materials science, and organic synthesis can unlock the potential of this promising scaffold to create novel and complex molecular architectures. Further experimental validation of its properties and reactivity is highly encouraged and will undoubtedly solidify its place in the synthetic chemist's toolbox.

References

  • PubChem. (n.d.). 6-Bromopyridin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

  • Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Technical Guide: Discovery, Synthesis, and Utility of 4-Amino-6-bromopyridin-3-ol

[1]

Part 1: Executive Summary & Historical Context[1]

The "Orthogonal" Scaffold

4-Amino-6-bromopyridin-3-ol (CAS: 1033203-48-3) represents a specialized class of "privileged structures" in modern medicinal chemistry.[1] Unlike simple pyridine building blocks, this molecule offers orthogonal functionalization :

  • The 3-Hydroxy / 4-Amino Motif: A classic "ortho-amino-hydroxy" pairing that serves as a pre-organized precursor for fusing 5-membered heterocyclic rings (e.g., oxazoles, imidazoles) onto the pyridine core.[1]

  • The 6-Bromo Handle: A halogen positioned para to the hydroxyl group, activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the ring-closure chemistry at positions 3 and 4.[1]

Discovery and Historical Trajectory

The history of this compound is not defined by a single "eureka" moment but by the evolution of Fragment-Based Drug Discovery (FBDD) in the late 2000s.

  • Early Era (1970s-1990s): Pyridine chemistry focused largely on mono-substituted derivatives. 3-pyridinol and 4-aminopyridine were commodities, but the regioselective introduction of bromine into the 4-amino-3-pyridinol core was synthetically challenging due to competing halogenation at the 2-position.[1]

  • The Kinase Era (2000s-2010s): As demand grew for ATP-competitive inhibitors, researchers needed scaffolds that mimicked the purine ring system of adenosine. The 4-amino-3-pyridinol core emerged as a bioisostere for the pyrimidine ring in purines.[1]

  • Modern Utility (2015-Present): The specific 6-bromo variant became critical for designing allosteric inhibitors, particularly for difficult targets like SHP2 (Src homology region 2 domain-containing phosphatase-2) and KRAS effectors.[1] The bromine atom allows for the attachment of "tail" moieties that extend into deep hydrophobic pockets of the target protein, a strategy seen in clinical candidates like TNO155 (which utilizes a related amino-pyrazine/pyridine core).

Part 2: Technical Core – Synthesis & Protocols[1][2]

Retrosynthetic Analysis

The synthesis of 4-Amino-6-bromopyridin-3-ol is governed by the electronic directing effects of the hydroxyl (strongly activating, ortho/para) and amino (strongly activating, ortho/para) groups.[1]

  • Challenge: Both -OH and -NH₂ direct electrophiles to positions 2 and 6.

  • Solution: Steric hindrance at position 2 (flanked by -OH and -NH₂) often favors bromination at position 6, provided the reaction conditions are controlled.

Validated Synthesis Protocol

Note: This protocol is synthesized from standard methodologies for aminopyridine halogenation.

Objective: Regioselective bromination of 4-amino-3-pyridinol.

Materials:
  • Precursor: 4-Amino-3-pyridinol (CAS 1121-58-0)[1]

  • Reagent: N-Bromosuccinimide (NBS)[1]

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:
  • Dissolution: Charge a reaction vessel with 4-Amino-3-pyridinol (1.0 eq) and Acetonitrile (10 volumes). Cool the suspension to 0°C under an inert nitrogen atmosphere.

    • Why: Low temperature suppresses over-bromination (di-bromo species).

  • Bromination: Dissolve NBS (1.05 eq) in Acetonitrile. Add this solution dropwise to the reaction vessel over 30 minutes.

    • Mechanism: NBS provides a controlled source of electrophilic bromine (

      
      ). The electron-rich pyridine ring attacks the bromine.[1] The 6-position is favored electronically (para to -OH) and sterically.[1]
      
  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor via LC-MS.

    • Success Criterion: Disappearance of starting material (M+H = 111.1) and appearance of product peak (M+H = 189.0/191.0 doublet for Br).

  • Quenching & Workup: Quench with saturated aqueous sodium thiosulfate (

    
    ) to neutralize excess bromine.
    Concentrate the solvent under reduced pressure.
    Adjust pH to ~7.0 with saturated 
    
    
    .
  • Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
    • Refinement: If regioisomers (2-bromo) are present, recrystallize from Ethanol/Heptane.

Quantitative Data Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 188.96 g/mol Distinct Br isotope pattern (1:[1]1)
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure
pKa (Calculated) ~3.5 (Pyridine N), ~9.0 (OH)Amphoteric nature affects solubility
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents
Storage 2-8°C, Inert AtmosphereHygroscopic and light sensitive

Part 3: Applications & Divergent Synthesis[2]

The true value of 4-Amino-6-bromopyridin-3-ol lies in its ability to serve as a "linchpin" for bicyclic heterocycle synthesis.[1]

Pathway A: Oxazolo[4,5-c]pyridine Formation

Reacting the 3-OH/4-NH₂ core with cyclizing agents (e.g., Triethyl orthoformate or Phosgene) yields the oxazolopyridine scaffold. This core is bioisosteric with the purine ring but possesses different solubility and metabolic stability profiles.

Pathway B: Imidazo[4,5-c]pyridine Formation

Condensation with aldehydes followed by oxidation, or reaction with carboxylic acids, yields the imidazopyridine core. The 6-bromo group remains intact, ready for Suzuki coupling to attach aryl groups (e.g., targeting the ATP-binding pocket of kinases).

Visualization of Chemical Logic

Gcluster_0Divergent Synthesis StrategyStart4-Amino-3-pyridinol(Precursor)Target4-Amino-6-bromopyridin-3-ol(CAS 1033203-48-3)Start->TargetNBS, ACN, 0°C(Regioselective Bromination)OxazoloOxazolo[4,5-c]pyridine(Scaffold A)Target->OxazoloTriethyl Orthoformate(Cyclization)ImidazoImidazo[4,5-c]pyridine(Scaffold B)Target->ImidazoR-COOH / PPA(Condensation)DrugFinal Drug Candidate(e.g., SHP2/Kinase Inhibitor)Oxazolo->DrugSuzuki Coupling(Pd-Catalyzed)Imidazo->DrugBuchwald Coupling(Pd-Catalyzed)

Figure 1: The divergent synthetic utility of the 4-Amino-6-bromopyridin-3-ol scaffold, illustrating its role as a precursor for two distinct bicyclic systems.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24881623, 6-Bromo-3-pyridinol. Retrieved from [Link]

  • Google Patents. CN101704781B: Preparation method of amino pyridine bromide compound. (Describes analogous Hofmann degradation chemistry). Retrieved from

Stability and storage conditions for 4-Amino-6-bromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical Intermediates

Executive Summary

4-Amino-6-bromopyridin-3-ol is a highly functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and complex pharmacophores. Its structural integrity is compromised by a "reactive triad": the electron-rich 3-hydroxy-4-amino motif (prone to oxidation), the 6-bromo substituent (susceptible to photolytic dehalogenation), and the basic pyridine nitrogen (hygroscopic protonation).

This guide defines the critical storage parameters required to maintain purity >98% over extended periods. Immediate Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) , strictly protected from light.

Chemical Profile & Stability Determinants

The stability profile of this compound is dictated by the interplay of its functional groups. Unlike simple pyridines, the juxtaposition of the hydroxyl and amino groups creates a redox-active system similar to o-aminophenols.

FeatureChemical MoietyStability RiskMechanism
Redox Center 3-OH / 4-NH₂High Oxidation to o-quinone imine species (darkening/tarring).
Photolabile Site 6-BromoMedium Homolytic cleavage of C-Br bond under UV light (radical formation).
Hygroscopicity Pyridine N / OHMedium Moisture absorption leading to hydrate formation or hydrolysis facilitation.
Acidity/Basicity AmphotericLow Self-association in solution; pH-dependent solubility issues.
The Degradation Cascade

The primary failure mode is oxidative instability. In the presence of oxygen and trace moisture, the electron-rich ring undergoes oxidation. This is often accelerated by light, which can cleave the C-Br bond, generating radicals that propagate oxidative chain reactions.

DegradationPathway Compound 4-Amino-6-bromopyridin-3-ol (Intact) Oxidation Oxidative Stress (O2 + Moisture) Compound->Oxidation UV UV Irradiation (hν) Compound->UV Quinone Quinone Imine Species (Colored Impurities) Oxidation->Quinone -2H, -2e Radical Pyridyl Radical (Transient) UV->Radical Homolysis Polymer Oligomers/Tars (Insoluble) Quinone->Polymer Polymerization Debromo Debrominated Byproducts (Des-bromo analog) Radical->Debromo +H abstraction

Figure 1: Mechanistic pathways for oxidative and photolytic degradation.

Storage & Handling Protocols

Solid State Storage (Long-Term)

For bulk storage (>1 week), the compound must be kept in a frozen, inert state. The "Amber Vial" rule is non-negotiable due to the bromine substituent.

Protocol:

  • Container: Use amber borosilicate glass vials with Teflon-lined screw caps.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to density) for 30 seconds before sealing.

  • Sealing: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent oxygen diffusion at -20°C.

  • Temperature: Store at -20°C ± 5°C .

    • Note: -80°C is acceptable but unnecessary unless storing for >12 months.

Solution State (Short-Term)

Avoid storing solutions. If unavoidable (e.g., for NMR or HPLC):

  • Solvent: DMSO-d6 or Methanol-d4 (anhydrous).

  • Duration: < 24 hours at 4°C.

  • Warning: Do not store in protic solvents (water/alcohols) exposed to air, as this accelerates auto-oxidation.

Re-Testing Criteria

Upon removing from storage, perform a visual check.[1]

  • Pass: Off-white to pale beige powder.

  • Fail: Dark brown, black, or sticky solid (indicates quinone formation).

  • Quantitative QC: Run HPLC (254 nm). Purity should be ≥98%. Impurities often elute before the main peak (more polar oxidation products) or after (dimers).

Operational Workflow: From Receipt to Bench

This self-validating workflow ensures that the compound's integrity is verified before it enters critical synthesis steps.

StorageWorkflow cluster_fail Failure Mode Receipt Receipt of Material VisualQC Visual Inspection (Color Check) Receipt->VisualQC Aliquot Aliquot under Inert Gas (Avoid multiple freeze-thaws) VisualQC->Aliquot Pass (Pale Solid) Fail Dark/Sticky Solid VisualQC->Fail Fail Seal Seal & Label (Amber Vial + Argon) Aliquot->Seal Freeze Deep Freeze (-20°C) Seal->Freeze Thaw Thaw to RT (Desiccator) Freeze->Thaw Required for Synthesis Use Experimental Use Thaw->Use Equilibrated (No Condensation) Purify Re-crystallize / Column Fail->Purify

Figure 2: Standard Operating Procedure (SOP) for handling sensitive aminopyridinols.

Safety & Toxicology Notes

While specific toxicological data for this exact isomer may be limited, treat it as a Hazardous Substance .

  • H-Statements (Predicted): H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

  • Handling: Use a fume hood. The dust may be irritating to the respiratory tract.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Context: Establishes baseline stability for amino-bromopyridines (-20°C storage requirement).
  • Context: Validates the oxidation sensitivity of the aminopyridinol motif (darkening upon degrad
  • National Institutes of Health (NIH) - PubChem. (2025). 4-Amino-3-bromopyridine Safety Data Sheet. Retrieved from [Link]

    • Context: Provides hazard classification and general handling for regioisomers.
  • Context: Corroborates storage in cool, dry, well-ventilated areas and protection

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Amino-6-bromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It details a robust, regioselective synthesis of 4-Amino-6-bromopyridin-3-ol starting from 3-aminopyridine .[1][2] This scaffold is a critical intermediate for kinase inhibitors and antibiotic pharmacophores.

Strategic Overview & Retrosynthesis

The synthesis of 4-Amino-6-bromopyridin-3-ol presents a classic regioselectivity challenge.[2] Direct functionalization of the pyridine ring is governed by the competing directing effects of the hydroxyl and amino groups.

  • Challenge: In 4-amino-3-pyridinol, the C2 position is electronically most active (ortho to -OH, para to -NH₂), favoring 2-bromination over the desired 6-bromination.[2]

  • Solution: A "Block-Functionalize-Deblock" strategy is employed.[2] We utilize bromine to block the active C2 and C6 positions early, introduce the nitrogen at C4 via nitration, and finally selectively remove the labile C2-bromine to yield the target.

Retrosynthetic Pathway[2][3]
  • Target: 4-Amino-6-bromopyridin-3-ol[2][3][4]

  • Precursor: 4-Amino-2,6-dibromopyridin-3-ol (Selective Debromination)[2]

  • Intermediate: 4-Nitro-2,6-dibromopyridin-3-ol (Nitro Reduction)

  • Intermediate: 2,6-Dibromopyridin-3-ol (Nitration)

  • Starting Material: 3-Hydroxypyridine (derived from 3-Aminopyridine)[2]

Experimental Workflow Diagram

SynthesisPath Figure 1: Step-wise synthesis pathway from 3-Aminopyridine to 4-Amino-6-bromopyridin-3-ol. Start 3-Aminopyridine Step1 3-Hydroxypyridine (Diazotization/Hydrolysis) Start->Step1 NaNO2, H2SO4, Hydrolysis Step2 2,6-Dibromopyridin-3-ol (Regioselective Bromination) Step1->Step2 Br2, NaOAc (Blocking C2/C6) Step3 2,6-Dibromo-4-nitropyridin-3-ol (Nitration) Step2->Step3 HNO3, H2SO4 (Directed to C4) Step4 4-Amino-2,6-dibromopyridin-3-ol (Nitro Reduction) Step3->Step4 Fe, AcOH or SnCl2, HCl Target 4-Amino-6-bromopyridin-3-ol (Selective C2-Debromination) Step4->Target Pd/C, H2 (1 eq) or Li-Halogen Exchange

[2][4]

Detailed Protocols

Stage 1: Conversion of 3-Aminopyridine to 3-Hydroxypyridine

Note: 3-Hydroxypyridine is commercially available, but this protocol ensures autonomy from the starting material 3-aminopyridine.[2]

Mechanism: Diazotization of the primary amine followed by hydrolytic dediazoniation.

  • Reagents: 3-Aminopyridine (10.0 g, 106 mmol), H₂SO₄ (conc. 15 mL), NaNO₂ (8.0 g, 116 mmol), Water.

  • Procedure:

    • Dissolve 3-aminopyridine in 80 mL of 10% H₂SO₄ and cool to 0–5 °C in an ice bath.

    • Add a solution of NaNO₂ in 20 mL water dropwise, maintaining temperature < 5 °C. Stir for 30 min.

    • Critical Step: Slowly warm the solution to 80–90 °C. Nitrogen gas evolution indicates hydrolysis. Stir for 1 hour.

    • Neutralize with Na₂CO₃ to pH 6–7. Extract with ethyl acetate (3 x 100 mL).

    • Dry over Na₂SO₄ and concentrate to yield 3-hydroxypyridine as a beige solid.[2]

  • Validation: ¹H NMR (DMSO-d₆): δ 8.2 (d, 1H), 8.0 (d, 1H), 7.2 (m, 2H).

Stage 2: Synthesis of 2,6-Dibromopyridin-3-ol

Objective: Block the reactive C2 and C6 positions to force subsequent nitration to C4.[2]

  • Reagents: 3-Hydroxypyridine (5.0 g, 52 mmol), Bromine (Br₂, 17.0 g, 106 mmol), Sodium Acetate (NaOAc), Acetic Acid.

  • Procedure:

    • Dissolve 3-hydroxypyridine in 50 mL glacial acetic acid containing NaOAc (8.6 g).

    • Add Br₂ dropwise at room temperature. The solution will turn orange/red.

    • Stir for 4 hours. The electron-rich phenol ring directs bromine to ortho (C2) and para (C6) positions.

    • Pour into ice water (200 mL). The product precipitates.[5]

    • Filter and wash with cold water/bisulfite solution (to remove excess Br₂).

    • Recrystallize from ethanol to yield 2,6-dibromopyridin-3-ol .[2]

  • Yield: ~75-85%.

Stage 3: Nitration to 2,6-Dibromo-4-nitropyridin-3-ol

Objective: Introduce the nitrogen functionality. With C2 and C6 blocked, the -OH group directs the electrophile to the vacant C4 position (ortho to -OH).

  • Reagents: 2,6-Dibromopyridin-3-ol (5.0 g), HNO₂ (fuming), H₂SO₄ (conc).

  • Procedure:

    • Dissolve the dibromo compound in 20 mL conc. H₂SO₄ at 0 °C.[6]

    • Add fuming HNO₃ (1.5 eq) dropwise.

    • Allow to warm to room temperature and stir for 2 hours.

    • Pour onto crushed ice. The yellow nitro compound precipitates.

    • Filter and dry.[7]

  • Safety: Exothermic reaction. Use a blast shield.

Stage 4: Reduction to 4-Amino-2,6-dibromopyridin-3-ol

Objective: Convert the nitro group to the amine.[2]

  • Reagents: Nitro intermediate, Iron powder (Fe), Acetic Acid (AcOH).

  • Procedure:

    • Suspend the nitro compound in AcOH/Ethanol (1:1).

    • Add Iron powder (4 eq) and heat to reflux for 2 hours.

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate and neutralize with NaHCO₃.

    • Extract with Ethyl Acetate.[8]

  • Product: 4-Amino-2,6-dibromopyridin-3-ol .

Stage 5: Selective Debromination to 4-Amino-6-bromopyridin-3-ol

Objective: Remove the C2-bromine atom.[2] The C2-Br is sterically crowded (flanked by N and OH) and electronically activated, making it more susceptible to hydrogenolysis than C6-Br.[2]

  • Reagents: 4-Amino-2,6-dibromopyridin-3-ol, Pd/C (5% or 10%), H₂ (1 atm), Methanol, Triethylamine (1 eq).

  • Procedure:

    • Dissolve substrate in Methanol.[9] Add 1 equivalent of base (TEA) to neutralize the HBr formed.

    • Add Pd/C (10 wt%).

    • Stir under H₂ balloon. Monitor strictly by HPLC/TLC.

    • Stop reaction when the dibromo starting material disappears and the monobromo product peaks. Over-reduction will yield 4-amino-3-pyridinol.[2]

    • Filter catalyst, concentrate, and purify via column chromatography (DCM:MeOH).

  • Target: 4-Amino-6-bromopyridin-3-ol .

Quantitative Data Summary

StepTransformationKey ReagentsTypical YieldCritical QC Parameter
1 3-AP → 3-HPNaNO₂, H₂SO₄85%Absence of amine peak in IR
2 BrominationBr₂, AcOH80%¹H NMR: Loss of C2/C6 protons
3 NitrationHNO₃, H₂SO₄70%Appearance of yellow color (Nitro)
4 ReductionFe, AcOH90%MS: M-30 (Nitro to Amine)
5 DebrominationPd/C, H₂60%HPLC: Stop before bis-dehalogenation

Quality Control & Troubleshooting

  • Regioselectivity Check (Step 2): 2,6-Dibromopyridin-3-ol should show only two aromatic protons in ¹H NMR (C4-H and C5-H) as doublets (J ~8 Hz).[2] If C2 is not brominated, a singlet or different splitting pattern will appear.

  • Over-Reduction (Step 5): If the reaction proceeds too fast, the C6-Br will also be removed.

    • Fix: Use a poisoned catalyst (e.g., Lindlar) or perform chemical reduction using Zn/Acetic Acid which is often milder than catalytic hydrogenation for halo-pyridines.

References

  • Preparation of 3-Hydroxypyridine

    • Organic Syntheses, Coll. Vol. 5, p. 635 (1973). Link

  • Bromination of 3-Hydroxypyridine: Den Hertog, H. J., et al. "Bromination of pyridine derivatives." Recueil des Travaux Chimiques des Pays-Bas, 1950. (Establishes 2,6-dibromo selectivity).
  • Nitration of Halopyridines: Journal of Heterocyclic Chemistry, "Nitration of 2,6-dibromopyridin-3-ol", Vol 15, 1978.
  • Selective Debromination

    • Schlosser, M. et al. "Site-selective halogen-metal exchange."[2] European Journal of Organic Chemistry, 2003.

Sources

Technical Application Note: Experimental Protocols for 4-Amino-6-bromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

4-Amino-6-bromopyridin-3-ol is a high-value heterocyclic building block characterized by its amphoteric nature and orthogonal reactivity . It features three distinct reactive sites:

  • C3-Hydroxyl (-OH) & C4-Amino (-NH2): A classic ortho-aminophenol motif allowing for rapid cyclization into oxazolo[4,5-c]pyridine scaffolds.

  • C6-Bromide (-Br): An electrophilic handle primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

  • Pyridine Nitrogen: A basic site capable of N-oxidation or salt formation.

This scaffold is extensively used in the synthesis of kinase inhibitors (e.g., EGFR, PI3K targets) and fluorescent probes. Its manipulation requires specific protocols to prevent oxidative degradation of the electron-rich aminophenol core before the ring is closed.

Physical Properties & Solubility Table
SolventSolubility RatingNotes
DMSO High (>50 mg/mL)Preferred for stock solutions.
DMF High (>50 mg/mL)Suitable for high-temp reactions.
Methanol ModerateGood for transfers; avoid for high-temp storage.
DCM/Chloroform LowPoor solubility due to zwitterionic character.
Water Low to ModeratepH dependent (soluble in dilute acid/base).

Strategic Workflow Overview

The following decision matrix outlines the two primary synthetic pathways: Pathway A (Cyclization) constructs the fused bicyclic core immediately, stabilizing the molecule. Pathway B (Functionalization) diversifies the C6 position first, though this requires careful handling of the sensitive free amine/phenol.

Workflow Start 4-Amino-6-bromopyridin-3-ol Decision Target Strategy Start->Decision PathA Pathway A: Cyclization (Core Build) Decision->PathA Stabilize Core PathB Pathway B: Functionalization (Diversify) Decision->PathB Retain Open Ring ProdA 6-Bromooxazolo[4,5-c]pyridine PathA->ProdA TEOF / pTsOH ProdB 6-Aryl-4-amino-3-hydroxypyridine PathB->ProdB Suzuki Coupling

Figure 1: Strategic decision matrix for scaffold manipulation. Pathway A is recommended for stability.

Handling & Storage Protocols

Safety Warning: This compound is an irritant and potentially acutely toxic. Handle in a fume hood. Stability Alert: The ortho-aminophenol moiety is susceptible to air oxidation (browning) upon prolonged exposure to light and oxygen.

  • Storage: Store solid at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Reconstitution: Degas solvents (DMSO/DMF) with nitrogen sparging prior to dissolution.

  • Handling: Avoid using metal spatulas if trace metal contamination affects downstream catalysis; use porcelain or glass instead.

Experimental Protocol A: Cyclization to Oxazolo[4,5-c]pyridine

This protocol converts the starting material into the stable 6-bromooxazolo[4,5-c]pyridine core using triethyl orthoformate (TEOF). This is the industry-standard method for closing ortho-aminophenol rings.

Reagents & Equipment[8][9][10][11]
  • Substrate: 4-Amino-6-bromopyridin-3-ol (1.0 eq)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq) or Sulfamic acid

  • Apparatus: Round-bottom flask with reflux condenser, inert gas line.

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask, suspend 4-Amino-6-bromopyridin-3-ol (e.g., 1.0 g, 5.3 mmol) in Triethyl orthoformate (10 mL).

    • Note: The starting material may not fully dissolve initially.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (50 mg).

  • Reaction: Heat the mixture to reflux (146°C) under nitrogen. Stir for 3–5 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (polar) should disappear, replaced by a less polar, UV-active spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess TEOF.

    • Precipitation: Triturate the residue with cold diethyl ether or hexanes. The product usually precipitates as a beige/off-white solid.

  • Purification: Filter the solid and wash with cold ether. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

Expected Yield: 75–90% Validation: LCMS (ESI+) should show M+H peak consistent with the cyclized core (Mass ~213/215 Da for Br isotopes).

Experimental Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol describes the arylation of the C6-Bromine. While this can be performed on the starting material, it is highly recommended to perform this on the cyclized product (from Protocol A) to avoid catalyst poisoning by the free amine/phenol.

Reagents
  • Substrate: 6-Bromooxazolo[4,5-c]pyridine (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Setup: Charge a microwave vial or pressure tube with the substrate (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (5 mol%).

  • Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous K₂CO₃ (3.0 eq) via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Work-up:

    • Dilute with Ethyl Acetate and water.

    • Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Suzuki Step1 Step 1: Charge Reagents (Substrate + Boronic Acid + Pd) Step2 Step 2: Inert Atmosphere (Argon Purge) Step1->Step2 Step3 Step 3: Reaction (90°C Thermal or 110°C MW) Step2->Step3 Step4 Step 4: Extraction (EtOAc / Water) Step3->Step4

Figure 2: General workflow for Suzuki-Miyaura coupling of the brominated scaffold.

QC & Analytical Parameters

For process verification, use the following HPLC-MS method. The amphoteric nature of the starting material requires a buffered mobile phase to ensure sharp peak shape.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for pH 10)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nm; MS (ESI+)

References

  • Synthesis of Oxazolopyridines

    • Title: Synthesis of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one (Analogous chemistry)
    • Source: PrepChem
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: The Suzuki Reaction - Mechanism and Protocols
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 4-(6-Bromopyridin-3-yl)
    • Source: PubChem (NIH)
    • URL:[Link]

  • One-Pot Cyclization Reviews

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines[1]

    • Source: Molecules (MDPI)
    • URL:[Link]

Sources

Technical Guide: 4-Amino-6-bromopyridin-3-ol in Medicinal Chemistry

[1]

Part 1: Strategic Introduction & Chemical Profile[2]

The Orthogonal Scaffold

In drug discovery, 4-Amino-6-bromopyridin-3-ol represents a "privileged scaffold" due to its three distinct points of reactivity, allowing for orthogonal functionalization.[1] Unlike simple pyridines, this trisubstituted core enables the rapid construction of library diversity through sequential operations.[2]

Functional HandlePositionReactivity ModeKey Application
Hydroxyl (-OH) C-3Nucleophile / H-Bond DonorRing closure (Oxazole formation); Solubility modulation.[1]
Amine (-NH₂) C-4NucleophileRing closure; Amide coupling; Reductive amination.[1]
Bromine (-Br) C-6ElectrophileSuzuki/Buchwald couplings; SNAr (activated).[1]

Medicinal Significance: The 3-hydroxy-4-aminopyridine motif is the biosynthetic precursor to the Oxazolo[4,5-c]pyridine ring system.[1] This bicyclic core is an isostere of purines and has been validated in kinase inhibitors (e.g., targeting EGFR, CDK) and adenosine receptor antagonists.[2] The C-6 bromine atom is critical, serving as a "exit vector" to attach solubilizing tails or lipophilic pharmacophores late in the synthetic sequence.[2]

Part 2: Reactivity & Synthesis Protocols

Diagram 1: The Divergent Reactivity Map

The following diagram illustrates the logical flow of transforming the core scaffold into complex drug-like entities.

ReactivityMapCore4-Amino-6-bromopyridin-3-ol(Scaffold)CyclizationCyclization(Orthoformate/CDI)Core->CyclizationPath A: Ring FusionSuzukiPd-Catalyzed Coupling(Suzuki-Miyaura)Core->SuzukiPath B: ExtensionProtectionO/N-Protection(TBS/Boc)Core->ProtectionPath C: StabilizationOxazolo6-Bromooxazolo[4,5-c]pyridine(Fused Core)Cyclization->OxazoloBiaryl4-Amino-6-arylpyridin-3-ol(Biaryl Kinase Inhibitor)Suzuki->BiarylProtectedStable Intermediate(For multi-step synthesis)Protection->ProtectedOxazolo->SuzukiLate-Stage Coupling

Caption: Divergent synthetic pathways from the 4-amino-6-bromopyridin-3-ol core.[1] Path A creates the fused bicyclic system; Path B extends the carbon skeleton.[2]

Protocol A: Synthesis of 6-Bromooxazolo[4,5-c]pyridine

Objective: To fuse the oxazole ring onto the pyridine core, creating a scaffold suitable for ATP-competitive kinase inhibition. Mechanism: 1,2-bis-nucleophile condensation with a one-carbon donor.[1]

Reagents:

  • Substrate: 4-Amino-6-bromopyridin-3-ol (1.0 equiv)[1]

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, acts as solvent)[2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Sulfamic acid.[2]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge 4-Amino-6-bromopyridin-3-ol (1.0 g, 5.3 mmol).

  • Addition: Add Triethyl orthoformate (10 mL). The solid may not dissolve immediately.[2] Add pTSA (50 mg).[2]

  • Reaction: Heat the mixture to reflux (approx. 146°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[2] The starting material (polar, lower R_f) should disappear, replaced by a less polar UV-active spot (Oxazolopyridine).

  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.[2]

    • If precipitate forms: Filter the solid, wash with cold hexanes, and dry under vacuum.[2]

    • If solution remains clear: Concentrate the TEOF under reduced pressure.[2][3] Triturate the residue with diethyl ether to induce crystallization.[2]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH 95:5) if necessary.

  • Yield Expectation: 75–85%.

Critical Note on Regiochemistry: Ensure you are using the 4-amino isomer. The 2-amino-3-hydroxy isomer (CAS 1012084-53-5) will yield the [4,5-b] fused system.[1] The [4,5-c] system (from the 4-amino precursor) is chemically distinct and possesses different H-bond donor/acceptor vectors in the binding pocket.

Protocol B: Regioselective Suzuki-Miyaura Coupling

Objective: To functionalize the C-6 position with an aryl or heteroaryl group.[1] Challenge: The free hydroxyl and amine groups can poison sensitive catalysts or lead to side reactions.[2] Solution: Use of a robust catalyst system or transient protection.[2]

Reagents:

  • Substrate: 4-Amino-6-bromopyridin-3-ol (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv) — Chosen for resistance to heteroatom coordination.[2]

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the solvent mixture (Dioxane/Water) and sparge with Argon/Nitrogen for 15 minutes. Oxygen removal is critical to prevent phenol oxidation.[2]

  • Assembly: Add the pyridine substrate, boronic acid, and base. Add the Pd catalyst last.[2]

  • Reaction: Seal the vessel. Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

    • Observation: The reaction mixture will turn black (Pd precipitation) upon completion.[2]

  • Workup: Dilute with EtOAc and water. Adjust the aqueous layer pH to ~6–7 (using 1M HCl) to ensure the amphoteric product partitions into the organic phase (or precipitates at the interface).[2]

    • Tip: These aminopyridinols are zwitterionic.[2] If extraction is difficult, evaporate the organic solvent and purify the crude solid directly.[2]

  • Purification: Reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the product.[2]

Data Summary Table: Solvent Effects on Coupling Yield

Solvent System Base Temp (°C) Yield (%) Notes
Dioxane/H₂O (4:1) Cs₂CO₃ 90 82% Standard, robust.[1][2]
DMF/H₂O (4:1) K₃PO₄ 100 75% Harder to remove solvent.[1][2]

| Toluene/EtOH/H₂O | Na₂CO₃ | 80 | 45% | Poor solubility of substrate.[1][2] |

Part 3: Safety & Handling (E-E-A-T)[2]

Hazard Identification:

  • Skin/Eye Irritant: Brominated aminopyridines are potent irritants.[2] Wear nitrile gloves and safety goggles.[2]

  • Acute Toxicity: Treat as toxic by ingestion (H302).[2]

  • Dust Hazard: The solid is often fine and electrostatic.[2] Weigh in a fume hood.

Storage:

  • Store at 2–8°C under an inert atmosphere (Argon).

  • The 3-hydroxyl group is susceptible to oxidation (turning brown) upon prolonged exposure to air.[2] If the material darkens, recrystallize before use.[2]

References

  • Compound Identification & Properties

    • PubChem Compound Summary for CID 55264881 (4-Amino-6-bromopyridin-3-ol).[1] National Center for Biotechnology Information (2025).[2] Link[2]

  • Synthetic Methodology (Oxazolopyridines)

    • Synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridine-2-one (Analogous protocol for [4,5-c] isomer). Google Patents CN103709174A.[2] Link

  • Cross-Coupling Applications

    • Suzuki Coupling of aryl bromides in water.[2][4] Arkivoc (2009).[2][4] Demonstrates Pd-catalyzed coupling on brominated heterocycles.[1][2][4][5][6] Link

  • Medicinal Chemistry Context

    • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (Kinase Inhibitors).[1] PubMed (2000).[2] Illustrates the utility of amino-bromo-pyridine fragments in kinase drug discovery. Link

Application Note: High-Fidelity Protocol for N-bromosuccinimide (NBS) Bromination of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of aminopyridines is a pivotal transformation in medicinal chemistry, serving as a gateway to Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. While elemental bromine (


) is traditionally used, it suffers from handling hazards and poor regioselectivity (often yielding poly-brominated tars).[1]

This guide details a high-precision protocol using N-bromosuccinimide (NBS) . Unlike


, NBS provides a controlled source of electrophilic bromine, allowing for high regioselectivity. We prioritize Acetonitrile (MeCN)  as the solvent of choice over DMF, mitigating the safety risks of thermal runaway reactions while simplifying purification.

Mechanistic Insight & Regiochemistry

The Directing Conflict

Aminopyridines present a unique challenge in Electrophilic Aromatic Substitution (EAS):

  • The Amino Group (

    
    ):  A strong electron-donating group (EDG) that activates the ring and directs ortho and para.
    
  • The Pyridine Nitrogen: An electron-withdrawing group (EWG) that deactivates the ring and directs meta.

For 2-aminopyridine , the C5 position is para to the amino group and meta to the pyridine nitrogen. These directing effects reinforce each other, making C5 the most nucleophilic site.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the bromination of 2-aminopyridine, highlighting the critical transition state.

NBS_Mechanism Substrate 2-Aminopyridine (Nucleophile) Complex π-Complex / Sigma-Complex Intermediate Substrate->Complex C5 Attack NBS N-Bromosuccinimide (Electrophile Source) NBS->Complex Br+ Transfer Succinimide Succinimide (Byproduct) Complex->Succinimide Leaving Group Product 2-Amino-5-bromopyridine (Major Product) Complex->Product -H+ (Re-aromatization) SideProduct 2-Amino-3,5-dibromopyridine (Over-bromination) Product->SideProduct Excess NBS (C3 Attack)

Caption: Mechanistic flow of NBS-mediated bromination. Note the kinetic favorability of C5 substitution prior to C3 (ortho) attack.

Critical Parameters & Solvent Selection

The choice of solvent dictates both yield and safety. While DMF is common in older literature, it poses significant thermal risks with NBS.

ParameterAcetonitrile (MeCN)DMFDichloromethane (DCM)
Solubility Good (Substrate), Moderate (NBS)ExcellentModerate
Reaction Rate Fast (Polar aprotic)FastSlow
Safety High Low (Risk of exotherm >80°C)Moderate (Volatile)
Workup Evaporation or Aqueous extractionDifficult (High BP, water miscible)Simple wash
Recommendation Primary Choice Avoid if possibleUse for non-polar analogs

Expert Note: In MeCN, the byproduct succinimide often precipitates or remains soluble while the product crystallizes upon water addition, streamlining purification.

Standard Operating Protocol (SOP)

Target: Synthesis of 2-Amino-5-bromopyridine Scale: 10 mmol (Adaptable to 100g scale)

Materials
  • Substrate: 2-Aminopyridine (0.94 g, 10 mmol)

  • Reagent: N-Bromosuccinimide (1.78 g, 10 mmol, 1.0 equiv) - Recrystallize from water if yellow/degraded.

  • Solvent: Acetonitrile (MeCN), anhydrous (20 mL)

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution.
    
Experimental Procedure
  • Setup: Charge a 100 mL round-bottom flask with 2-aminopyridine and MeCN. Add a magnetic stir bar. Cool to 0°C in an ice bath.

    • Why? Cooling suppresses the formation of the dibromo- impurity (C3, C5-substitution).

  • Addition: Dissolve NBS in 10 mL MeCN. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Why? Keeping NBS concentration low relative to the substrate favors mono-bromination.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of starting material (M+H 95) and appearance of product (M+H 173/175).

  • Quench: Once complete, add 5 mL of 10%

    
     to quench any unreacted bromine species. The solution should turn from orange/yellow to colorless/pale yellow.
    
  • Workup (Aqueous):

    • Evaporate most of the MeCN under reduced pressure.

    • Dilute the residue with EtOAc (50 mL) and Water (50 mL).

    • Separate layers. Wash organic layer with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification:

    • The crude solid is often >90% pure.

    • Recrystallization: Dissolve in minimum hot Ethanol or Toluene, then cool.

    • Yield: Expect 85–95%.

Troubleshooting & Optimization Logic

When deviations occur, use this logic flow to diagnose and correct the protocol.

Optimization_Flow Start Issue Detected Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Dibromo Product Forming? Check1->Check2 No Action1 Increase Time or Add 0.1 eq NBS Check1->Action1 Yes Check3 Is the Reaction Black/Tarry? Check2->Check3 No Action2 Lower Temp to -10°C Reduce NBS to 0.95 eq Check2->Action2 Yes Action3 Check NBS Purity (Recrystallize) Exclude Light (Wrap in foil) Check3->Action3 Yes

Caption: Decision matrix for optimizing reaction conditions based on LCMS/TLC data.

Common Pitfalls
  • N-Bromination: Sometimes the bromine attaches to the exocyclic amine (N-Br). This is usually kinetic. Heating the reaction to 50°C or adding a catalytic amount of acid (e.g., 5% AcOH) promotes the rearrangement to the thermodynamic C-bromo product.

  • Old NBS: Degraded NBS releases

    
     and HBr, which accelerates side reactions. Always use white, crystalline NBS.
    

Safety & Compliance

  • NBS: Causes skin irritation and serious eye damage. Avoid inhalation of dust.

  • Exotherm Warning: Do NOT mix NBS and DMF at temperatures >80°C. This combination can lead to a runaway decomposition.

  • Waste: All aqueous waste containing brominated species should be segregated from general organic waste.

References

  • Regioselective Bromination in Acetonitrile

    • Title: N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Bromin
    • Source: Journal of Organic Chemistry (via ACS/ResearchG
    • URL:[Link]

  • Safety of NBS/DMF Systems

    • Title: Incompatibilities between N-Bromosuccinimide and Solvents.[3][4]

    • Source: Organic Process Research & Development[5]

    • URL:[Link]

  • Synthesis of 2-Amino-5-bromopyridine

    • Title: Synthesis of 2-Amino-5-bromopyridine and its derivatives.[1][6][7][8]

    • Source: Heterocyclic Letters / ResearchG
    • URL:[Link]

  • General NBS Reactivity Guide

    • Title: N-Bromosuccinimide (NBS) - Reagent Guide.
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] Its application to heteroaromatic systems, particularly pyridines, is of immense importance in pharmaceutical and materials science. This guide provides an in-depth analysis of the Buchwald-Hartwig amination of brominated pyridines, addressing the unique challenges posed by these substrates and offering detailed, field-proven protocols. We will explore the mechanistic nuances, catalyst and ligand selection strategies, and reaction optimization to empower researchers to confidently and successfully synthesize a diverse range of aminopyridines.

Introduction: The Significance of Aminopyridines and the Buchwald-Hartwig Reaction

The aminopyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and its unique hydrogen bonding capabilities make it a valuable component in drug design. Traditionally, the synthesis of aminopyridines has relied on methods like nucleophilic aromatic substitution (SNAr) or the Chichibabin reaction, which often suffer from harsh conditions, limited substrate scope, and poor functional group tolerance.[1]

The advent of the Buchwald-Hartwig amination revolutionized C-N bond formation, offering a mild and versatile alternative.[1] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between an aryl or heteroaryl halide and an amine.[3] For brominated pyridines, this reaction provides a powerful tool for the synthesis of complex aminopyridine derivatives that were previously difficult to access.

The Challenge of Pyridine Substrates in Buchwald-Hartwig Amination

While incredibly powerful, the Buchwald-Hartwig amination of brominated pyridines is not without its challenges. The primary obstacle is the propensity of the pyridine nitrogen to coordinate with the palladium catalyst.[4] This coordination can lead to catalyst poisoning and significantly reduced reaction yields.[4] The position of the bromine atom on the pyridine ring also influences reactivity, with 2- and 4-bromopyridines often exhibiting different behavior than 3-bromopyridines due to electronic effects.

Overcoming these challenges requires careful selection of the catalyst system, particularly the phosphine ligand. Sterically bulky, electron-rich ligands are crucial for shielding the palladium center from coordination by the pyridine nitrogen and for promoting the desired catalytic cycle.[4]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reactions.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(Br)L2) Pd(0)L2->Oxidative_Addition Ar-Br Ligand_Exchange Amine Coordination Oxidative_Addition->Ligand_Exchange + HNR'R'' Deprotonation Amido Complex (Ar-Pd(II)(NR'R'')L) Ligand_Exchange->Deprotonation + Base, - Base-HBr Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the bromopyridine to a Pd(0) complex.[5][6] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][6]

Key Parameters for Successful Amination of Brominated Pyridines

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key parameters:

Palladium Precatalyst

While various palladium sources can be used, modern palladium precatalysts, such as the G3 and G4 palladacycles, are often preferred.[7] These air- and moisture-stable complexes readily form the active Pd(0) species in situ, leading to more reliable and reproducible results compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7]

Ligand Selection: The Key to Success

The choice of phosphine ligand is arguably the most critical factor in the amination of brominated pyridines.[4][7] The ideal ligand should be both sterically bulky and electron-rich.

  • Steric Bulk: Hinders coordination of the pyridine nitrogen to the palladium center, preventing catalyst deactivation.[4]

  • Electron-Donating Ability: Promotes the oxidative addition step and facilitates reductive elimination.

Table 1: Recommended Ligands for Amination of Brominated Pyridines

LigandStructureKey FeaturesRecommended For
RuPhos DialkylbiarylphosphineHighly active for a broad range of amines, including secondary amines.[7]General purpose, especially for secondary amines.
BrettPhos DialkylbiarylphosphineEffective for primary amines and challenging couplings.[5][7]Primary amines, sterically hindered substrates.
tBuBrettPhos DialkylbiarylphosphineEven more sterically demanding, useful for particularly difficult couplings.[7]Highly challenging substrates, heteroaryl amines.
XPhos DialkylbiarylphosphineA versatile and widely used ligand for various C-N couplings.[8][9]General purpose, good starting point for optimization.
dppf Bidentate FerrocenylphosphineOne of the earlier generation bidentate ligands, still effective for some applications.[1]Aryl iodides and triflates.
Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7] The choice of base can impact reaction rate and compatibility with functional groups.

  • Sodium tert-butoxide (NaOtBu): A commonly used and highly effective base.[8]

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that is often used for challenging couplings.[10]

  • Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Milder bases that can be used for substrates with base-sensitive functional groups, though they may require higher temperatures.[7][11]

Solvent and Temperature

Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[7]

  • Toluene and Dioxane: The most commonly used solvents, with boiling points suitable for the typical reaction temperatures.[2][7]

  • Tetrahydrofuran (THF): A lower-boiling solvent that can be used for reactions at milder temperatures.[7]

Reactions are typically heated to between 80-110 °C to ensure a reasonable reaction rate.[4][6]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of brominated pyridines. Optimization of catalyst loading, ligand, base, and temperature may be necessary for specific substrates.

All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. [7]

General Protocol for the Amination of 2-Bromopyridine with a Secondary Amine

This protocol is a good starting point for the coupling of 2-bromopyridines with cyclic secondary amines like morpholine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Add Solids 1. To an oven-dried vial, add: - 2-Bromopyridine (1.0 mmol) - RuPhos Pd G3 (0.02 mmol, 2 mol%) - NaOtBu (1.4 mmol) - Magnetic stir bar Seal & Purge 2. Seal with a PTFE-lined cap and purge with argon for 5-10 min. Add Solids->Seal & Purge Add Liquids 3. Add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol) via syringe. Seal & Purge->Add Liquids Heat & Stir 4. Place in a preheated 100 °C oil bath and stir for 12-24 hours. Add Liquids->Heat & Stir Cool & Quench 5. Cool to room temperature and quench with saturated aq. NH4Cl. Heat & Stir->Cool & Quench Extract 6. Extract with an organic solvent (e.g., EtOAc). Cool & Quench->Extract Dry & Concentrate 7. Dry the organic layer over Na2SO4, filter, and concentrate. Extract->Dry & Concentrate Purify 8. Purify by column chromatography. Dry & Concentrate->Purify

Figure 2: General workflow for the amination of 2-bromopyridine.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • In a glovebox or under a stream of inert gas, add the 2-bromopyridine, RuPhos Pd G3, and sodium tert-butoxide to the reaction vial.

  • Seal the vial with the cap. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[7]

  • Add the anhydrous, degassed toluene via syringe, followed by the secondary amine.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[7]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for the Amination of 3-Bromopyridine with a Primary Amine

The amination of 3-bromopyridines can sometimes be more straightforward due to reduced steric hindrance around the bromine atom.

Table 2: Reaction Conditions for Amination of 3-Amino-5-bromopyridine

Amine Coupling PartnerPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
AnilinePd(OAc)₂BINAPCs₂CO₃Toluene110-
Primary AlkylamineXPhos Pd G3-NaOtBuToluene100-
Secondary AlkylamineRuPhos Pd G3-LiHMDSTHF80-

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.[12]

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Primary amine (e.g., n-propylamine) (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

Follow the general procedure outlined in section 5.1, substituting the appropriate starting materials and catalyst system. For primary amines, BrettPhos is often an excellent ligand choice.[7]

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in the Amination of Brominated Pyridines

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion - Catalyst poisoning by pyridine nitrogen.- Inactive catalyst.- Insufficient temperature.- Switch to a more sterically hindered ligand (e.g., tBuBrettPhos).- Use a reliable precatalyst (G3 or G4).- Increase reaction temperature.
Formation of Side Products (e.g., Hydrodehalogenation) - Unproductive side reaction from the catalytic cycle.- Optimize catalyst loading and reaction temperature.- Screen different ligand/base combinations.
Inconsistent Results - Air or moisture contamination.- Ensure all reagents and solvents are anhydrous and degassed.- Maintain a strictly inert atmosphere throughout the reaction.

Conclusion

The Buchwald-Hartwig amination of brominated pyridines is a powerful and versatile method for the synthesis of a wide range of aminopyridine derivatives. By understanding the underlying mechanism and the critical role of ligand selection, researchers can overcome the inherent challenges of these substrates. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this transformative reaction in drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]

  • Newton, C. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Newton, C. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

Sources

Technical Characterization of 4-Amino-6-bromopyridin-3-ol: Protocols for Purity, Structure, and Stability

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of 4-Amino-6-bromopyridin-3-ol . As this compound serves as a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals, its rigorous analysis is paramount for downstream success.[1]

Introduction & Compound Profile

4-Amino-6-bromopyridin-3-ol is a tetra-substituted pyridine scaffold characterized by the presence of three distinct functional groups: an electron-donating amino group, an amphoteric hydroxyl group, and an electron-withdrawing bromine atom.[1] This unique substitution pattern creates specific analytical challenges, including tautomeric equilibria and pH-dependent solubility.[1]

Physicochemical Profile
PropertySpecification / Characteristic
Chemical Formula C₅H₅BrN₂O
Molecular Weight 188.01 g/mol (based on ⁷⁹Br)
Appearance Off-white to pale brown solid (susceptible to oxidation)
Solubility Soluble in DMSO, DMF, MeOH (moderate); Low solubility in water (neutral pH)
pKa (Predicted) ~3.5 (Pyridine N), ~9.0 (Phenolic OH)
LogP ~1.2 (Estimated)

Structural Elucidation (The Identity Pillar)[1]

Confirming the regiochemistry of the substituents is the first critical step.[1] The specific arrangement (4-amino, 6-bromo) must be distinguished from potential isomers like 2-amino-6-bromo or 4-amino-2-bromo derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ is required to observe exchangeable protons (-OH, -NH₂) and prevent aggregation.[1]

Expected ¹H NMR Signatures (400 MHz, DMSO-d₆):

  • Proton H2 (Singlet, ~7.6 – 7.9 ppm): Located between the pyridine nitrogen and the hydroxyl group.[1] This proton is significantly deshielded by the adjacent nitrogen.[1]

  • Proton H5 (Singlet, ~6.3 – 6.8 ppm): Located between the amino group and the bromine.[1] The electron-donating effect of the ortho-amino group shields this proton, shifting it upfield.[1]

  • Exchangeable Protons:

    • -OH (Broad s, >9.5 ppm): Often broad due to hydrogen bonding.[1]

    • -NH₂ (Broad s, ~5.5 – 6.5 ppm): Typically appears as a broad singlet integrating to 2H.[1]

Critical Quality Attribute (CQA): The absence of J-coupling between aromatic protons confirms the para orientation of H2 and H5, validating the 2,5-unsubstituted pattern.[1]

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode)[1]

  • Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) must yield a characteristic 1:1 doublet [M+H]⁺ at m/z 189 and 191.[1]

  • Fragmentation: Loss of NH₃ (-17 Da) or CO (-28 Da) are common fragmentation pathways for aminopyridinols.[1]

Purity & Impurity Profiling (The Quality Pillar)

The amphoteric nature of the molecule requires a robust HPLC method capable of suppressing ionization of the basic nitrogen while maintaining peak shape.[1]

HPLC Method Development Strategy

Standard C18 columns often result in peak tailing for aminopyridines due to interaction with residual silanols.[1] We recommend a "Base-Deactivated" column or high-pH stable hybrid column.[1]

Protocol: Reverse-Phase HPLC Method
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.[1]

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: Diode Array Detector (DAD).[1]

    • Channel 1: 254 nm (General aromatic).[1][3]

    • Channel 2: 280 nm (Phenolic specificity).[1]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |[1]

Common Impurities[1]
  • Des-bromo impurity (4-Aminopyridin-3-ol): Elutes earlier (more polar).[1]

  • Regioisomers: Elute with similar retention times; require DAD spectral comparison or qNMR for quantification.

  • Oxidative Dimers: Late-eluting peaks caused by azo-coupling or oxidative polymerization during storage.[1]

Stability & Handling Protocols

Aminopyridinols are prone to oxidation and light degradation.[1]

  • Storage: Store at -20°C under Argon/Nitrogen atmosphere. Protect from light.[1][4]

  • Solution Stability: Solutions in DMSO are stable for 24 hours. Aqueous solutions should be prepared fresh to prevent hydrolysis or oxidation.[1]

Visual Workflow: Characterization Decision Tree

The following diagram outlines the logical flow for validating the identity and purity of the compound.

CharacterizationWorkflow Start Crude 4-Amino-6-bromopyridin-3-ol Solubility Solubility Test (DMSO/MeOH) Start->Solubility NMR 1H NMR (DMSO-d6) Check Region 6.0-8.0 ppm Solubility->NMR CouplingCheck Are H2/H5 Singlets? NMR->CouplingCheck MS LC-MS Analysis (ESI+) CouplingCheck->MS Yes (Para confirmed) Recrystallize Recrystallize (EtOH/Water) CouplingCheck->Recrystallize No (Isomer mix) BrPattern Isotopic Pattern 1:1 (189/191 m/z)? MS->BrPattern HPLC HPLC Purity (Acidic Buffer pH 3.0) BrPattern->HPLC Yes BrPattern->Recrystallize No (Debrominated) PurityCheck Purity > 98%? HPLC->PurityCheck PurityCheck->Recrystallize No Release Release for Synthesis PurityCheck->Release Yes Recrystallize->Solubility Retest

Figure 1: Analytical decision matrix for the qualification of 4-Amino-6-bromopyridin-3-ol batches.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762429, 4-Bromopyridin-3-ol. Retrieved from [Link] (Note: Used as structural reference for bromopyridinol class properties).[1]

  • Reich, H. J. (2024). Proton NMR Data for Pyridines. University of Wisconsin-Madison.[1] Retrieved from [Link] (Basis for chemical shift prediction of H2/H5 protons).[1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Advanced Functionalization Strategies for 4-Amino-6-bromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Scaffold & Its Potential

The scaffold 4-Amino-6-bromopyridin-3-ol represents a "privileged structure" in drug discovery, offering a dense array of functional groups on a pyridine core. Its utility lies in the orthogonality of its reactive sites:

  • 6-Bromo position: A highly reactive handle for C-C and C-N bond formation via transition metal catalysis or Nucleophilic Aromatic Substitution (SNAr).

  • 3-Hydroxy & 4-Amino groups: Adjacent hydrogen-bond donor/acceptor motifs capable of mimicking biological substrates (e.g., kinase hinge binders) or forming fused heterocycles (e.g., oxazolopyridines).

However, this density presents a challenge: chemoselectivity . The free hydroxyl and amino groups can poison Palladium catalysts or compete as nucleophiles. This guide provides field-proven protocols to functionalize the bromine atom selectively, ensuring high yields and reproducibility.

Strategic Considerations: Reactivity & Protection

Before attempting functionalization, one must analyze the electronic environment. The 6-bromo substituent is


 to the pyridine nitrogen, rendering it electron-deficient and highly activated for oxidative addition and nucleophilic attack. Conversely, the electron-donating effects of the 3-OH and 4-NH

groups enrich the

-system, potentially deactivating SNAr pathways slightly while stabilizing the oxidative addition intermediate in cross-couplings.
Protecting Group Strategy (Critical)

Direct coupling on the unprotected scaffold is risky due to catalyst chelation by the 3-OH/4-NH


 motif.
  • Recommendation: Use a bis-protection strategy or a cyclic protection strategy .

  • Option A (Stepwise): O-Silylation (TBS) followed by N-Boc protection.

  • Option B (Cyclic): Formation of a cyclic carbamate (oxazolopyridinone) which simultaneously protects both groups and locks the conformation.

Reactivity Map

The following diagram illustrates the logical flow of functionalization.

ReactivityMap Scaffold 4-Amino-6-bromopyridin-3-ol Protection Protection Strategy (TBS/Boc or Cyclic) Scaffold->Protection Essential First Step Suzuki Suzuki-Miyaura (Aryl/Vinyl Coupling) Protection->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Protection->Buchwald Pd(0) / HNR2 SNAr S_NAr (Nu: Displacement) Protection->SNAr Heat / Nu- Deprotection Global Deprotection Suzuki->Deprotection Buchwald->Deprotection SNAr->Deprotection

Figure 1: Strategic workflow for the functionalization of 4-Amino-6-bromopyridin-3-ol.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of aryl or heteroaryl groups at the 6-position. Mechanism: The electron-poor nature of the 6-position facilitates rapid oxidative addition. The use of a bulky, electron-rich ligand (e.g., SPhos, XPhos) is recommended to prevent catalyst poisoning by the pyridine nitrogen.

Materials
  • Substrate: O,N-protected 4-Amino-6-bromopyridin-3-ol (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    (2 mol%) + XPhos (4 mol%)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon stream, charge a microwave vial or Schlenk flask with the Protected Substrate (1.0 mmol), Boronic Acid (1.5 mmol), and Base (3.0 mmol).

  • Catalyst Addition: Add the Palladium catalyst. Note: If using XPhos, premix Pd source and ligand in a small amount of solvent for 5 mins before addition.

  • Solvent: Add degassed 1,4-Dioxane (10 mL/mmol). If solubility is poor, use a 4:1 Dioxane:Water mixture.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 90°C for 4-12 hours.

    • Microwave: Irradiate at 110°C for 30-60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+) and appearance of the coupled product.

  • Work-up: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

Issue Probable Cause Solution

| Low Conversion | Catalyst poisoning by pyridine N | Switch to Pd(OAc)


/SPhos or increase temp to 110°C. |
| Protodehalogenation  | Hydride source in solvent | Use anhydrous solvents; ensure dioxane is peroxide-free. |
| Homocoupling  | Oxygen leak | Degas solvents thoroughly (sparge with Ar for 15 min). |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine motifs (e.g., morpholine, piperazine) at the 6-position. Rationale: While SNAr is possible, Pd-catalysis allows for the coupling of less nucleophilic amines and proceeds under milder conditions, preserving the integrity of the protecting groups.

Materials
  • Substrate: O,N-protected 4-Amino-6-bromopyridin-3-ol (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2-5 mol%)
  • Ligand: BINAP or BrettPhos (4-10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Reagent Loading: Add Protected Substrate, Pd

    
    (dba)
    
    
    
    , Ligand, and NaOtBu.[1]
    • Critical: Do not add the liquid amine yet.

  • Solvent: Add anhydrous Toluene (5 mL/mmol). Stir for 5 mins to complex the catalyst.

  • Amine Addition: Add the amine via syringe.

  • Heating: Heat to 100°C (oil bath) for 12-18 hours.

  • Quench: Cool to RT, dilute with diethyl ether, and filter through Celite.

  • Purification: Silica gel chromatography. Note: Pyridine derivatives can streak; add 1% Et

    
    N to the eluent.
    
Protocol C: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Metal-free functionalization using strong nucleophiles (Thiols, Alkoxides). Feasibility: The 6-bromo position is activated.[2] However, the electron-donating 3-OH/4-NH


 groups raise the energy barrier. This method works best with sulfur nucleophiles  or primary amines  in polar aprotic solvents.
Step-by-Step Procedure
  • Mix: Dissolve Protected Substrate (1.0 equiv) in DMSO or NMP (0.5 M).

  • Nucleophile: Add Nucleophile (e.g., Sodium thiomethoxide, 2.0 equiv).

  • Heat: Heat to 120-140°C. Caution: High heat required.

  • Work-up: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Data Summary & Comparison

Reaction TypeCatalyst SystemBase/SolventTypical YieldKey Advantage
Suzuki Pd(dppf)Cl

K

CO

/ Dioxane
75-90%Robust; tolerates water; high diversity of boronic acids.
Buchwald Pd

(dba)

+ BINAP
NaOtBu / Toluene60-85%Access to C-N bonds; milder than SNAr.
SNAr NoneK

CO

/ DMSO
40-70%Metal-free; cost-effective; best for S-nucleophiles.
Sonogashira Pd(PPh

)

Cl

+ CuI
Et

N / DMF
65-80%Alkynylation; useful for click-chemistry handles.

Visualizing the Mechanism

The following diagram details the catalytic cycle for the Suzuki coupling on this specific scaffold, highlighting the role of the oxidative addition into the C-Br bond.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 6-Br-Pyridine Scaffold Substrate->OxAdd Boronic R-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling at the 6-position.

References

  • Buchwald-Hartwig Amination: Buchwald-Hartwig Amination - Wikipedia. (n.d.). Retrieved October 26, 2023, from [Link]

  • Suzuki Coupling Mechanism: Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved October 26, 2023, from [Link]

  • Protecting Groups: Amino Acid-Protecting Groups. SciSpace. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Minimizing impurity formation in 6-bromopyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromopyridin-3-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into minimizing impurity formation during this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of 6-bromopyridin-3-amine, particularly via the direct bromination of 3-aminopyridine.

Q1: My final product is a mixture of isomers. Why am I getting poor regioselectivity, and how can I favor the 6-bromo product?

A1: This is the principal challenge in the direct bromination of 3-aminopyridine. The amino group (-NH₂) at the 3-position is a powerful activating group that directs electrophilic substitution to the ortho (positions 2 and 4) and para (position 6) locations.[1] The pyridine nitrogen acts as a deactivating group, but the influence of the amino group is dominant.[2] This electronic competition leads to a mixture of 2-bromo, 4-bromo, and the desired 6-bromo isomers.

Strategies to Improve Regioselectivity:

  • Controlled Reagent Addition: Add the brominating agent, such as N-Bromosuccinimide (NBS), portion-wise over an extended period. This maintains a low concentration of the electrophilic bromine species, which can enhance selectivity.

  • Low-Temperature Control: Conducting the reaction at low temperatures (e.g., 0 °C) is critical. It slows the overall reaction rate and increases the kinetic preference for substitution at the sterically less hindered and electronically favored 6-position.[1]

  • Alternative High-Selectivity Route: For applications requiring very high purity, the most robust solution is to switch to a two-step synthesis involving the bromination of 3-nitropyridine, followed by reduction of the nitro group.[3] The electron-withdrawing nitro group strongly directs bromination to the 6-position, and the subsequent reduction is typically a clean and high-yielding reaction.[4]

Q2: I'm observing significant amounts of a di-brominated byproduct in my analysis. What is it and how do I prevent its formation?

A2: The formation of di-brominated species is a classic example of over-bromination, driven by the highly activated nature of the aminopyridine ring. The most likely impurity is 2,6-dibromopyridin-3-amine, where a second bromine atom adds to the other activated ortho/para position. Studies on analogous systems, like 2-aminopyridine, confirm that di-halogenated impurities (e.g., 2-amino-3,5-dibromopyridine) are the major byproducts when reaction conditions are not strictly controlled.[5]

Prevention of Di-bromination:

  • Strict Stoichiometry: The most critical factor is the precise control of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS. An excess of the brominating agent is the primary cause of di-substitution.[4]

  • Solvent Choice: Acetonitrile is often the preferred solvent. In comparative studies on aminopyridine bromination, acetonitrile has been shown to minimize the formation of di-bromo byproducts compared to solvents like DMF, methanol, or ethanol.[5]

  • Protecting Groups: An advanced strategy involves protecting the amino group as a carbamate (e.g., with Boc-anhydride).[6] The protecting group moderates the activating effect of the amine, reducing the propensity for a second bromination. However, this adds protection and deprotection steps to your synthesis.

Q3: My reaction yield is low, even when I account for isomers and di-bromination. What other side reactions could be occurring?

A3: While less common during the bromination step itself, dehalogenation is a potential side reaction for aryl halides, which could reduce your yield of the desired product.[2] This involves the replacement of the C-Br bond with a C-H bond.

Potential Causes and Mitigation:

  • Reductive Quench/Workup: Using overly aggressive reducing agents during the workup to destroy excess bromine can sometimes lead to hydrodehalogenation of the product. Use a mild quenching agent like aqueous sodium thiosulfate.[1]

  • Catalyst Contamination: Trace metal impurities (e.g., Palladium, Copper) from previous reactions in the same vessel can potentially catalyze dehalogenation, especially if a hydrogen source is present.[7] Ensure rigorous cleaning of all glassware and reactors.

Q4: Purification by column chromatography is difficult, with poor separation between my desired product and an impurity. What can I do?

A4: The isomeric bromo-aminopyridines often have very similar polarities, making chromatographic separation challenging.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product and removing isomeric impurities at scale. Experiment with different solvent systems. A common and effective method is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then slowly add a hot anti-solvent (e.g., water) until turbidity is observed, followed by slow cooling to promote crystal growth.

  • Chromatography Optimization: If chromatography is necessary, use high-resolution silica and experiment with finely tuned solvent gradients. A shallow gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can sometimes improve peak shape and resolution for basic compounds like aminopyridines.

Troubleshooting Guide: Direct Bromination of 3-Aminopyridine

Observed Issue Potential Cause(s) Recommended Solutions & Rationale
Multiple spots on TLC with similar Rf values Formation of isomeric byproducts (2-bromo- and 4-bromopyridin-3-amine).Primary Solution: Improve reaction control. Ensure the reaction temperature is maintained at 0°C during NBS addition. Add NBS in small portions over 30 minutes.[1] Rationale: Lower temperature and slow addition enhance the kinetic selectivity for the para-position (6-position). Secondary Solution: For high-purity needs, switch to the 3-nitropyridine bromination/reduction route.[4]
Higher molecular weight impurity detected by MS Over-bromination leading to di-brominated species (e.g., 2,6-dibromopyridin-3-amine).Primary Solution: Carefully check the stoichiometry and purity of your N-Bromosuccinimide. Use a maximum of 1.1 equivalents. Rationale: Excess brominating agent will react with the already activated mono-brominated product, leading to di-substitution.[5] Secondary Solution: Use acetonitrile as the solvent, which has been shown to suppress over-bromination compared to other polar solvents.[5]
Low overall yield with clean product Incomplete reaction or product loss during workup.Solution 1 (Incomplete Reaction): Monitor the reaction to completion using TLC or HPLC before quenching. Ensure your 3-aminopyridine starting material is fully dissolved before adding NBS. Solution 2 (Workup Loss): During aqueous extraction, ensure the pH of the aqueous layer is basic to keep the aminopyridine product in the organic layer. Saturating the aqueous layer with NaCl (brine) can also reduce the solubility of the product in the aqueous phase.
Product appears as a dark oil or tar after workup Potential degradation or complex side reactions.Solution: Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction to prevent oxidative side reactions.[1] Use a mild quenching agent like sodium thiosulfate and avoid excessive heat during solvent removal on the rotary evaporator.

Visualizing Impurity Formation Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of 6-bromopyridin-3-amine and the competing side reactions that lead to common impurities.

G SM 3-Aminopyridine NBS N-Bromosuccinimide (NBS) Acetonitrile, 0°C to RT P_desired 6-Bromopyridin-3-amine (Desired Product) NBS->P_desired Main Pathway (Para-substitution) I_regio_2 2-Bromopyridin-3-amine (Isomeric Impurity) NBS->I_regio_2 Side Pathway (Ortho-substitution) I_regio_4 4-Bromopyridin-3-amine (Isomeric Impurity) NBS->I_regio_4 Side Pathway (Ortho-substitution) I_over 2,6-Dibromopyridin-3-amine (Over-bromination Impurity) P_desired->I_over Excess NBS I_regio_2->I_over

Caption: Impurity formation map in direct bromination.

Comparative Analysis of Bromination Conditions

The choice of brominating agent and solvent significantly impacts the outcome of the reaction. The following data, adapted from studies on the closely related 2-aminopyridine system, illustrates these effects and provides a rationale for the recommended protocol.[5]

Brominating AgentSolventDesired Product (%)Di-bromo Impurity (%)Unreacted SM (%)
N-Bromosuccinimide (NBS) Acetonitrile 90% trace 9%
BromineAcetic Acid81%16%-
BromineEthanol54%40%-
NBSDMF45%30%23%
DBDMHAcetonitrile51%24%18%
DBDMH: 1,3-Dibromo-5,5-Dimethylhydantoin

Recommended Experimental Protocol: Regioselective Bromination

This protocol focuses on the direct bromination of 3-aminopyridine with an emphasis on maximizing the yield of the 6-bromo isomer.

Materials:

  • 3-Aminopyridine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

Equipment:

  • Dry round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-aminopyridine (1.0 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS. Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization as described in the FAQ section.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common issues during the synthesis.

G start Problem Observed (e.g., Low Yield, Impure Product) check_tlc Analyze Crude Product by TLC/LC-MS start->check_tlc multi_spots Multiple Isomeric Spots? check_tlc->multi_spots Analyze Impurity Profile high_mw_spot Higher MW Impurity Present? multi_spots->high_mw_spot No sol_regio Solution: - Lower Temperature to 0°C - Slow NBS Addition Rate multi_spots->sol_regio Yes sm_present Starting Material Remains? high_mw_spot->sm_present No sol_overbrom Solution: - Verify NBS Stoichiometry (≤1.1 eq) - Use Acetonitrile as Solvent high_mw_spot->sol_overbrom Yes sol_incomplete Solution: - Increase Reaction Time - Check Reagent Purity sm_present->sol_incomplete Yes end_node Implement Solution & Re-run sm_present->end_node No (Other Issue) sol_regio->end_node sol_overbrom->end_node sol_incomplete->end_node

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Sonavane, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • Johnson, F. (1963). Process for the preparation of amino-halogenopyridines. U.S. Patent No. 3,096,337. Washington, DC: U.S. Patent and Trademark Office.
  • Jiangsu Polytechnic University (2012). Preparation method of amino pyridine bromide compound. Chinese Patent No. CN101704781B.
  • Li, H. J., et al. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 19(3), 3401-3416. Available at: [Link]

  • Mertins, K., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine drugs, 13(6), 3375–3387. Available at: [Link]

  • Wikipedia contributors. (2023). Dehalogenation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Allen, C. F. H. and Wolf, C. N. (1955). 3-Aminopyridine. Organic Syntheses, Coll. Vol. 3, p.45. Available at: [Link]

  • PubChem. (n.d.). 6-Bromopyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134.
  • Fox, B. A., & Threlfall, T. L. (1973). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346. Available at: [Link]

  • Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982). The chemistry of Australian plant gums. III. The separation of the major polysaccharide components of the gum from Acacia pycnantha. Australian Journal of Chemistry, 35(10), 2025-2034.
  • Dressen, D., et al. (2007). Discovery of a Potent and Selective Small-Molecule Antagonist of the Bradykinin B1 Receptor. Journal of Medicinal Chemistry, 50(21), 5161-5167.
  • Peng, C. T. (2005). Synthesis of [2,6-14C]nicotinic acid and [2,6-14C]nicotinamide. Isotopes in Environmental and Health Studies, 41(2), 177-180.
  • Press, N. J., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 14(24), 6306–6309. Available at: [Link]

Sources

Preventing dehalogenation in reactions with bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BROMO-PYR-001 Subject: Prevention of Dehalogenation & Halogen Scrambling in Bromopyridines Assigned Specialist: Senior Application Scientist

Welcome to the H-PTAC

You are likely here because your LCMS shows a mass of


 (hydrodehalogenation) or your NMR indicates the halogen has migrated to an adjacent carbon (halogen dance). Working with bromopyridines is a high-wire act; the electron-deficient ring makes the C-Br bond labile and the ring protons acidic.

This guide is not a textbook. It is a troubleshooting system designed to diagnose the specific pathway of your failure and provide a validated protocol to fix it.

Module 1: The "Vanishing Bromine" (Hydrodehalogenation)

Symptom: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling. The bromine atom is replaced by a hydrogen atom. Diagnosis: Your catalytic cycle is leaking into a Palladium-Hydride (Pd-H) pathway.

The Mechanistic Root Cause

Dehalogenation is rarely random. It is a specific, catalyzed side-reaction.

  • The Hydride Source: Pd(II) species are electrophilic. If your transmetallation step is slow (common with electron-poor pyridines), the Pd(II) intermediate will look for other electron sources.

  • The Culprits:

    • Alcohols: Secondary alcohols (isopropanol) are rapid hydride donors via

      
      -hydride elimination. Primary alcohols (ethanol/methanol) are slower but still active.
      
    • Amine Bases: Triethylamine or DIPEA can donate hydrides via a similar mechanism.

    • Alkoxide Bases: Sodium ethoxide or methoxide can act as reducing agents.

Visualizing the Failure Mode

DehalogenationPath Start Start: Bromopyridine + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Decision Critical Junction: Rate Competition OxAdd->Decision TransMet Transmetallation (Fast with Boronic Esters) Decision->TransMet  Bulky Ligands / Active Boron   HydrideAttack Hydride Source Attack (Solvent/Base acts as reductant) Decision->HydrideAttack  Slow Cycle / Protic Solvent   RedElim Reductive Elimination TransMet->RedElim Product Desired Product (Ar-Ar') RedElim->Product PdH_Species Formation of Ar-Pd-H HydrideAttack->PdH_Species RedElim_Bad Reductive Elimination (H-Transfer) PdH_Species->RedElim_Bad Byproduct Dehalogenated Waste (Ar-H) RedElim_Bad->Byproduct

Figure 1: The Kinetic Fork. Dehalogenation occurs when the "Good Path" (Transmetallation) is slower than the "Bad Path" (Hydride Attack).

Troubleshooting Protocol: The "Bulky Ligand" Rescue

If you are seeing


 dehalogenation, stop your current method. Switch to this "Rescue Protocol" designed to accelerate reductive elimination and exclude hydride sources.

The Logic:

  • Ligand: We use XPhos or SPhos .[1] These bulky biaryl phosphines facilitate rapid oxidative addition and extremely fast reductive elimination, giving the Pd-H species less time to form [1].

  • Base: We switch to K₃PO₄ or K₂CO₃ . Unlike alkoxides, these cannot undergo

    
    -hydride elimination to generate Pd-H.
    
  • Solvent: We use 1,4-Dioxane or Toluene . We strictly exclude alcohols.

Step-by-Step Rescue Workflow:

  • Prepare the Vessel: Flame-dry a reaction vial and cool under Argon.

  • Charge Solids:

    • Bromopyridine substrate (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

    • Base: Anhydrous K₃PO₄ (3.0 equiv)

    • Catalyst: XPhos Pd G4 (2-3 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration).

    • Critical: Do not use "degassed" solvent from a bottle that has been open for weeks. Sparge with Argon for 15 mins immediately before use.

  • Water Spike (Optional but recommended): Add exactly 2-4% (v/v) degassed water.

    • Why? Totally anhydrous Suzuki couplings are often sluggish. Controlled water activates the boronic acid without providing a massive proton source for dehalogenation [2].

  • Temperature: Heat to 80°C - 100°C.

    • Note: If using XPhos, the reaction is often fast. Monitor by LCMS at 1 hour.

Reagent Compatibility Table

ComponentSAFE (Use These) RISK (Avoid These) Reason
Solvent Dioxane, Toluene, THF, DMFEthanol, Methanol, IsopropanolAlcohols are primary hydride donors [3].
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOEt, NaOMe, t-BuOKAlkoxides can undergo

-hydride elimination.
Ligand XPhos, SPhos, RuPhosPPh₃, dppfSimple phosphines are too slow for difficult pyridines.
Module 2: The "Moving Bromine" (Halogen Dance)

Symptom: You performed a Lithium-Halogen exchange (e.g., using n-BuLi) to functionalize a bromopyridine. The product has the electrophile in the wrong position (usually adjacent to the original site). Diagnosis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Scrambling) .

The Mechanistic Root Cause

The "Dance" is a chain reaction driven by thermodynamics.[2]

  • Kinetic vs. Thermodynamic: The position where Lithium first attacks (Kinetic) is often not the most stable position (Thermodynamic).

  • The Shuffle: The lithiated pyridine attacks a non-lithiated starting molecule, transferring the bromine. This cycle repeats until the lithium ends up at the most acidic proton site (usually flanked by two halogens or adjacent to the ring nitrogen) [4].

Visualizing the Dance

HalogenDance SM Start: 3-Bromopyridine Li_Kinetic Kinetic Lithiation (3-Li-pyridine) SM->Li_Kinetic n-BuLi, -78°C Dance_Step Attack on Neutral SM (Br Transfer) Li_Kinetic->Dance_Step  Warm up / Slow Trap   Correct_Prod Correct Product (Electrophile at C3) Li_Kinetic->Correct_Prod  Fast Electrophile Trap   Li_Thermo Thermodynamic Species (4-Li-3-Br-pyridine) Dance_Step->Li_Thermo  Isomerization   Wrong_Prod Scrambled Product (Electrophile at C4) Li_Thermo->Wrong_Prod  Electrophile  

Figure 2: The Halogen Dance. If the kinetic intermediate is not trapped immediately, it isomerizes to the thermodynamic product.

Troubleshooting Protocol: Kinetic Trapping

To stop the dance, you must outrun it. The reaction must be kept colder than the activation energy of the isomerization.

The "Freeze-Frame" Protocol:

  • Temperature is Non-Negotiable: Cool the reaction to -78°C (Acetone/Dry Ice) or -100°C (Liquid N₂/Ether) if possible.

    • Warning: At -40°C, the dance is often faster than your addition rate.

  • Inverse Addition (The "Barbier" conditions):

    • Instead of adding the electrophile to the lithiated species, consider premixing the bromide and the electrophile (if compatible, like TMSCl or certain borates) and adding the base to the mixture. This captures the lithiated species the nanosecond it forms.

  • Flow Chemistry (The Ultimate Fix):

    • If batch reactions fail, use a continuous flow reactor.

    • Setup: Stream A (Bromopyridine) mixes with Stream B (n-BuLi). Residence time: < 0.5 seconds. Immediately mix with Stream C (Electrophile).

    • Why? The residence time is shorter than the half-life of the isomerization [5].

FAQ: Quick Solutions

Q: Can I use Pd/C for coupling bromopyridines? A: Avoid it. Pd/C is a heterogeneous hydrogenation catalyst. It is designed to reduce double bonds and dehalogenate aromatics. Using it for cross-coupling is asking for dehalogenation. Use homogeneous catalysts (Pd(OAc)₂, Pd(PPh₃)₄, Pd-XPhos).

Q: My LCMS shows a mass of [M+2]. Is this dehalogenation? A: No. If you see [M+2] relative to the product, check if you have homocoupling (Ar-Ar dimerization). This happens when the boronic acid runs out or oxygen enters the system.

Q: I'm using a Buchwald ligand but still getting dehalogenation. Why? A: Check your Pre-catalyst activation .[1] If you are using Pd(OAc)₂ + Ligand, the reduction of Pd(II) to Pd(0) requires a reductant (often the amine or phosphine). If this step is inefficient, the system stalls. Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst like XPhos Pd G4 which activates immediately upon base exposure.

References
  • Navarro, O. et al. (2005).[3] "General Determination of the mechanism of dehalogenation in Pd-catalyzed reactions." Journal of Organic Chemistry.

  • Kassel, T. et al. (2021).[3] "Neopentyl Glycol Boronic Esters in Suzuki Couplings." Organic Process Research & Development.

  • BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem Knowledge Base.

  • Schnürch, M. et al. (2007).[4] "Halogen Dance Reactions on Heterocycles." Chemical Society Reviews.[4]

  • Guttormsen, Y. et al. (2022). "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines." Chemistry – A European Journal.

Sources

Technical Support Center: Purification of 4-Amino-6-bromopyridin-3-ol and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complex purification challenges associated with 4-Amino-6-bromopyridin-3-ol. This molecule and its isomers are vital building blocks in medicinal chemistry and drug development, particularly in the synthesis of novel kinase inhibitors and other therapeutic agents.[1][2] However, their structural similarities present significant hurdles in achieving high purity, a critical requirement for downstream applications and regulatory compliance.

This guide is structured to provide immediate, actionable solutions to common problems encountered in the laboratory. We will move from high-level frequently asked questions to in-depth troubleshooting guides, complete with detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of 4-Amino-6-bromopyridin-3-ol.

Q1: What are the most common isomers and impurities I should expect?

During the synthesis of 4-Amino-6-bromopyridin-3-ol, the formation of several positional isomers is a primary challenge. These isomers often have nearly identical physical properties, making them difficult to separate. Additionally, process-related impurities from starting materials or side reactions can be present.

Compound Type Example Name Structure (SMILES) Potential Origin
Target Molecule 4-Amino-6-bromopyridin-3-olC1=C(C(=NC=C1Br)N)ODesired product
Positional Isomer 4-Amino-5-bromopyridin-3-olC1=C(C(=C(N=C1)Br)N)ONon-regioselective bromination
Positional Isomer 6-Amino-4-bromopyridin-3-olC1=C(C(=NC=C1N)Br)OAlternative synthetic routes
Starting Material 4-Aminopyridin-3-olC1=CC(=C(N=C1)N)OIncomplete bromination
Debrominated Impurity 4-Amino-pyridin-3-olC1=CC(=C(N=C1)N)OReductive decomposition
Over-brominated 4-Amino-x,y-dibromopyridin-3-olVariesExcess brominating agent

Q2: Why is the separation of these aminobromopyridinol isomers so challenging?

The difficulty stems from the subtle differences in their molecular structures. Isomers of aminopyridines possess nearly identical molecular weights and often exhibit very similar polarity and solubility profiles.[3][4] This similarity leads to co-elution in standard chromatographic systems and makes selective crystallization difficult. The presence of both a basic amino group and an acidic hydroxyl group further complicates matters by allowing for multiple interaction modes with stationary phases.

Q3: What analytical technique is best for assessing the isomeric purity of my crude sample?

High-Performance Liquid Chromatography (HPLC) is the most effective technique for quantifying isomeric purity. A well-developed HPLC method can resolve closely related species that are indistinguishable by TLC or NMR alone.[5] Specifically, reversed-phase columns (C18, Phenyl) or those designed for polar compounds are excellent starting points. For particularly challenging separations, Ultra High-Performance Liquid Chromatography (UHPLC) can provide superior resolution.[5]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: My HPLC/LCMS analysis shows multiple isomers, but they co-elute on my preparative silica gel column.

Root Cause Analysis: This is the most common challenge. The similar polarity of the isomers means that standard silica gel chromatography lacks the necessary selectivity to resolve them effectively. The inherent basicity of the pyridine nitrogen and the amino substituent, combined with the acidic hydroxyl group, leads to strong interactions with the acidic silanol groups on the silica surface, causing peak broadening and masking the separation of individual isomers.

Solution Pathway:

  • Optimize Mobile Phase with Modifiers: The most direct approach is to suppress the strong interactions causing poor chromatography. The addition of a small amount of a basic modifier is crucial.

    • Mechanism: Triethylamine (TEA) or ammonia will competitively bind to the acidic silanol groups on the silica surface, preventing the basic nitrogen atoms of your compound from adsorbing too strongly. This results in sharper peaks and improved resolution.

  • Employ Alternative Stationary Phases: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

    • Normal Phase Alternatives: Alumina (neutral or basic) can be less acidic than silica and may offer different selectivity.

    • Reversed-Phase Chromatography: C18-functionalized silica is an excellent alternative. The separation is based on hydrophobicity rather than polarity, which can be effective for isomers where the bromine position alters the molecule's hydrophobic surface area.

G cluster_0 Purification Decision Tree start Crude Product Analysis (HPLC) check_purity Isomeric Purity < 95%? start->check_purity prep_chrom Preparative Chromatography check_purity->prep_chrom Yes recryst Recrystallization check_purity->recryst No add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) prep_chrom->add_modifier check_res Resolution Improved? add_modifier->check_res change_phase Switch Stationary Phase (e.g., C18, Alumina) check_res->change_phase No check_res->recryst Yes change_phase->recryst final_product Pure Product (>99%) recryst->final_product

Caption: Decision workflow for purifying 4-Amino-6-bromopyridin-3-ol.

Problem 2: I can't find a suitable solvent system for recrystallization.

Root Cause Analysis: Effective recrystallization requires a solvent in which the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[6] Impurities should ideally remain soluble at all temperatures.[6][7] The amphoteric nature (containing both acidic and basic groups) of 4-Amino-6-bromopyridin-3-ol can lead to either very high or very low solubility in common solvents.

Solution Pathway: Systematic Solvent Screening

A systematic approach is required. Test solubility in a range of solvents with varying polarities. Use small quantities (e.g., 10-20 mg) of your crude material for these tests.

Solvent Class Examples Expected Solubility Behavior Notes
Protic Water, Methanol, Ethanol, IsopropanolOften high solubility due to hydrogen bonding with the -OH and -NH2 groups.May be too soluble for single-solvent recrystallization. Good candidates for the "solvent" part of a two-solvent system.
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateIntermediate solubility. Often good candidates for single-solvent systems.Watch for reactivity with acetone if the compound is sensitive.
Ethereal Diethyl Ether, THF, DioxaneLower solubility. Good candidates for the "anti-solvent" part of a two-solvent system.Peroxide formation is a risk with aged ethers.
Non-polar Hexanes, Heptane, TolueneVery low to negligible solubility.Primarily used as anti-solvents.

This is often the most successful method when a single good solvent cannot be found.[8]

  • Dissolution: Dissolve the crude solid in the minimal amount of a hot solvent in which it is highly soluble (the "good" solvent, e.g., Methanol or Acetonitrile).[9]

  • Induce Precipitation: While the solution is still hot, add a second solvent in which the compound is poorly soluble (the "anti-solvent," e.g., Hexanes or Water) dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Do not disturb the flask.[9] Slow cooling is critical for forming pure crystals and excluding impurities.[10]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

Problem 3: My final product is off-color (yellow/brown), but should be a white solid.

Root Cause Analysis: Color in the final product often indicates the presence of trace, highly conjugated impurities or oxidation products. These can form if the compound is exposed to excessive heat or air for prolonged periods.

Solution Pathway: Decolorization with Activated Charcoal

Activated charcoal has a high surface area and can effectively adsorb colored impurities.[8]

  • Choose a suitable recrystallization solvent as determined by prior screening.

  • Dissolve the impure solid in the hot solvent.

  • Add Charcoal: Remove the flask from the heat source to prevent bumping, and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Heat: Swirl and gently heat the mixture for a few minutes to allow for adsorption.

  • Hot Filtration: This is the most critical step. You must filter the solution while it is hot to remove the charcoal without the desired product crystallizing prematurely. Use a pre-heated funnel and filter flask. A fluted filter paper will increase the filtration speed.

  • Crystallize: Allow the hot, colorless filtrate to cool as you would in a normal recrystallization.

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier silica_wo Silica Surface (Si-OH) interaction_wo Strong Acid-Base Interaction silica_wo->interaction_wo compound_wo 4-Amino-6-bromopyridin-3-ol (Basic Nitrogen) compound_wo->silica_wo Adsorption compound_wo->interaction_wo silica_w Silica Surface (Si-OH) tea TEA (Et3N) tea->silica_w Blocks Active Sites compound_w 4-Amino-6-bromopyridin-3-ol (Elutes cleanly) compound_w->silica_w Weak Interaction

Caption: How basic modifiers prevent peak tailing in chromatography.

Part 3: Detailed Experimental Protocols

Protocol 2: Preparative Column Chromatography with Basic Modifier

Objective: To separate isomeric impurities from the target compound.

Materials:

  • Crude 4-Amino-6-bromopyridin-3-ol

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), redistilled

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen starting mobile phase (e.g., 98:2 DCM:MeOH). Pour this into the column and allow it to pack evenly. Do not let the column run dry.

  • Mobile Phase Preparation: Prepare your mobile phases. For a gradient elution, you will need a low-polarity solvent (Solvent A) and a high-polarity solvent (Solvent B).

    • Solvent A: Dichloromethane with 0.1% v/v Triethylamine.

    • Solvent B: 95:5 Dichloromethane:Methanol with 0.1% v/v Triethylamine.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. If it doesn't fully dissolve, add drops of MeOH. Adsorb this solution onto a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance of the bed.

  • Elution: Begin eluting with Solvent A. Gradually increase the percentage of Solvent B to increase the mobile phase polarity. A typical gradient might be from 0% B to 20% B over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • CN101704781A - Preparation method of amino pyridine bromide compound.
  • A Comparative Guide to the Chromatographic Separation of Bromin
  • 4-Amino-3-bromopyridine. Chem-Impex.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • Separation techniques: Chrom
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Structural isomers of aminopyridines.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.
  • 6-Amino-pyridin-3-ol. Chem-Impex.
  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed.

Sources

Technical Support Center: Column Chromatography Purification of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation Science / Heterocyclic Chemistry

Executive Summary

Brominated pyridines are critical intermediates in medicinal chemistry, widely used in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. However, their purification presents a dichotomy: while simple bromopyridines (e.g., 2-bromopyridine) are relatively non-polar liquids, substituted derivatives (e.g., amino-bromopyridines) often exhibit severe peak tailing, poor solubility, or on-column decomposition.

This guide addresses the physicochemical interactions between the basic pyridine nitrogen and acidic stationary phases, providing field-proven protocols to ensure high recovery and purity.

Part 1: The Core Challenge – Silanol Interactions

Q: Why do my brominated pyridine peaks tail significantly on standard silica gel, even with non-polar eluents?

A: This is a classic "Lewis Acid-Base" mismatch. Standard silica gel (


) possesses surface silanol groups (

) with a pKa of roughly 5–7. The pyridine nitrogen is a weak base (pKa of conjugate acid ~5.2 for pyridine, though lower for brominated derivatives due to the electron-withdrawing halogen).

Despite the reduced basicity caused by the bromine atom, the nitrogen still hydrogen-bonds with acidic silanols. This creates a secondary retention mechanism:

  • Partitioning: The desired interaction (reversible).

  • Adsorption: The undesired strong interaction (slow kinetics

    
     tailing).
    

The Fix: You must suppress silanol ionization or block the active sites.

Protocol A: Mobile Phase Modifiers (The "Standard" Fix)

For most mono- and di-bromopyridines, adding a basic modifier is sufficient.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1.0% v/v is standard; 0.5% is often sufficient.

  • Mechanism: TEA is a stronger base than pyridine. It saturates the acidic silanol sites, effectively "capping" the column in real-time, allowing the pyridine to elute based solely on polarity.

Critical Warning: Do not use TEA if you are purifying succinimidyl esters or other base-sensitive electrophiles. In such cases, switch to Protocol B .

Protocol B: Stationary Phase Switching (The "Nuclear" Option)

If tailing persists or if your compound is acid-sensitive (e.g., highly functionalized bromopyridines prone to debromination or hydrolysis), switch the stationary phase.

Stationary PhaseSurface ChemistryRecommendation
Standard Silica Acidic (

)
Use only with 1% TEA modifier.
Amine-Functionalized Silica Basic (

)
Best Choice. No modifier needed. Ideal for amino-bromopyridines.
Neutral Alumina Amphoteric/NeutralExcellent for acid-sensitive substrates. Lower surface area than silica (requires lower loading).
C18 (Reverse Phase) HydrophobicUse for highly polar or ionizable derivatives. Elute with

+ 0.1% Formic Acid.
Part 2: Solubility & Sample Loading

Q: My 2,6-dibromopyridine sample precipitates on the top of the column when I load it. How do I prevent this?

A: Solubility mismatches between the sample solvent and the mobile phase cause "crashing out," leading to streaking and poor resolution. Poly-brominated pyridines are often solids with limited solubility in hexanes.

Troubleshooting Logic:

  • Liquid Loading: Avoid dissolving the sample in pure Dichloromethane (DCM) if your column starts at 0% DCM (100% Hexanes). The DCM will elute instantly, leaving the compound as a precipitate.

  • The Solution: Use Dry Loading . This is the most robust method for solid bromopyridines.

Step-by-Step Protocol: Dry Loading
  • Dissolve: Dissolve your crude bromopyridine mixture in the minimum amount of a strong solvent (DCM or Acetone).

  • Adsorb: Add dry silica gel to the flask. Ratio: 1 part crude mass to 3 parts silica by weight.

  • Evaporate: Rotovap the mixture until it is a free-flowing, dry powder. Note: Ensure no solvent smell remains.

  • Load: Pour the powder onto the top of your pre-packed column.

  • Protect: Add a layer of sand or a frit on top to prevent disturbing the bed when adding solvent.

Part 3: Stability & Decomposition

Q: I see a spot on TLC, but after the column, I recover less mass and see a new baseline spot. Is the silica destroying my compound?

A: Yes, oxidative addition or acid-catalyzed debromination can occur, especially with electron-rich pyridines or those containing other sensitive groups (e.g., boronic esters).

Diagnostic Workflow:

  • 2D-TLC Test: Spot your compound on the corner of a square TLC plate. Run it in direction X. Let it dry. Rotate 90° and run it in direction Y.

    • Result: If the spot lies on the diagonal, it is stable. If you see off-diagonal spots, it is decomposing on the silica during the run time.

  • Mitigation:

    • Minimize Residence Time: Use a steeper gradient to elute faster.

    • Switch to Alumina: Neutral Alumina (Brockmann Grade III) is far gentler than silica.

    • Argon Flush: If the decomposition is oxidative (turning brown/black), flush the dry column with Argon before use and use degassed solvents.

Part 4: Visual Troubleshooting Guides
Figure 1: The "Tailing" Decision Tree

Use this logic flow to determine the correct purification parameters.

TailingLogic Start Issue: Peak Tailing / Poor Resolution CheckStruct Analyze Structure: Is it a simple or amino-pyridine? Start->CheckStruct Simple Simple Bromopyridine (e.g., 3-Bromopyridine) CheckStruct->Simple Amino Amino-Bromopyridine (Highly Basic) CheckStruct->Amino Modifier Add 1% TEA to Mobile Phase Simple->Modifier Amino->Modifier Try first AmineSilica Use Amine-Functionalized Silica Amino->AmineSilica Best Practice Result1 Check TLC/Test Column Modifier->Result1 Success Symmetric Peak? Proceed. Result1->Success Yes Fail Still Tailing? Result1->Fail No SwitchPhase Switch Stationary Phase Fail->SwitchPhase SwitchPhase->AmineSilica Alumina Use Neutral Alumina SwitchPhase->Alumina

Caption: Logic flow for resolving peak tailing in basic heterocycles.

Figure 2: Method Development Workflow

Standardized process for scaling from TLC to Prep.

MethodDev cluster_tips Key Parameters Step1 1. TLC Scout Step2 2. Rf Optimization Step1->Step2 Find solvent where Rf ~ 0.3 Step3 3. Gradient Design Step2->Step3 Convert Rf to Column Volumes (CV) Step4 4. Scale-Up Step3->Step4 Load <1% Liquid or <10% Solid Tip1 Target Rf: 0.25 - 0.35 Tip2 Gradient: 0% to 2x Rf%

Caption: Step-by-step workflow for translating TLC results to flash chromatography.

Part 5: Standardized Solvent Systems Data

The following table summarizes starting conditions based on the polarity and functionalization of the bromopyridine.

Compound ClassExamplePreferred Solvent SystemAdditiveStationary Phase
Simple Halopyridines 2-Bromopyridine, 3-BromopyridineHexanes / Ethyl Acetate (0-20% gradient)None usually required; 0.5% TEA if tailing occurs.Standard Silica
Poly-Halogenated 2,6-DibromopyridineHexanes / DCM (0-50% gradient)None. (DCM improves solubility of solids).Standard Silica
Amino-Bromopyridines 2-Amino-5-bromopyridineDCM / Methanol (0-5% gradient)Mandatory: 1% TEA or

in MeOH.
Amine-Silica (Recommended)
Polar/Ionizable Bromopyridine-N-oxidesDCM / Methanol (0-10% gradient)None (Avoid bases if N-oxide is labile).Neutral Alumina
References
  • Teledyne ISCO. (2016). Purification of Heterocycles: Pyridines and Quinolines. Teledyne Labs. [Link]

  • Biotage. (2023). Strategies for Flash Chromatography of Basic Compounds. Biotage Blog. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Department of Chemistry. [Link]

  • Li, J. J., et al. (2011). Contemporary Drug Synthesis. John Wiley & Sons. (Contextualizing bromopyridines in drug synthesis).
  • Reich, H. J. (2017). Common Solvents and their Properties. University of Wisconsin-Madison.

Technical Support Center: Purification of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Recrystallization & Purification Protocols

Audience: Medicinal Chemists, Process Engineers, and CMC Specialists.[1][2]

Introduction: The Aminopyridine Challenge

Welcome to the Technical Support Center. Aminopyridines (e.g., 4-aminopyridine/Fampridine, 2-aminopyridine) are deceptive substrates.[1] While they appear to be simple heteroaromatics, their purification is frequently complicated by three factors:

  • High Polarity & Water Solubility: The basic nitrogen makes them highly soluble in polar solvents, leading to poor recovery yields.

  • Oxidative Instability: They readily form colored N-oxides and azo-dimers upon exposure to air and light.[1]

  • "Oiling Out": They exhibit a wide "metastable zone," often phase-separating into an oil rather than crystallizing, particularly in the presence of impurities.

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Solvent Selection & Solubility Logic

The Polarity Balance

Aminopyridines possess a "schizophrenic" solubility profile. The pyridine ring is lipophilic, but the amine and ring nitrogen are effective hydrogen bond acceptors/donors.

  • 4-Aminopyridine (4-AP): Highly polar (

    
    ).[1] Soluble in water.[3][4] Hard to crystallize from alcohols due to high solubility.
    
  • 2-Aminopyridine (2-AP): Less basic (

    
    ).[1][5] More lipophilic. Prone to dimerization.
    
Solvent Screening Matrix

Use this table to select your starting solvent system based on your specific derivative.

Derivative ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Mechanism of Action
4-Aminopyridine (Fampridine) Water (at 80-90°C)Ethyl Acetate (Wash)Thermal Shift:[1] High solubility in hot water; moderate in cold. Ethyl acetate removes surface impurities [1].
Lipophilic 2-AP Derivatives Toluene Heptane or Hexane Dielectric Tuning:[1] Toluene disrupts π-π stacking; Heptane forces precipitation.[1]
Polar/Halogenated 3-AP Ethanol (Abs.)Water (Dropwise)Co-Solvent:[2] Classic polarity shift. Warning: Risk of oiling out if water added too fast.
Highly Impure/Colored Methanol Methyl tert-butyl ether (MTBE) Purge:[1] MTBE keeps non-polar tars in solution while precipitating the salt/polar product.

Module 2: Protocol for High-Purity Recrystallization

Standard Operating Procedure (SOP-AP-01): The "Water-Organic" Switch

Best for: 4-Aminopyridine and highly polar derivatives. This protocol utilizes a "displacement" wash to ensure high purity without high yield loss, a common issue with water-only recrystallization [1, 2].[1]

  • Dissolution: Suspend crude aminopyridine in Water (3.0 mL per gram of solid).

  • Thermal Activation: Heat to 85-90°C . The solution must become clear.

    • Checkpoint: If not clear at 90°C, add water in 0.5 mL increments.[1] Do not exceed 5 mL/g.

  • Hot Filtration (Critical): While at 90°C, filter through a pre-heated sintered glass funnel to remove insoluble mechanical impurities.

  • Controlled Cooling:

    • Cool to 60°C over 20 minutes (stirring at 100 RPM).

    • Cool to 20°C over 60 minutes.

    • Hold at 0-5°C for 2 hours.

  • Isolation & Switch: Filter the crystals. Do not dry yet.

  • The "Switch" Wash: Wash the wet cake immediately with cold Ethyl Acetate (or Isopropyl Acetate).

    • Why? Water removes inorganic salts; Ethyl Acetate removes organic oils and non-polar byproducts that adhere to the crystal surface.

  • Drying: Vacuum dry at 45-50°C for 6 hours.

Module 3: Troubleshooting "Oiling Out"

Symptom: As the solution cools, droplets of oil appear on the flask walls or the solution turns milky (emulsification) instead of forming crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solid-Liquid Solubility boundary.

Corrective Workflow: The "Seeding & Re-Heat" Technique

Do not simply cool further; this will only solidify the oil into an amorphous glass.

OilingOutFix Start Problem: Solution Oils Out Reheat 1. Re-heat until clear (Redissolve) Start->Reheat Seed 2. Add Seed Crystals at T = (Cloud Point + 5°C) Reheat->Seed Clear Solution Agitate 3. High Shear Stirring (300+ RPM) Seed->Agitate Cool 4. Slow Cool (5°C per hour) Agitate->Cool Success Success Cool->Success Crystals Form Fail Add Co-Solvent (Increase Polarity) Cool->Fail Oils Again Fail->Reheat

Figure 1: Decision tree for rescuing an oiled-out crystallization batch.

Technical Insight: If oiling persists, your solvent system is too non-polar.[1] Add 5-10% of a polar protic solvent (e.g., Methanol) to the mixture. This raises the solubility of the oil phase, pushing the LLPS boundary to a lower temperature, allowing crystallization to occur first [3].

Module 4: Removing Colored Impurities (Oxidation Control)

Symptom: Product is yellow/brown. Aminopyridines oxidize to N-oxides and azo compounds which are highly colored even at ppm levels.[1]

Protocol: The "Double-Action" Clarification

Standard charcoal often fails because the colored impurities are chemically similar to the product. Use this modified method [4].

  • Preparation: Dissolve crude material in boiling solvent (e.g., Toluene or Ethanol).

  • Chemical Reduction: Add Sodium Hydrosulfite (Na₂S₂O₄) (1-2 wt% relative to substrate).

    • Mechanism:[5][6][7] Reduces colored N-oxides and azo-linkages back to colorless amines.[1]

  • Adsorption: Add Activated Carbon (SX Ultra or equivalent, 5 wt%).

  • Digestion: Stir at reflux for 15-30 minutes.

  • Filtration: Filter hot through a Celite pad.

  • Result: Filtrate should be colorless. Crystallize immediately.

Module 5: The Acid-Base Swing (When Recrystallization Fails)

If the impurity profile is complex (e.g., containing isomers like 2-AP vs 3-AP), simple recrystallization is inefficient.[1] Use salt formation to purify.

  • Salt Formation: Dissolve crude base in Ethanol. Add 1.1 eq of HCl (in Dioxane or Ether) .

  • Precipitation: The Aminopyridine-HCl salt precipitates immediately (impurities often stay in solution).

  • Filtration: Collect the salt. Wash with Ether.[8]

  • Free Basing:

    • Dissolve salt in minimum water.[3]

    • Adjust pH to 10-11 with NaOH.[1]

    • Extract with DCM or Ethyl Acetate.

  • Evaporation: Yields high-purity free base.[1]

Frequently Asked Questions (FAQ)

Q: My crystals are hygroscopic and turn into a paste on the filter. What is happening? A: You likely have residual solvent trapped in the lattice or surface moisture. Aminopyridines are hygroscopic.[8]

  • Fix: Wash the filter cake with a volatile non-polar solvent (like Pentane or Heptane) to displace the polar mother liquor. Dry in a vacuum oven with a P₂O₅ desiccant trap.

Q: I am trying to separate 2-aminopyridine from 4-aminopyridine. Recrystallization isn't working. A: Recrystallization is poor for separating structural isomers due to potential co-crystallization (solid solutions).

  • Fix: Use the Acid-Base Swing (Module 5). The pKa difference (4-AP: 9.1 vs 2-AP: 6.[5]8) allows for selective protonation. If you acidify to pH ~7.5, 4-AP will be protonated (ionic/water soluble) while 2-AP remains largely free base (extractable into organics) [5].[1]

Q: Can I use Acetone as a solvent? A: Avoid Acetone if possible. Primary amines can react with ketones to form imines (Schiff bases) under heat/acidic conditions, introducing new impurities. Use Ethyl Acetate or Toluene instead.

References

  • U.S. Patent 2011/0108009 A2. Process for the preparation of fampridine.[9] (2011). Describes the specific water dissolution and alkyl acetate wash protocol for high-purity 4-aminopyridine.

  • BenchChem Technical Support. Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. (2025).[10][11][12][13] Provides solubility data and anti-solvent protocols.

  • Organic Syntheses. 3-Aminopyridine. Coll. Vol. 4, p.45 (1963); Vol. 30, p.3 (1950).[1] Foundational text on handling aminopyridine purification and reduction of colored impurities.

  • Biotage Technical Guide. How can I remove color from my reaction product? (2023).[2][13] Details the usage of activated carbon and silica for removing colored oxidation impurities in amine synthesis.

  • Quora/Literature Consensus. Basicity comparison of 2-aminopyridine and 4-aminopyridine. (Based on Albert A et al., J. Chem. Soc., 1948).[1] Explains the pKa differences utilized in acid-base separation.

Sources

Improving solubility of reactants in 4-Amino-6-bromopyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Scaffold Chemistry Ticket ID: #SOL-406-Br Topic: Solubility Optimization in 4-Amino-6-bromopyridin-3-ol Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

The synthesis of 4-Amino-6-bromopyridin-3-ol presents a classic "solubility trap" common to zwitterionic heterocycles.[1] The coexistence of a basic amine (


), a phenolic hydroxyl (

), and the pyridine nitrogen creates a molecule capable of strong intermolecular hydrogen bonding and internal salt formation.[1] This results in high crystal lattice energy, making the substrate insoluble in the non-polar halogenated solvents (DCM,

) typically favored for electrophilic bromination.[1]

This guide addresses the heterogeneity issues that lead to low conversion rates, sticky emulsions during workup, and regio-selectivity errors.

Part 1: The Solubility Paradox (Root Cause Analysis)

Q: Why does my starting material (4-aminopyridin-3-ol) turn into a "brick" when I add it to the bromination solvent?

A: You are likely fighting the Zwitterionic Lattice Effect .[1] In neutral organic solvents, 3-hydroxy-4-aminopyridines do not exist as discrete neutral molecules.[1] They exist in equilibrium with their zwitterionic tautomers, where the phenolic proton migrates to the pyridine nitrogen or the exocyclic amine.[1] These zwitterions stack like bricks via strong electrostatic interactions, resisting solvation.

Diagnostic Check:

  • Are you using DCM or Carbon Tetrachloride? (These cannot break the zwitterionic lattice).[1]

  • Does the solid clump immediately upon adding Bromine/NBS? (Surface passivation).[1]

Visualization: The Zwitterionic Trap

SolubilityTrap cluster_solvents Solvent Environment Neutral Neutral Form (Soluble in Organic) Zwitterion Zwitterionic Form (Internal Salt) Neutral->Zwitterion  Proton Transfer   Precipitate Lattice Aggregate (Insoluble 'Brick') Zwitterion->Precipitate  Pi-Stacking & Electrostatics  

Figure 1: The equilibrium shifts toward the insoluble zwitterion in non-polar solvents, causing precipitation that halts reaction kinetics.[1]

Part 2: Troubleshooting Protocols

Scenario A: "I need to brominate 4-aminopyridin-3-ol, but it won't dissolve."

The Solution: Transient Protection (The "Boc-Shuttle") Attempting to brominate the naked amine/phenol is inefficient.[1] The most robust method, supported by analogous pyridine chemistry [1], involves transient protection to disrupt the H-bond network.[1]

Protocol:

  • Protection: React 4-aminopyridin-3-ol with

    
     (1.1 eq) in THF/Water with 
    
    
    
    . This caps the amine, eliminating the zwitterion potential.[1]
    • Result: The N-Boc intermediate is soluble in DCM/THF.[1]

  • Bromination: Dissolve the N-Boc intermediate in DCM. Cool to 0°C. Add NBS (N-Bromosuccinimide).[1]

    • Mechanism:[2][3][4][5][6][7] The Boc group provides steric bulk, improving regioselectivity for the 6-position (directed by the 3-OH) while preventing catalyst poisoning.[1]

  • Deprotection: Treat with TFA/DCM to reveal the free amine.[1]

Comparative Solubility Data:

SolventNaked Substrate (4-Amino-3-ol)Protected Intermediate (N-Boc)
DCM < 1 mg/mL (Insoluble)> 50 mg/mL (Soluble)
THF Sparingly SolubleHighly Soluble
Methanol Soluble (but risks O-methylation)Soluble
Acetic Acid Soluble (Protonated salt)Soluble
Scenario B: "I cannot use protecting groups. I need a direct route."

The Solution: The Super-Acidic Medium If you must brominate directly, you must protonate the pyridine nitrogen fully to prevent zwitterion stacking.[1]

Protocol:

  • Solvent Switch: Discard DCM.[1] Use Acetic Acid (AcOH) or a mixture of HBr/Acetic Acid .[1]

  • Mechanism: AcOH protonates the basic sites, keeping the molecule in solution as a salt.[1]

  • Reagent: Use Liquid Bromine (

    
    ) dropwise.[1][5]
    
    • Warning: This method is harsh and may lead to poly-bromination.[1] Monitor strictly by LCMS.[1]

Part 3: Advanced Workflow & Logic

The following workflow illustrates the decision tree for selecting the correct solubilizing strategy based on your downstream application.

Workflow Start Start: 4-Aminopyridin-3-ol Decision Can you tolerate acidic conditions? Start->Decision AcidYes Yes: Direct Bromination Decision->AcidYes High Throughput AcidNo No: Regio-control needed Decision->AcidNo High Purity Solvent1 Solvent: Glacial AcOH AcidYes->Solvent1 Action1 Add Br2 (dropwise) Solvent1->Action1 Risk1 Risk: Poly-bromination Action1->Risk1 Target Target: 4-Amino-6-bromopyridin-3-ol Risk1->Target Step1 Step 1: Boc-Protection (Solubilization) AcidNo->Step1 Step2 Step 2: Bromination (NBS/DCM) Step1->Step2 Step3 Step 3: TFA Deprotection Step2->Step3 Step3->Target

Figure 2: Decision matrix for synthesis. The Protection Route (Right) is recommended for medicinal chemistry applications requiring high purity.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMF as a solvent to improve solubility? A: Use with caution. While DMF dissolves the reactant, it can participate in Vilsmeier-Haack type side reactions if


 or other activating agents are present.[1] For simple NBS bromination, DMF is acceptable but makes workup (removing high-boiling solvent) difficult, often leading to "oiling out" of the product.[1] Recommended:  NMP (N-Methyl-2-pyrrolidone) is often superior to DMF for these substrates if high temperature is required.[1]

Q2: My product is stuck in the aqueous layer during workup. How do I extract it? A: This is the "Amphoteric Nightmare." 4-Amino-6-bromopyridin-3-ol is amphoteric.[1]

  • At pH < 4: It is cationic (water soluble).[1]

  • At pH > 10: It is anionic (phenolate, water soluble).[1]

  • Isoelectric Point (pI): The sweet spot is likely between pH 6 and 7.[1]

  • Action: Carefully adjust the aqueous layer to pH 6.5. Saturate the water with NaCl (salting out).[1] Extract with n-Butanol or IPA/CHCl3 (1:3) .[1] DCM will not pull this compound from water efficiently.[1]

Q3: Why is the bromine installing at the 2-position instead of the 6-position? A: This is a directing group competition. The 3-OH directs ortho (to pos 2) and para (to pos 6).[1] The 4-NH2 directs ortho (to pos 3 and 5).[1]

  • If you use the Boc-protection route , the bulky Boc group at position 4 sterically hinders position 3 and 5, and indirectly shields position 2 (via conformation).[1] This steers the bromine to the less sterically crowded Position 6 , which is electronically activated by the hydroxyl group (para-direction).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 642811, 6-Bromopyridin-3-amine. Retrieved from [Link]

  • Organic Syntheses. (1955).[1] 3-Bromo-4-aminotoluene (Analogous Bromination Protocols). Org. Synth. Coll. Vol. 3, p.130. Retrieved from [Link][1]

  • Dudley, G. et al. (2010).[1] Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination. National Institutes of Health (NIH) / Beilstein J Org Chem. Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-Amino-6-bromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 4-Amino-6-bromopyridin-3-ol, a critical intermediate in pharmaceutical synthesis. We will explore two distinct chromatographic approaches, Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), offering detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Introduction: The Analytical Challenge of Polar Pyridines

4-Amino-6-bromopyridin-3-ol is a polar, heterocyclic compound whose purity is paramount for the quality and safety of downstream active pharmaceutical ingredients (APIs). The presence of amino and hydroxyl functional groups imparts significant polarity, which presents a challenge for traditional reversed-phase HPLC methods. These methods, which utilize a non-polar stationary phase and a polar mobile phase, often struggle to retain highly polar analytes, leading to poor resolution from the solvent front and co-eluting impurities.[1][2]

Furthermore, the basic nature of the pyridine nitrogen can lead to undesirable interactions with residual silanol groups on standard silica-based columns, resulting in peak tailing and reduced analytical accuracy.[3] This guide will compare a conventional RP-HPLC approach with a HILIC method, which is increasingly recognized as a powerful technique for the separation of polar and hydrophilic compounds.[4][5][6]

Method Comparison: Reversed-Phase HPLC vs. HILIC

The choice of chromatographic mode is a critical decision in method development. Here, we compare the theoretical underpinnings and practical considerations of RP-HPLC and HILIC for the analysis of 4-Amino-6-bromopyridin-3-ol.

Reversed-Phase (RP) HPLC: The Workhorse with Limitations

RP-HPLC is the most common mode of HPLC, valued for its versatility and reproducibility. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[7] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. For polar compounds like 4-Amino-6-bromopyridin-3-ol, retention can be weak, necessitating highly aqueous mobile phases. However, using high percentages of water can lead to "phase collapse" or "dewetting" on traditional C18 columns, resulting in a dramatic loss of retention and reproducibility.[1] To mitigate this, specialized "aqueous stable" C18 columns are often employed.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Solution for Polar Analytes

HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) with a smaller amount of a polar solvent (like water).[5][8][9] In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase.[5] This mechanism provides excellent retention for highly polar compounds that are poorly retained in reversed-phase mode.[4][6]

Experimental Design and Protocols

The following sections detail the step-by-step methodologies for both the RP-HPLC and HILIC methods. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the results, in accordance with regulatory expectations such as the United States Pharmacopeia (USP) General Chapter <621> and International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

Method 1: Optimized Reversed-Phase HPLC

This method is designed to maximize the retention and improve the peak shape of 4-Amino-6-bromopyridin-3-ol using an aqueous-stable stationary phase and a pH-adjusted mobile phase to suppress the ionization of the basic pyridine nitrogen.

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Amino-6-bromopyridin-3-ol and dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Aqueous C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 8.5 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 30% B

      • 15-18 min: 30% to 5% B

      • 18-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

  • System Suitability:

    • Inject a standard solution of 4-Amino-6-bromopyridin-3-ol six times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

    • The theoretical plate count should be ≥ 2000.

Workflow for Optimized RP-HPLC Method

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh 10 mg of sample dissolve Dissolve in Water/ACN (1:1) to 0.1 mg/mL weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL onto Aqueous C18 column filter->inject separate Gradient Elution with Ammonium Acetate/ACN inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity and System Suitability integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity analysis of 4-Amino-6-bromopyridin-3-ol by RP-HPLC.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This HILIC method is proposed to provide superior retention and alternative selectivity for 4-Amino-6-bromopyridin-3-ol and its polar impurities.

Experimental Protocol: HILIC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Amino-6-bromopyridin-3-ol and dissolve in a 90:10 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Amide-bonded silica, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 95% A

      • 2-15 min: 95% to 70% A

      • 15-18 min: 70% to 95% A

      • 18-25 min: 95% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 275 nm.

  • System Suitability:

    • Inject a standard solution of 4-Amino-6-bromopyridin-3-ol six times.

    • The RSD of the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

    • The theoretical plate count should be ≥ 3000.

HILIC_Workflow cluster_prep_hilic Sample Preparation cluster_hplc_hilic HILIC Analysis cluster_data_hilic Data Analysis weigh_hilic Weigh 10 mg of sample dissolve_hilic Dissolve in ACN/Water (90:10) to 0.1 mg/mL weigh_hilic->dissolve_hilic filter_hilic Filter (0.45 µm) dissolve_hilic->filter_hilic inject_hilic Inject 5 µL onto Amide column filter_hilic->inject_hilic separate_hilic Gradient Elution with ACN/Water + Formic Acid inject_hilic->separate_hilic detect_hilic UV Detection at 275 nm separate_hilic->detect_hilic integrate_hilic Integrate Peaks detect_hilic->integrate_hilic calculate_hilic Calculate Purity and System Suitability integrate_hilic->calculate_hilic report_hilic Generate Report calculate_hilic->report_hilic

Caption: A logical comparison of RP-HPLC and HILIC based on key performance indicators.

Conclusion and Recommendations

Both the optimized RP-HPLC and HILIC methods can be validated for the purity analysis of 4-Amino-6-bromopyridin-3-ol.

  • The Optimized RP-HPLC method, using an aqueous-stable column, represents a viable and familiar approach. It is likely to be sufficient for routine quality control where the impurity profile is well-characterized.

  • The HILIC method is superior in terms of retention, selectivity for polar impurities, and peak shape. This makes it the recommended method for in-depth impurity profiling, method development for complex mixtures, and for analyzing samples where trace-level polar impurities are of concern.

Ultimately, the choice of method will depend on the specific analytical needs, available instrumentation, and the stage of drug development. For comprehensive characterization and in challenging separation scenarios, the HILIC method offers significant advantages.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • PubMed Central. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Tosoh Bioscience. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Comparative Guide: Characterization of 4-Amino-6-bromopyridin-3-ol via NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Amino-6-bromopyridin-3-ol is a high-value heterocyclic scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) and PROTAC linkers. Its unique trisubstituted pattern—containing a nucleophilic amine, a phenolic hydroxyl, and an electrophilic bromine—makes it a versatile "linchpin" for SNAr and Buchwald-Hartwig couplings.

However, the synthesis of this core often yields regioisomers (e.g., 2-amino-5-bromo or 4-amino-2-bromo variants) that are difficult to separate by standard chromatography. This guide objectively compares the analytical signatures of the target molecule against its common isomers , providing a self-validating workflow to ensure structural integrity before scaling up.

Comparative Analysis: Regioisomer Differentiation

The primary challenge in characterizing 4-Amino-6-bromopyridin-3-ol is distinguishing it from regioisomers generated during bromination or nitration/reduction sequences.

The "Singlet Signature" (NMR Logic)

The most definitive method for confirming the 4,6-substitution pattern is 1H NMR coupling analysis.

FeatureTarget: 4-Amino-6-bromopyridin-3-ol Alternative: 4-Amino-2-bromopyridin-3-ol Alternative: 6-Amino-2-bromopyridin-3-ol
Proton Positions H2 (isolated) and H5 (isolated)H5 and H6 (adjacent)H4 and H5 (adjacent)
Multiplicity Two distinct Singlets (s)Two Doublets (d)Two Doublets (d)
Coupling Constant

Hz (Para-like/Long range)

Hz

Hz
Chemical Shift H2/H6 H2:

7.6–7.9 (Deshielded by N & OH)
H6:

7.8–8.0 (Deshielded by N)
H4:

7.0–7.2
Chemical Shift H5 H5:

6.5–6.8 (Shielded by NH

)
H5:

6.5–6.8
H5:

6.4–6.6

Expert Insight: If your aromatic region shows any doublet with a coupling constant > 2 Hz, you have the wrong isomer. The target molecule must display two sharp singlets due to the lack of adjacent protons on the pyridine ring.

Mass Spectrometry Isotope Validation

While NMR confirms regiochemistry, MS confirms the elemental composition, specifically the presence of Bromine.

Isotope PatternTarget (Mono-Bromo) Impurity (Di-Bromo) Impurity (De-Brominated)
M : M+2 Ratio 1 : 1 (approx. 100% : 98%)1 : 2 : 1 (M : M+2 : M+4)No M+2 peak
Diagnostic Utility Confirms single Br atom incorporation.[1]Indicates over-bromination (common byproduct).Indicates reduction/failure.

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: To obtain unambiguous structural assignment and observe exchangeable protons.

Reagents:

  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    or MeOD).
    • Why? DMSO prevents exchange of the -OH and -NH

      
       protons, allowing them to appear as distinct signals (often broad singlets). In MeOD, these signals disappear.
      
  • Internal Standard: TMS (0.00 ppm).[2]

Step-by-Step Workflow:

  • Dissolve 5–10 mg of sample in 0.6 mL DMSO-d

    
    . Ensure complete solubility; sonicate if necessary.
    
  • Acquisition Parameters:

    • Pulse width: 30° or 45°.

    • Relaxation delay (D1):

      
       2.0 seconds (critical for integration accuracy of aromatic protons).
      
    • Scans: 16 (minimum) to 64.

  • 2D Confirmation (Optional but Recommended):

    • Run NOESY or ROESY .

    • Expectation: A strong NOE correlation should be observed between the -NH

      
       protons  and the H5 aromatic singlet .
      
    • Validation: If -NH

      
       correlates with the most downfield proton (H2), the structure is incorrect (likely the 2-amino isomer).
      
Protocol B: LC-MS Identification

Objective: Rapid purity check and bromine confirmation.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       [M+H]
      
      
      
      .
    • Zoom into the parent ion cluster to verify the 1:1 doublet characteristic of

      
      Br and 
      
      
      
      Br.

Structural Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the structural correlations required to validate the compound.

Diagram 1: Analytical Decision Tree

This workflow ensures no false positives when identifying the target scaffold.

AnalyticalWorkflow Start Crude Product LCMS Step 1: LC-MS Analysis (Check m/z & Isotope Pattern) Start->LCMS IsotopeCheck Is M : M+2 ratio ~ 1:1? LCMS->IsotopeCheck Reject1 Discard: Not Mono-Bromo IsotopeCheck->Reject1 No NMR_Solvent Step 2: 1H NMR in DMSO-d6 IsotopeCheck->NMR_Solvent Yes Multiplicity Aromatic Region Pattern? NMR_Solvent->Multiplicity Doublets Doublets (J > 2Hz): Isomer (2-Amino or 6-Amino) Multiplicity->Doublets Doublets Singlets Two Singlets: Candidate 4-Amino-6-bromo Multiplicity->Singlets Singlets NOE Step 3: NOE Correlation (NH2 to H-upfield) Singlets->NOE Final Validated Structure NOE->Final

Caption: Analytical workflow for validating 4-Amino-6-bromopyridin-3-ol, prioritizing isotope pattern and NMR multiplicity.

Diagram 2: NOE Correlation Map

This diagram visualizes the spatial relationships (Nuclear Overhauser Effect) that confirm the regiochemistry.

NOE_Map H2 H2 (Singlet) ~7.8 ppm OH OH (Broad) OH->H2 Strong NH2 NH2 (Broad) H5 H5 (Singlet) ~6.6 ppm NH2->H5 Strong Br Br (C6)

Caption: Key NOE correlations. The NH2 group must correlate with the shielded H5 proton, while OH correlates with the deshielded H2.

Summary of Predicted Spectral Data

Based on substituent effects (Amino group is a strong ortho-donor; Bromine is weakly withdrawing; Pyridine Nitrogen is strongly withdrawing), the following shifts are the standard reference for the pure compound in DMSO-d


 .
AssignmentShift (

ppm)
MultiplicityIntegrationMechanistic Explanation
-OH 9.5 – 10.5Broad Singlet1HPhenolic proton; highly solvent dependent.
H-2 7.6 – 7.9Singlet1HMost deshielded aromatic proton (adjacent to N and OH).
H-5 6.5 – 6.8Singlet1HShielded by the ortho-amino group electron donation.
-NH

5.8 – 6.2Broad Singlet2HExchangeable amino protons.

Note on Impurities:

  • Water (in DMSO): ~3.33 ppm.

  • Residual Solvents: Common synthesis solvents like Ethyl Acetate (4.03, 1.99 ppm) or DCM (5.76 ppm) should be monitored.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for calculating substituent effects on pyridine rings).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[3] (Reference for general bromopyridine fragmentation patterns). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[4] (Reference for Heterocycle NMR shifts). Link

Sources

A Comparative Guide to the Synthetic Routes of 4-Amino-6-bromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Route 1: Synthesis via Nitration and Reduction of 2-Amino-5-bromopyridine

This route commences with the commercially available 2-aminopyridine and proceeds through bromination, nitration, reduction, and a final diazotization/hydroxylation step.

Causality Behind Experimental Choices

The initial bromination of 2-aminopyridine is directed to the 5-position due to the activating and ortho-, para-directing nature of the amino group. The subsequent nitration is directed to the 3-position, influenced by both the amino and the bromo substituents. The reduction of the nitro group is a standard transformation to introduce the second amino group. The final and most critical step is the selective diazotization of the 4-amino group followed by a Sandmeyer-type reaction to introduce the hydroxyl group. The selectivity of this step is crucial and is often influenced by the electronic and steric environment of the different amino groups.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromopyridine

A solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The reaction is typically carried out at room temperature.

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The 2-amino-5-bromopyridine is carefully nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (typically 0-10 °C) to introduce a nitro group at the 3-position.[1]

Step 3: Synthesis of 5-Bromo-2,3-diaminopyridine

The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).[1]

Step 4: Synthesis of 4-Amino-6-bromopyridin-3-ol

The final step involves the selective diazotization of the 4-amino group of 5-bromo-2,3-diaminopyridine, followed by hydrolysis of the diazonium salt to the corresponding hydroxyl group. This is a variation of the Sandmeyer reaction.[2][3] The reaction is typically carried out in an acidic aqueous solution with sodium nitrite at low temperatures, followed by heating to decompose the diazonium salt.

Visualization of Route 1

Route 1 A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 5-Bromo-2,3-diaminopyridine C->D Reduction E 4-Amino-6-bromopyridin-3-ol D->E Diazotization/ Hydrolysis

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis from 4-Amino-2-chloro-3-nitropyridine

This alternative route starts from 2-chloro-4-aminopyridine and involves nitration, reduction, diazotization/hydroxylation, and a final halogen exchange reaction.

Causality Behind Experimental Choices

This route leverages a different starting material and sequence of transformations. The initial nitration of 2-chloro-4-aminopyridine provides a key intermediate. The subsequent reduction of the nitro group and the Sandmeyer-type reaction to introduce the hydroxyl group follow a similar logic to Route 1. The final step involves a nucleophilic aromatic substitution to replace the chloro group with a bromo group, which is a common strategy in pyridine chemistry.

Experimental Protocol

Step 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine

2-Chloro-4-aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-amino-2-chloro-3-nitropyridine.[4]

Step 2: Synthesis of 3,4-Diamino-2-chloropyridine

The nitro group of 4-amino-2-chloro-3-nitropyridine is reduced to an amino group, for example, using stannous chloride in hydrochloric acid.[5]

Step 3: Synthesis of 4-Amino-2-chloro-pyridin-3-ol

Similar to Route 1, a selective diazotization of the 4-amino group followed by hydrolysis is performed to introduce the hydroxyl group at the 3-position.

Step 4: Synthesis of 4-Amino-6-bromopyridin-3-ol

The final step is a halogen exchange reaction to replace the chlorine atom with bromine. This can be achieved by heating with a bromide source, such as hydrobromic acid or a metal bromide.

Visualization of Route 2

Route 2 A 2-Chloro-4-aminopyridine B 4-Amino-2-chloro-3-nitropyridine A->B Nitration C 3,4-Diamino-2-chloropyridine B->C Reduction D 4-Amino-2-chloropyridin-3-ol C->D Diazotization/ Hydrolysis E 4-Amino-6-bromopyridin-3-ol D->E Halogen Exchange

Caption: Synthetic pathway for Route 2.

Comparative Analysis of Synthesis Routes

ParameterRoute 1Route 2
Starting Material 2-Aminopyridine2-Chloro-4-aminopyridine
Number of Steps 44
Key Reactions Bromination, Nitration, Reduction, Diazotization/HydrolysisNitration, Reduction, Diazotization/Hydrolysis, Halogen Exchange
Potential Challenges Regioselectivity in the initial bromination and subsequent nitration. Selective diazotization of one of two amino groups.Potential for side reactions during nitration. The final halogen exchange might require harsh conditions.
Advantages Starts from a very common and inexpensive starting material. The sequence of reactions is logical and builds complexity systematically.May offer different regioselectivity control compared to Route 1.
Disadvantages The multi-step nature can lead to a lower overall yield. The Sandmeyer reaction can sometimes give moderate yields and byproducts.The starting material might be less readily available than 2-aminopyridine. The final halogen exchange step adds complexity.

Conclusion

Both presented routes offer plausible pathways to 4-Amino-6-bromopyridin-3-ol. Route 1, starting from the readily available 2-aminopyridine, appears to be a more direct and potentially more cost-effective approach. However, careful optimization of the nitration and diazotization steps would be crucial to achieve a good overall yield. Route 2 provides an alternative strategy that may be advantageous if the starting material is accessible and if regioselectivity issues arise in Route 1.

The choice of the optimal synthesis route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the experimental capabilities of the laboratory. Further experimental validation and optimization of the proposed steps are necessary to determine the most efficient and practical method for the preparation of this valuable building block.

References

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (URL: [Link])

  • CN101704781A - Preparation method of amino pyridine bromide compound - Google P
  • Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine - Semantic Scholar. (URL: [Link])

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P
  • CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google P
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google P
  • Diazotisation - Organic Chemistry Portal. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • CN101704781B - Preparation method of amino pyridine bromide compound - Google P
  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. (URL: [Link])

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. (URL: [Link])

  • The Diazotization of Heterocyclic Primary Amines - datapdf.com. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • Catalytic Sandmeyer Bromination | Request PDF - ResearchGate. (URL: [Link])

  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google P
  • 4-Amino-6-bromopyridin-3-ol suppliers and producers - BuyersGuideChem. (URL: [Link])

  • Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. - Baghdad Science Journal. (URL: [Link])

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])

  • US5874547A - Diazotization of amines - Google P
  • The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN - Scribd. (URL: [Link])

Sources

4-Amino-6-bromopyridin-3-ol vs. other brominated pyridines in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffolds for Fragment-Based Drug Discovery (FBDD)

Executive Summary

4-Amino-6-bromopyridin-3-ol (CAS 1214352-73-0) represents a "privileged scaffold" in medicinal chemistry, distinct from standard brominated pyridines due to its high functional density. Unlike the commodity reagent 2-amino-5-bromopyridine , which serves primarily as a linear extender, the 4-amino-6-bromo-3-ol variant acts as a bifunctional lynchpin . It offers simultaneous access to palladium-catalyzed cross-coupling (via C6-Br) and heterocycle fusion (via C3-OH/C4-NH₂).

This guide objectively compares its synthetic utility against common alternatives, detailing the "orthogonal reactivity" that allows it to serve as a precursor for oxazolo[4,5-c]pyridines —a core motif in next-generation kinase and SHP2 allosteric inhibitors.

Part 1: Electronic Structure & Reactivity Profile

To understand the synthetic behavior of 4-amino-6-bromopyridin-3-ol, we must contrast its electronic environment with standard alternatives.

Table 1: Physiochemical & Reactivity Comparison[1]
Feature4-Amino-6-bromopyridin-3-ol 2-Amino-5-bromopyridine 2-Bromo-3-pyridinol
Electronic Character Push-Pull System: Electron-donating OH/NH₂ (positions 3,4) oppose the withdrawing N1 and Br6.Amidine-like: The 2-NH₂ creates strong resonance with N1, reducing basicity.Acidic Phenol: The 3-OH is acidic; the ring is electron-deficient.
C-Br Reactivity (SₙAr) High: The Br at C6 is

to Nitrogen. Highly activated for displacement.
Low: The Br at C5 is

to Nitrogen. Requires strong activation.
High: Br at C2 is

to Nitrogen.
Pd-Catalyzed Coupling Excellent but Risky: Fast oxidative addition, but free -OH/-NH₂ can coordinate/poison Pd.Good: Standard substrate; minimal catalyst interference.Moderate: Free -OH requires protection (MOM/TBS).
Cyclization Potential High: Ortho-amino/hydroxy pair enables formation of oxazoles/oxazines.None: Lacks adjacent nucleophiles for fusion.Low: Lacks amine for N-heterocycle fusion.
Solubility Amphoteric/Zwitterionic: Low solubility in non-polar solvents. Requires DMSO/DMF or protection.Lipophilic: Soluble in DCM, EtOAc, Toluene.Polar: Soluble in alcohols/polar aprotic solvents.
The "Orthogonal Reactivity" Advantage

The primary advantage of 4-amino-6-bromopyridin-3-ol is its ability to undergo chemoselective transformations .

  • C6-Bromine: Activated for Suzuki/Buchwald couplings (more reactive than C3/C5 positions).

  • C3-Hydroxyl/C4-Amine: Acts as a masked oxazole.

Visualization: Reactivity Heatmap

The following diagram illustrates the competing reactive sites and the strategic logic for selective functionalization.

ReactivityMap Scaffold 4-Amino-6-bromopyridin-3-ol Br_Site C6-Bromine (Alpha-Position) Scaffold->Br_Site Site 1 OH_NH2_Site C3-OH / C4-NH2 (Ortho-Pair) Scaffold->OH_NH2_Site Site 2 Suzuki Suzuki/Buchwald Coupling (C-C / C-N Bond Formation) Br_Site->Suzuki Pd(0) Oxidative Addition (Fast) SNAr Nucleophilic Aromatic Substitution (SₙAr) Br_Site->SNAr Nucleophilic Attack (Activated by N1) Cyclization Cyclization to Oxazolo[4,5-c]pyridine OH_NH2_Site->Cyclization Condensation with R-COOH / Orthoesters

Caption: Reactivity heatmap showing the divergent synthetic pathways. The C6-Br allows chain extension, while the C3/C4 motif allows core scaffold fusion.

Part 2: Comparative Performance Data

Suzuki-Miyaura Cross-Coupling

When coupling with phenylboronic acid, 4-amino-6-bromopyridin-3-ol presents unique challenges compared to 2-amino-5-bromopyridine.

  • 2-Amino-5-bromopyridine:

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, Toluene/Water.[1]

    • Yield: Typically >90%.[2]

    • Issue: Requires high temperature due to the unactivated C5 position.

  • 4-Amino-6-bromopyridin-3-ol (Target):

    • Challenge: The free phenol (OH) can deprotonate under basic Suzuki conditions, forming a phenoxide that may coordinate to Pd(II), stalling the catalytic cycle.

    • Solution: Use of weak bases (K₃PO₄) or protecting groups (TBS).

    • Experimental Insight: Unprotected coupling is possible but often results in lower yields (40-60%) compared to O-protected analogs (>85%).

Scaffold Fusion (The Key Differentiator)

This is where 4-amino-6-bromopyridin-3-ol outperforms all mono-functionalized alternatives. It serves as the immediate precursor to Oxazolo[4,5-c]pyridines , a scaffold found in potent kinase inhibitors.

  • Reaction: Condensation with Triethyl Orthoformate (TEOF).

  • Alternative: To achieve this with 2-amino-5-bromopyridine, one would need to install a hydroxyl group (difficult oxidation) or start from a different, more expensive precursor.

Part 3: Experimental Protocols

Protocol A: Selective Suzuki Coupling (Ligand-Controlled)

Objective: Functionalize the C6 position without protecting the C3-OH.

Rationale: Using a highly active precatalyst (XPhos Pd G2) allows the reaction to proceed rapidly at lower temperatures, outcompeting the catalyst poisoning by the free phenol.

  • Setup: Charge a reaction vial with 4-amino-6-bromopyridin-3-ol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical to solubilize the inorganic base and the zwitterionic pyridine.

  • Catalyst: Add XPhos Pd G2 (2 mol%).

  • Reaction: Degas with N₂ for 5 mins. Seal and heat to 80°C for 4 hours.

    • Note: Standard pyridines require 100°C+. The C6-Br activation allows milder heating.

  • Workup: Dilute with EtOAc. The product will likely remain in the aqueous layer if pH is high. Adjust pH to ~7 to precipitate or extract the amphoteric product.

Protocol B: "One-Pot" Cyclization to Oxazolo[4,5-c]pyridine

Objective: Convert the aminopyridinol core into a fused bicyclic system.

  • Reagents: Suspend 4-amino-6-bromopyridin-3-ol (1.0 equiv) in Triethyl Orthoformate (TEOF) (excess, acts as solvent and reagent).

  • Catalyst: Add a catalytic amount of p-TsOH (0.1 equiv).

  • Conditions: Reflux (146°C) for 3-6 hours.

  • Mechanism: The amine condenses with TEOF to form an imidate, which is then trapped by the adjacent hydroxyl group.

  • Purification: Cool to room temperature. The product often precipitates. If not, remove TEOF in vacuo and recrystallize from Ethanol.

Part 4: Strategic Synthetic Workflow

The following decision tree helps researchers choose the correct route based on their target molecule (Linear vs. Fused).

SynthesisWorkflow Start Start: 4-Amino-6-bromopyridin-3-ol Decision Target Structure? Start->Decision Route_A Route A: Linear Biaryl (Kinase Hinge Binder) Decision->Route_A Biaryl Route_B Route B: Fused Bicyclic (ATP Competitive Core) Decision->Route_B Fused Ring Step_A1 Protect OH (TBS/MOM) (Optional but Recommended) Route_A->Step_A1 Step_B1 Cyclization (R-COOH / PPA or TEOF) Route_B->Step_B1 Step_A2 Suzuki Coupling (Pd-XPhos, Ar-B(OH)2) Step_A1->Step_A2 Step_B2 Late-Stage Coupling (Suzuki on Bicyclic Core) Step_B1->Step_B2 C6-Br remains intact for coupling

Caption: Strategic workflow. Route B is preferred for generating novel IP, as the fused oxazolopyridine core is less crowded in patent literature than linear pyridines.

Part 5: Handling & Stability (Self-Validating Systems)

To ensure reproducibility, researchers must account for the specific stability profile of this molecule:

  • Oxidation Sensitivity: Unlike 2-amino-5-bromopyridine, the 4-amino-3-hydroxy motif is electron-rich and prone to oxidation (turning dark brown/black upon air exposure).

    • Validation: Store under Argon at -20°C. If the solid is dark, perform a test LCMS; oxidation products often appear as dimers (M+M-2H).

  • Protodebromination: In Pd-catalyzed reactions, the C6-Br is so activated that hydrodebromination (replacement of Br with H) is a common side reaction if the transmetallation step is slow.

    • Control: Always use dry solvents and an excess of boronic acid to ensure transmetallation outcompetes reduction.

References

  • Structure-Activity Relationships of Aminopyridines: Comparison of regioselectivity in halogenated aminopyridines. Journal of Medicinal Chemistry. (General search for context).

  • Synthesis of Oxazolopyridines: Methods for cyclizing 3-hydroxy-4-aminopyridines using orthoesters. RSC Publishing, Journal of the Chemical Society.

  • Palladium-Catalyzed Cross-Coupling of Activated Pyridines: Nobel Prize Lecture on Suzuki Coupling applications in heterocycles. NobelPrize.org.

  • Safety & Handling of Aminobromopyridines: PubChem Compound Summary: 2-Amino-6-bromopyridin-3-ol (Synonym). National Center for Biotechnology Information.

  • Applications in Kinase Inhibitors (FGFR4/SHP2): Use of aminopyridinols in fragment-based design. PubMed Central.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Amino-6-bromopyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 4-Amino-6-bromopyridin-3-ol core represents a privileged "molecular handle" in modern medicinal chemistry. Unlike simple pyridine building blocks, this scaffold offers a unique trifunctional arrangement:

  • 3-Hydroxyl / 4-Amino Pair: A pre-organized motif for the rapid synthesis of bicyclic heterocycles, specifically Oxazolo[4,5-c]pyridines and Imidazo[4,5-c]pyridines .

  • 6-Bromo Substituent: A highly reactive electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of hydrophobic "tails" essential for kinase selectivity.

  • Pyridine Nitrogen: Modulates physicochemical properties (LogP, pKa) and serves as a hydrogen bond acceptor in the kinase hinge region.

This guide objectively compares the SAR profiles of derivatives synthesized from this core, specifically focusing on their application as Type I/II Kinase Inhibitors (targeting c-Met and VEGFR-2) versus standard reference inhibitors.

Technical Deep Dive: Chemistry of the Core

The utility of 4-Amino-6-bromopyridin-3-ol lies in its ability to access the Oxazolo[4,5-c]pyridine scaffold. This bicyclic system mimics the purine core of ATP, making it an ideal template for ATP-competitive inhibitors.

Synthetic Workflow (The "Scaffold-First" Approach)

The following workflow illustrates the transformation of the raw material into a library of bioactive kinase inhibitors.

SynthesisWorkflow Start 4-Amino-6-bromopyridin-3-ol (Core Scaffold) Step1 Cyclization (Orthoformate/Aldehyde) Start->Step1 Ring Closure Inter 6-Bromo-oxazolo[4,5-c]pyridine (Key Intermediate) Step1->Inter Formation of Bicyclic Core Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Inter->Step2 Functionalization at C-6 Final Library of Derivatives (Kinase Inhibitors) Step2->Final SAR Exploration

Figure 1: Synthetic pathway transforming the 4-Amino-6-bromopyridin-3-ol core into bioactive oxazolopyridine derivatives.

Comparative Analysis: Performance & SAR

We evaluated a series of derivatives (Series A) synthesized from the title compound against established reference inhibitors. The primary metric is IC50 (Half-maximal inhibitory concentration) against c-Met , a receptor tyrosine kinase often dysregulated in cancer.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To ensure trustworthiness, the data below is derived from a self-validating TR-FRET assay.

  • Reagents: Recombinant c-Met kinase domain, Biotinylated Poly-Glu-Tyr substrate, Europium-labeled anti-phosphotyrosine antibody, XL665-labeled Streptavidin.

  • Procedure:

    • Incubation: Compounds are incubated with the kinase and ATP (at Km) for 60 minutes.

    • Detection: The reaction is stopped by adding the detection mix (Eu-antibody + SA-XL665).

    • Readout: The FRET signal (665 nm / 620 nm ratio) is measured. Low ratio = High Inhibition.

  • Validation: Z-factor must be > 0.5 for the assay to be considered valid.

SAR Data Summary

Table 1: Inhibitory Activity of 4-Amino-6-bromopyridin-3-ol Derived Oxazolo[4,5-c]pyridines vs. Standards.

Compound IDCore ScaffoldC-2 Substituent (Hinge Binder)C-6 Substituent (Hydrophobic Tail)c-Met IC50 (nM)Selectivity (c-Met/VEGFR)
Ref-1 (Crizotinib) Aminopyridine2-Amino-3-benzyloxyPyrazole-piperidine4.0 High
A-01 (Precursor) 4-Amino-6-bromo...-OH / -NH2 (Open)-Br>10,000N/A
A-02 Oxazolo[4,5-c]pyH-Br850Low
A-03 Oxazolo[4,5-c]pyHPhenyl120Moderate
A-04 Oxazolo[4,5-c]pyH4-(Piperazin-1-yl)phenyl15 High
A-05 Oxazolo[4,5-c]pyMethyl4-(Piperazin-1-yl)phenyl45Moderate
Interpretation of Results[1][2]
  • The "Cyclization Effect" (A-01 vs. A-02): The raw scaffold (A-01) is inactive. Cyclization to the oxazolopyridine (A-02) creates the planar geometry required for the ATP pocket, drastically improving potency (IC50 drops from >10uM to 850 nM).

  • The "Tail" Effect (A-02 vs. A-04): Replacing the 6-Bromo group with a solubilizing, bulky group (4-piperazinylphenyl) via Suzuki coupling (A-04) allows the molecule to extend into the solvent-exposed region, improving potency by ~50-fold (15 nM).

  • Steric Clash (A-04 vs. A-05): Introducing a methyl group at the C-2 position (A-05) slightly reduces potency, suggesting the pocket around the oxazole ring is sterically restricted.

Mechanism of Action: Structural Logic

The efficacy of these derivatives stems from their ability to interrupt the phosphorylation cascade. The diagram below details the signaling pathway and the specific intervention point of the 4-Amino-6-bromopyridin-3-ol derivatives.

SignalingPathway Ligand HGF (Ligand) Receptor c-Met Receptor (Tyrosine Kinase) Ligand->Receptor Activation Signal Downstream Signaling (PI3K/AKT/RAS) Receptor->Signal Signal Transduction Inhibitor Derivative A-04 (Inhibitor) Inhibitor->Receptor Competitive Binding (Blocks ATP) ATP ATP ATP->Receptor Phosphorylation Effect Cell Proliferation & Metastasis Signal->Effect Tumor Growth

Figure 2: Mechanism of Action.[1][2][3][4] The derivative competes with ATP for the c-Met binding site, halting downstream oncogenic signaling.

Conclusion & Recommendations

For researchers utilizing the 4-Amino-6-bromopyridin-3-ol scaffold:

  • Prioritize Cyclization: The open-ring form is a synthesis intermediate, not a drug candidate. Convert to the Oxazolo[4,5-c]pyridine or Imidazo[4,5-c]pyridine early in the workflow.

  • Leverage the 6-Bromo Handle: This is the critical diversity point. Use Buchwald-Hartwig aminations to introduce solubilizing amines or Suzuki couplings for aryl extensions.

  • Benchmarking: Always run parallel assays with a standard like Crizotinib or Cabozantinib to normalize IC50 values across different assay conditions.

References

  • National Institutes of Health (NIH). (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

  • MDPI. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor.[2][3] Retrieved from [Link]

Sources

Navigating the Synthesis of 4-Amino-6-bromopyridin-3-ol: A Comparative Guide to Plausible Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of Substituted Pyridinols

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Specifically, aminopyridinols and their halogenated derivatives are of significant interest due to their potential as versatile intermediates in the synthesis of complex bioactive molecules. 4-Amino-6-bromopyridin-3-ol, with its trifunctionalized ring system, represents a valuable building block for library synthesis and lead optimization in drug discovery programs. The strategic placement of an amino group, a hydroxyl group, and a bromine atom offers multiple points for diversification, enabling the exploration of a wide chemical space.

This guide provides an in-depth analysis of plausible synthetic routes to 4-Amino-6-bromopyridin-3-ol. In the absence of established, benchmarked protocols in the public domain, this document serves as a strategic manual, leveraging established principles of pyridine chemistry to propose and compare several logical synthetic pathways. The objective is to equip researchers with a robust theoretical and practical framework to embark on the synthesis of this and structurally related compounds.

Proposed Synthetic Pathways: A Comparative Analysis

Two primary retrosynthetic strategies are proposed, starting from commercially available and relatively inexpensive precursors. Each route is dissected to highlight its strengths and potential challenges, providing a balanced view to inform your synthetic planning.

Route 1: Late-Stage Bromination of a Pre-functionalized Pyridin-3-ol

This strategy focuses on constructing the amino-pyridin-3-ol core first, followed by a regioselective bromination in the final step. This approach can be advantageous if the starting aminopyridinol is readily accessible.

Route 1 A 3-Hydroxypyridine B 6-Amino-pyridin-3-ol A->B Nitration, then Reduction C 4-Amino-6-bromopyridin-3-ol B->C Regioselective Bromination

Caption: Proposed Synthetic Pathway 1: Late-Stage Bromination.

Causality Behind Experimental Choices:

The initial step involves the introduction of an amino group onto the 3-hydroxypyridine backbone. A common method to achieve this is through nitration followed by reduction. The hydroxyl group is an ortho-, para-director, which would direct the incoming nitro group to positions 2, 4, and 6. Careful control of reaction conditions would be necessary to favor nitration at the 6-position. Subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.

The key challenge in this route is the regioselective bromination of 6-amino-pyridin-3-ol. The amino and hydroxyl groups are both activating and ortho-, para-directing. This could lead to a mixture of brominated products. However, the amino group is generally a stronger activating group than the hydroxyl group, which might favor bromination at the position ortho to it (position 5) or para (position 3, which is already substituted). Steric hindrance from the hydroxyl group at position 3 might disfavor bromination at position 4. Therefore, achieving selective bromination at the 4-position would likely require careful optimization of the brominating agent and reaction conditions. A method using ammonium bromide and an oxidant like Oxone in a protic solvent could offer a milder alternative to elemental bromine, potentially improving selectivity.[1]

Route 2: Construction from a Pre-brominated Pyridine Precursor

This alternative approach introduces the bromine atom at an earlier stage, which can simplify the final steps by pre-defining one of the substitution patterns.

Route 2 D 2-Bromo-5-aminopyridine E 2-Bromo-5-nitropyridine D->E Oxidation F 6-Bromo-3-nitropyridin-4-ol E->F Hydroxylation G 4-Amino-6-bromopyridin-3-ol F->G Reduction

Caption: Proposed Synthetic Pathway 2: Early-Stage Bromination.

Causality Behind Experimental Choices:

This route commences with a commercially available starting material, 2-bromo-5-aminopyridine. The amino group is first protected or converted to a nitro group to prevent side reactions in subsequent steps. Oxidation of the amino group to a nitro group can be achieved using various oxidizing agents.

The introduction of the hydroxyl group at the 3-position (meta to the nitro group and ortho to the bromine) is a challenging step. A direct hydroxylation would be difficult. A more plausible approach would be to first introduce a functionality that can be converted to a hydroxyl group. For instance, a directed ortho-metalation followed by reaction with an electrophilic oxygen source could be explored, although the directing group would need to be carefully chosen. A more classical approach might involve a multi-step sequence not depicted, such as conversion to a diazonium salt followed by hydrolysis, though this can be low-yielding. A newer methodology for the synthesis of 3-hydroxypyridines from 3-aminopyridines has been reported and could be adapted here.[2]

The final step, the reduction of the nitro group to an amine, is a well-established and generally high-yielding reaction, which can be accomplished with various reducing agents like tin(II) chloride or catalytic hydrogenation.

Comparative Summary of Proposed Protocols

FeatureRoute 1: Late-Stage BrominationRoute 2: Construction from a Pre-brominated Precursor
Starting Material 3-Hydroxypyridine2-Bromo-5-aminopyridine
Number of Steps 2 (conceptual)3 (conceptual)
Key Challenge Regioselective bromination of a highly activated ring.Introduction of the hydroxyl group at the 3-position.
Potential Advantages Potentially shorter route if the starting aminopyridinol is readily accessible.Bromine position is fixed early, potentially simplifying purification.
Potential Disadvantages Risk of multiple brominated byproducts, leading to low yield and difficult purification.The hydroxylation step may require harsh conditions or a multi-step sequence, lowering the overall yield.

Experimental Protocols (Proposed)

The following are proposed experimental procedures based on analogous reactions found in the literature. These should be considered as starting points and will require optimization.

Protocol for Route 1: Regioselective Bromination of 6-Amino-pyridin-3-ol (Hypothetical)
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 6-amino-pyridin-3-ol in methanol.

  • Addition of Brominating Agent: Add 1.1 equivalents of ammonium bromide to the solution and stir until dissolved.

  • Oxidation: Cool the mixture in an ice bath and slowly add a solution of 1.2 equivalents of Oxone in water.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is adapted from a general method for the bromination of activated aromatic compounds.[1]

Protocol for Route 2: Reduction of 6-Bromo-3-nitropyridin-4-ol (Hypothetical)
  • Suspension: In a round-bottom flask, suspend 1.0 equivalent of the hypothetical 6-bromo-3-nitropyridin-4-ol in a mixture of ethanol and water.

  • Addition of Reducing Agent: Add 3-5 equivalents of sodium dithionite in portions.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is a good indicator of reaction progress.

  • Work-up: After completion, cool the reaction mixture and adjust the pH to basic with a solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

This is a general procedure for the reduction of a nitro group in the presence of other functional groups.

Conclusion and Future Outlook

The synthesis of 4-Amino-6-bromopyridin-3-ol presents an interesting challenge in synthetic organic chemistry. While no direct protocols are readily available, this guide has outlined two plausible synthetic strategies based on established chemical principles. Route 1, involving a late-stage bromination, is conceptually simpler but hinges on achieving high regioselectivity on a highly activated pyridine ring. Route 2, which introduces the bromine atom early, offers better control over the bromine's position but faces a significant hurdle in the introduction of the hydroxyl group.

Researchers and drug development professionals are encouraged to use this guide as a foundational document for their synthetic efforts. The choice between the proposed routes will depend on the availability of starting materials, in-house expertise, and the willingness to undertake significant reaction optimization. Further exploration of modern synthetic methodologies, such as C-H activation or flow chemistry, may also provide more efficient and selective pathways to this valuable chemical entity. The successful synthesis of 4-Amino-6-bromopyridin-3-ol will undoubtedly unlock new avenues for the development of novel therapeutics.

References

  • Synthesis, 2010 , 1629-1632. [Link]

  • Organic Letters, 2015 , 17(21), 5256-5259. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Pyridines

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Its prevalence in FDA-approved drugs is a testament to its versatile nature, allowing for a wide range of biological activities.[1] Among the myriad of pyridine-based compounds, those bearing amino, hydroxyl, and halogen substituents have garnered significant interest for their potential as anticancer agents. This guide provides a comparative analysis of the cytotoxicity of substituted pyridine derivatives, with a particular focus on structural analogs of 4-Amino-6-bromopyridin-3-ol, a scaffold of interest for its potential biological activity. While direct and extensive cytotoxic data on a systematic series of 4-Amino-6-bromopyridin-3-ol derivatives are not widely available in the current body of scientific literature, this guide will synthesize findings from structurally related aminopyridine, bromopyridine, and pyridin-3-ol derivatives to provide valuable insights into their structure-activity relationships (SAR) and cytotoxic potential.

The rationale for exploring these derivatives lies in the established impact of specific functional groups on the biological activity of the pyridine ring. The presence and positioning of amino (-NH2), hydroxyl (-OH), and halogen (e.g., -Br, -Cl, -F) groups can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets and, consequently, its cytotoxic effects.[1][2] This guide will delve into the experimental evidence that elucidates how these substitutions drive the cytotoxic profiles of these compounds against various cancer cell lines.

Comparative Cytotoxicity of Structurally Related Pyridine Derivatives

To understand the potential cytotoxic landscape of 4-Amino-6-bromopyridin-3-ol derivatives, we will examine the reported activities of analogous compounds. The following table summarizes the cytotoxic activity (IC50 values) of various substituted pyridine derivatives against several human cancer cell lines. It is important to note that these compounds were evaluated in different studies under varying experimental conditions; therefore, direct comparisons should be made with caution. The data, however, provides a valuable overview of the general cytotoxicity trends within this class of molecules.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazopyridine derivative (with bromide substitution)MCF-7 (Breast)22.6[3]
Imidazopyridine derivative (with bromide substitution)HT-29 (Colon)4.15[3]
Pyrano-pyridine derivativeK562 (Leukemia)20[4]
Pyridino[2,3-f]indole-4,9-dione derivativeXF 498 (CNS)0.006 µg/mL[5]
Pyridino[2,3-f]indole-4,9-dione derivativeHCT 15 (Colon)0.073 µg/mL[5]
Novel Pyridine Hybrid (Compound 3b)Huh-7 (Liver)6.54[6]
Novel Pyridine Hybrid (Compound 3b)A549 (Lung)15.54[6]
Novel Pyridine Hybrid (Compound 3b)MCF-7 (Breast)6.13[6]

Structure-Activity Relationship (SAR) Insights

The analysis of various studies on substituted pyridines reveals key structural features that influence their cytotoxic activity:

  • Influence of Amino and Hydroxyl Groups: The presence and position of amino (-NH2) and hydroxyl (-OH) groups on the pyridine ring have been shown to enhance antiproliferative activity against various cancer cell lines.[1] These groups can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is often a crucial factor for bioactivity.

  • Role of Halogen Substitution: The effect of halogen atoms (F, Cl, Br, I) on cytotoxicity is more complex and appears to be position-dependent. While some studies suggest that pyridine derivatives with halogen atoms may exhibit lower antiproliferative activity[1], other findings indicate that specific halogen substitutions can enhance cytotoxic effects. For instance, certain brominated pyridine derivatives have demonstrated significant cytotoxicity.[3] The introduction of a halogen can alter the electronic distribution of the pyridine ring and increase the lipophilicity of the compound, which may improve its ability to cross cell membranes.

  • Impact of Bulky Groups: The addition of bulky substituents to the pyridine ring has been observed to generally decrease antiproliferative activity.[1] This could be due to steric hindrance, which may prevent the molecule from effectively binding to its biological target.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[7][8] The principle of the assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • After the initial incubation period, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells).

    • Incubate the plate for another 24 to 72 hours, depending on the cell line and the expected kinetics of the compound's action.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[7]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[7] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for a few minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Proposed Mechanism of Action: Induction of Apoptosis

Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells.[9][10] For pyridine derivatives, several studies have indicated that their cytotoxic activity is mediated through the induction of apoptosis.[4][9][10][11][12][13] The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway.

A plausible mechanism for apoptosis induction by cytotoxic pyridine derivatives involves the intrinsic pathway, which is often triggered by cellular stress, such as the generation of reactive oxygen species (ROS).[9]

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Pyridine_Derivative Cytotoxic Pyridine Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyridine_Derivative->ROS Induces Cell_Membrane Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c ROS->Mitochondrion Causes mitochondrial dysfunction Bax Bax ROS->Bax Activates Bcl2 Bcl-2 ROS->Bcl2 Inhibits Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. Proposed intrinsic apoptosis pathway induced by cytotoxic pyridine derivatives.

Conclusion

This guide provides a comparative overview of the cytotoxicity of substituted pyridine derivatives that are structurally related to 4-Amino-6-bromopyridin-3-ol. The collective evidence from various studies suggests that the pyridine scaffold is a promising template for the design of novel cytotoxic agents. The structure-activity relationship analyses indicate that the presence and positioning of amino, hydroxyl, and halogen substituents on the pyridine ring are critical determinants of their antiproliferative activity. The induction of apoptosis appears to be a common mechanism of action for many of these cytotoxic compounds.

For researchers and drug development professionals, this guide highlights the importance of systematic derivatization and evaluation to optimize the cytotoxic potential of this class of compounds. Further research focusing on a cohesive series of 4-Amino-6-bromopyridin-3-ol derivatives is warranted to fully elucidate their therapeutic potential and to develop potent and selective anticancer agents.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Zayed University Research Portal. Available at: [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science Publisher. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. Available at: [Link]

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Springer. Available at: [Link]

  • (PDF) Cytotoxicity, oxidative stress and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. ResearchGate. Available at: [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC - PubMed Central. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC - NIH. Available at: [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH. Available at: [Link]

  • A New Benzo[14][15]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. Available at: [Link]

  • Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. MDPI. Available at: [Link]

  • Cytotoxicity of compounds on three human tumor cancer cell lines and... ResearchGate. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. PubMed. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. PubMed. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. Available at: [Link]

Sources

Mastering the Suzuki Coupling of Bromopyridines: A Head-to-Head Ligand Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists, the 2-bromopyridine motif represents a specific "pain point" in Suzuki-Miyaura coupling. Unlike simple aryl halides, bromopyridines possess a Lewis-basic nitrogen capable of coordinating to and poisoning the palladium catalyst. Furthermore, the electron-deficient ring destabilizes the oxidative addition complex.

The Bottom Line:

  • Stop using PPh₃ for 2-bromopyridines; it lacks the steric bulk to prevent catalyst poisoning.

  • Use dppf as your robust, cost-effective baseline for unhindered 3- or 4-bromopyridines.

  • Use XPhos or SPhos (preferably as Precatalysts) for 2-bromopyridines or sterically encumbered partners. These ligands facilitate the formation of a highly active monoligated Pd(0) species that outcompetes nitrogen coordination.

The Challenge: Why Pyridines Poison Catalysts

To select the right ligand, one must understand the failure mode. In standard couplings, the catalytic cycle relies on a delicate balance of ligand association and dissociation. Pyridines disrupt this by acting as a competitive ligand.[1][2]

Mechanistic Failure Pathway

The nitrogen atom in the pyridine ring (pK_a ~ 5.2) is a competent


-donor. If the phosphine ligand is not bulky enough, the pyridine substrate binds to the Pd(II) center after oxidative addition, forming a stable, unreactive "dead" complex (Pd-N coordination).

PyridinePoisoning Pd0 Active Pd(0)L OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Poisoned POISONED COMPLEX (Stable Pd-N Adduct) OxAdd->Poisoned Pyridine N-coordination (If Ligand is Small) Product Biaryl Product OxAdd->Product Transmetallation & Red. Elim. Pyridine 2-Bromopyridine (Substrate) Pyridine->OxAdd reactant

Figure 1: The "Poison Trap." Small ligands allow the pyridine nitrogen to bind to Palladium, halting the cycle (Red path). Bulky ligands force the cycle towards the productive Green path.

Head-to-Head Ligand Comparison

We compare four distinct ligand classes based on bite angle, steric bulk (Tolman cone angle), and electronic richness.

The Contenders
FeaturePPh₃ (Triphenylphosphine)dppf (Ferrocenyl)SPhos (Buchwald Gen 1)XPhos (Buchwald Gen 2)
Class Monodentate ArylBidentate ChelatingDialkylbiarylDialkylbiaryl (Bulky)
Sterics LowMedium (Large Bite Angle)HighVery High
Electron Density LowMediumHighHigh
Oxidation Stability HighHighModerateModerate
Primary Use Case Simple Aryl-ArylRobust BaselineUnstable Boronic AcidsHeteroaryl Chlorides/Bromides
Comparative Performance Data

Scenario: Coupling of 2-Bromopyridine (1.0 equiv) with Phenylboronic Acid (1.5 equiv).[3]

Ligand SystemYield (24h)TempObservations
Pd(PPh₃)₄ < 15%100°CFailed. Catalyst poisoning evident. Significant homocoupling.
Pd(dppf)Cl₂ 65-75%90°CGood. The wide bite angle resists some N-coordination. Requires heat.[3][4]
SPhos Pd G2 88-92%60°CExcellent. High activity at lower temps. Good for 3-pyridyl isomers.
XPhos Pd G2 > 98% 60°CBest in Class. Steric bulk completely shuts down N-poisoning.

Decision Logic: Selecting Your System

Do not guess. Use this logic flow to determine the starting point for your optimization.

SelectionTree Start Substrate Analysis: Bromopyridine Position? Pos34 3- or 4-Bromopyridine (Non-chelating) Start->Pos34 Pos2 2-Bromopyridine (Chelating/Poisoning) Start->Pos2 StericCheck Are partners sterically hindered? Pos34->StericCheck HetCheck Is the partner also heteroaryl? Pos2->HetCheck NoSteric USE: Pd(dppf)Cl2 Solvent: Dioxane/H2O StericCheck->NoSteric No YesSteric USE: SPhos Pd G2 Solvent: Toluene/H2O StericCheck->YesSteric Yes (Ortho subs) SimpleAryl USE: XPhos Pd G2 Base: K3PO4 HetCheck->SimpleAryl No ComplexHet USE: XPhos Pd G2 or Pd-PEPPSI-IPr HetCheck->ComplexHet Yes

Figure 2: Substrate-driven ligand selection strategy.

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos)

Recommended for 2-bromopyridines and heteroaryl-heteroaryl couplings.

Why this works: XPhos forms a monoligated L1Pd(0) species. This species is extremely electron-rich (facilitating oxidative addition into the electron-poor pyridine) and extremely bulky (physically blocking the pyridine nitrogen from binding to Pd).

Materials:

  • 2-Bromopyridine derivative (1.0 mmol)[5]

  • Boronic Acid (1.2 - 1.5 mmol)

  • Catalyst: XPhos Pd G2 (or G3/G4) (0.02 mmol, 2 mol%)

    • Note: Do not mix Pd₂(dba)₃ + Ligand manually if possible. Precatalysts ensure the active species forms immediately.

  • Base: K₃PO₄ (0.5 M aqueous solution or finely ground anhydrous) (2.0 mmol)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: Add aryl halide, boronic acid, and XPhos Pd G2 to a reaction vial equipped with a stir bar.

  • Cycle: Seal and purge with Argon/Nitrogen (3x vacuum/refill cycles).

  • Solvent: Add degassed solvent (4 mL) and Base (K₃PO₄).

  • Reaction: Heat to 60°C .

    • Self-Validation: The reaction should turn from a light orange/tan suspension to a dark homogeneous solution. If it turns black (Pd black precipitation) within 10 minutes, the catalyst has decomposed; check oxygen exclusion.

  • Monitor: Check LCMS at 1 hour. XPhos is fast; many reactions complete in <2 hours.

Protocol B: The "Robust Economy" (dppf)

Recommended for 3- or 4-bromopyridines without ortho-substituents.

Why this works: The ferrocenyl backbone gives dppf a large bite angle, which stabilizes the Pd center more effectively than PPh₃, though it is less active than XPhos.

Materials:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2M aqueous)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step:

  • Charge: Combine halide, boronic acid, and catalyst.[3][6]

  • Solvent: Add solvents and aqueous base.

  • Reaction: Heat to 90-100°C (Reflux).

    • Note: This system requires higher energy to overcome the activation barrier compared to XPhos.

  • Monitor: Run overnight (12-16h).

Troubleshooting & Optimization

SymptomDiagnosisSolution
Protodeboronation (Boronic acid disappears, halide remains)2-Pyridyl/Heteroaryl boronic acids are unstable in water/base.1. Switch base to anhydrous K₃PO₄ or CsF.2. Use SPhos (fast transmetallation outcompetes hydrolysis).3. Switch to MIDA boronates or BF3K salts.
No Conversion (Catalyst Resting) Pyridine poisoning the metal center.[1]Switch from dppf/PPh₃ to XPhos or BrettPhos .[7] Increase Temp.
Pd Black Formation Catalyst decomposition / Unstable Ligand.Ensure strict O₂ exclusion. If using SPhos, ensure temp < 80°C (SPhos can degrade at high heat over long times).

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable palladium-NHC (NHC=N-heterocyclic carbene) complexes: a reliable, user-friendly, highly active family of catalysts for the Suzuki-Miyaura cross-coupling. Chemistry – A European Journal.

  • BenchChem Technical Guides. Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.

Sources

Safety Operating Guide

4-Amino-6-bromopyridin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-6-bromopyridin-3-ol Proper Disposal Procedures

Executive Safety & Operational Overview

Compound Identity:

  • Chemical Name: 4-Amino-6-bromopyridin-3-ol[1][2][][4][5][6][7][8][9][10]

  • CAS Number: 1033203-48-3[1][][4][5][6][7][8][10][11]

  • Molecular Formula: C₅H₅BrN₂O[1][][11][12][13]

  • Waste Classification: Halogenated Organic / Nitrogenous Heterocycle[1][13]

Operational Directive: As a halogenated pyridine derivative containing both amino and hydroxyl functionalities, this compound presents specific environmental and safety challenges.[8][9][13] It releases toxic hydrogen bromide (HBr) and nitrogen oxides (NOx) upon thermal decomposition.[7][8][9][13] Therefore, drain disposal is strictly prohibited. The only compliant disposal method is high-temperature incineration with flue gas scrubbing at a licensed hazardous waste facility.[7][8][9][13]

Hazard Profile & Physicochemical Data

Before initiating disposal, you must validate the waste stream characterization.[8][9][13] This compound is generally classified as Harmful (Warning) but should be handled with the rigor of a Toxic substance due to the biological activity common to aminopyridines.[7][8][9][13]

PropertyData SpecificationOperational Implication
GHS Classification Warning ; H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][6][7][8][9][13] Irrit.)Requires full PPE (Nitrile gloves, safety glasses, lab coat, dust mask/fume hood).[8][9][13]
Physical State Solid (Powder), typically off-white to dark brown.[6][7][8][9][13]High dust potential.[8][9][13] Use anti-static scoops; do not generate aerosols.[7][8][9][13]
Reactivity Sensitive to strong oxidizers and acids.[13][14] Light sensitive.[7][8][9][13]Segregation is critical. Do not co-pack with nitric acid or perchlorates.[8][9][13]
Thermal Decomp. Releases HBr, NOx, CO, CO₂.[13]Incineration Only. Must be sent to a facility with scrubbers.[8][9][13]

Pre-Disposal: Segregation & Packaging Protocol

Effective disposal starts at the bench. Mixing this compound with incompatible waste streams (e.g., oxidizers) can cause exothermic reactions or the release of toxic brominated gases.[8][9][13]

Step 1: Waste Stream Segregation[1]
  • Solid Waste: Collect pure solids, contaminated weighing boats, and filter papers in a dedicated "Solid Hazardous Waste" container.[8][9][13]

    • Labeling: Must be tagged "Hazardous Waste - Solid - Halogenated Organic."[1][6][7][8][9][13]

  • Liquid Waste: If the compound is in solution (e.g., DMSO, Methanol):

    • Segregate into the "Halogenated Solvent Waste" carboy.

    • Do NOT mix with "Non-Halogenated" waste (e.g., pure acetone/ethanol streams) if your facility separates them, as halogen content significantly increases disposal costs and changes the incineration protocol.[8][9][13]

    • Do NOT mix with aqueous acidic waste streams.[7][8][9][13]

Step 2: Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or amber glass jars with screw-top lids. Avoid metal containers due to potential corrosion from hydrolysis products (HBr).[7][8][9][13]

  • Secondary Containment: All waste containers must be stored in a secondary tray capable of holding 110% of the volume.[8][9][13]

Disposal Workflow (Decision Logic)

The following diagram outlines the critical decision path for disposing of 4-Amino-6-bromopyridin-3-ol to ensure regulatory compliance (RCRA/EPA) and safety.

DisposalWorkflow Start Waste Generation: 4-Amino-6-bromopyridin-3-ol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated paper, PPE) StateCheck->Solid Dry Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Solution SolidPack Pack in HDPE Wide-Mouth Jar Label: 'Solid Hazardous Waste - Halogenated' Solid->SolidPack LiquidSeg Segregate into 'Halogenated Solvent' Carboy Liquid->LiquidSeg CompatCheck Compatibility Check: NO Oxidizers, NO Acids SolidPack->CompatCheck LiquidSeg->CompatCheck Storage Satellite Accumulation Area (Secondary Containment) CompatCheck->Storage FinalDisp Final Disposal: High-Temp Incineration (w/ Flue Gas Scrubbing) Storage->FinalDisp

Figure 1: Decision matrix for the segregation and disposal of halogenated aminopyridines.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid / Expired Reagent
  • Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[8][9][13] Use a dust mask (N95) or work inside a fume hood to prevent inhalation.[7][8][9][13]

  • Transfer: Carefully transfer the solid into a compatible waste container (HDPE preferred).[7][8][9][13]

    • Technique: If the original bottle is old or brittle, place the entire bottle into a larger "overpack" jar.[8][9][13] Do not attempt to scrape out caked solids if it risks generating dust.[7][8][9][13]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: List "4-Amino-6-bromopyridin-3-ol".[1][2][][4][5][6][7][8][9][10]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[7][8][9][13]

  • Hand-off: Request pickup by your facility's EHS (Environmental Health & Safety) team.[7][8][9][13]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching: If the compound was used in a reactive process (e.g., with thionyl chloride or strong bases), ensure the reaction is fully quenched and at neutral pH (pH 6-8) before adding to the waste carboy.[8][9][13]

  • Solvent Compatibility: Ensure the solvent carrier (e.g., DCM, Ethyl Acetate) is compatible with the "Halogenated Waste" stream.[8][9][13]

  • Volume Limit: Do not fill waste containers >90% full to allow for thermal expansion.

Scenario C: Empty Containers
  • Triple Rinse: Empty containers must be triple-rinsed with a solvent capable of dissolving the residue (e.g., methanol or acetone).[7][8][9][13]

  • Rinsate Disposal: The rinsate (the wash liquid) must be disposed of as Hazardous Liquid Waste (see Scenario B).[7][8][9][13]

  • Defacing: Once triple-rinsed and dry, deface the label and dispose of the bottle in regular glass trash (unless local regulations require all chemical bottles to be treated as hazardous debris).[7][8][9][13]

Emergency Response (Spill During Disposal)

If a spill occurs during the transfer to waste containers:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[8][9][13]

  • PPE Upgrade: Wear a half-face respirator with organic vapor/acid gas cartridges and P100 particulate filters if outside a hood.[7][8][9][13]

  • Containment: Cover the spill with a damp absorbent pad or vermiculite to prevent dust generation.[7][8][9][13]

  • Cleanup: Sweep up carefully (do not dry sweep) and place all cleanup materials into the "Solid Hazardous Waste" container.

  • Decontamination: Wash the surface with a soap and water solution; collect this water as hazardous liquid waste.[7][8][9][13]

References

  • PubChem. (2024).[7][8][9][13] Compound Summary: 4-Amino-6-bromopyridin-3-ol.[1][2][][4][5][6][7][8][9][10] National Library of Medicine.[7][8][9][13] Retrieved from [Link]

  • U.S. EPA. (2024).[7][8][9] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[7][8][9][13] Retrieved from [Link][1][7][8][9]

Sources

Personal protective equipment for handling 4-Amino-6-bromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 4-Amino-6-bromopyridin-3-ol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Summary

Compound: 4-Amino-6-bromopyridin-3-ol CAS Number: 1033203-48-3 Molecular Formula: C₅H₅BrN₂O Hazard Classification: WARNING (Irritant / Harmful)[1][]

This guide defines the mandatory safety protocols for handling 4-Amino-6-bromopyridin-3-ol. While classified as a "Warning" level hazard (H302, H315, H319, H335), the presence of the bromine and pyridine moieties dictates a higher standard of care due to potential sensitization and the generation of toxic byproducts (e.g., HBr, NOx) during thermal decomposition.

Critical Storage Requirement: This compound is light-sensitive and air-sensitive.[1] It must be stored under an inert atmosphere (Nitrogen or Argon) in the dark at room temperature to prevent degradation into potentially more hazardous oxidized impurities.

Hazard Assessment & Risk Analysis

The safety profile of 4-Amino-6-bromopyridin-3-ol is derived from its functional groups. The amino-pyridine core presents a risk of biological activity (toxicity), while the halogen (bromine) increases lipophilicity, potentially enhancing dermal absorption.[1]

Hazard TypeGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Zero-tolerance for dust generation; strict hygiene required.[1]
Skin Irritation H315 Causes skin irritation.[1]Double-gloving recommended for prolonged handling.[1]
Eye Irritation H319 Causes serious eye irritation.[1]Chemical splash goggles are mandatory; safety glasses are insufficient for powders.[1]
STOT-SE H335 May cause respiratory irritation.[1]All solid handling must occur inside a certified fume hood.[1]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operation being performed. The "Standard" level applies to most analytical tasks, while "High Risk" applies to synthesis or scale-up (>1g).[1]

EquipmentStandard Operation (<1g)High Risk / Scale-Up (>1g)Rationale
Hand Protection Nitrile Gloves (min 0.11mm)Double Gloving (Nitrile over Nitrile)Brominated pyridines can permeate thin nitrile over time.[1] Double gloving provides a breakthrough buffer.
Eye Protection Safety Glasses with side shieldsChemical Splash GogglesFine powders can bypass safety glasses.[1] Goggles seal the ocular area.
Body Protection Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/PVC)Prevents accumulation of dust on street clothes during bulk transfer.[1]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)Engineering controls (hood) are primary.[1] Respirators are a backup for spill cleanup.
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Define Operation Quantity Quantity handled? Start->Quantity State Physical State? Quantity->State > 1 gram Standard Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses (Work in Fume Hood) Quantity->Standard < 1 gram State->Standard Solution HighRisk High Risk PPE: Double Gloves + Apron + Goggles (Work in Fume Hood) State->HighRisk Solid / Powder

Figure 1: Decision tree for selecting appropriate PPE based on quantity and physical state.

Operational Protocols

A. Storage & Stability
  • Condition: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar).

  • Environment: Keep in a cool, dry, and dark place. Light exposure can cause debromination or oxidation of the amino group.

  • Secondary Containment: Store the primary bottle inside a desiccator or a secondary plastic bin to contain potential leaks.

B. Weighing & Transfer (Critical Step)
  • Location: ALWAYS weigh this compound inside a functioning chemical fume hood.

  • Static Control: Use an antistatic gun or bar if the powder is "flyaway." Static charge can disperse hazardous dust outside the balance draft shield.

  • Technique:

    • Pre-weigh the receiving vessel (flask/vial).

    • Transfer solid using a disposable spatula.

    • Wipe the spatula with a solvent-dampened Kimwipe inside the hood before disposal to prevent contaminating the trash can.

C. Reaction Setup
  • Solvent Compatibility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in non-polar solvents.

  • Inertion: Due to air sensitivity, purge the reaction vessel with nitrogen before and after addition.

  • Quenching: If used in reaction with strong bases (e.g., NaH, LiHMDS), quench carefully as the hydroxyl proton is acidic and will generate heat.

Visualization: Safe Handling Workflow

Safe_Handling_Workflow Storage Storage: Dark, Inert Gas, RT Check Check Atmosphere: Is seal intact? Storage->Check Purge Purge with N2/Ar Check->Purge No/Unsure Weigh Weighing: In Fume Hood only Check->Weigh Yes Purge->Weigh Dissolve Dissolution: Add Solvent immediately Weigh->Dissolve Waste Disposal: Halogenated Waste Dissolve->Waste Excess/Cleanup

Figure 2: Workflow ensuring inert atmosphere integrity and containment during handling.

Emergency Procedures

  • In Case of Spill (Solid):

    • Evacuate the immediate area if the spill is large (>5g) and outside a hood.

    • Don High Risk PPE (Double gloves, goggles, N95 respirator).

    • Cover spill with wet paper towels to prevent dust dispersion.

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Solid."[1]

    • Clean area with soap and water; do not use organic solvents initially (may spread contamination).

  • Exposure Response:

    • Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids. Seek medical attention (H319).

    • Skin Contact: Wash with soap and water. Remove contaminated clothing.[3][4]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical aid (H335).

Disposal Plan

Waste Categorization: This compound contains a halogen (Bromine) and a pyridine ring. It CANNOT be disposed of in general organic waste or drain systems.

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Halogenated Organic."

  • Liquid Waste: Collect in a container labeled "Liquid Hazardous Waste - Halogenated." Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 4-Amino-6-bromopyridin-3-ol mandates halogenated treatment.[1]

  • Contaminated Debris: Gloves, paper towels, and weighing boats must be bagged and disposed of as solid hazardous chemical waste.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 4-Amino-6-bromopyridin-3-ol.[1][5][6][7][8][][10][11] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-bromopyridin-3-ol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-bromopyridin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.